5-Methoxy-4-thiouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H14N2O6S |
|---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(16)11-8(4)19)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
CETDLENRCPEQAO-AOXOCZDOSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-4-thiouridine: Structure, Properties, and Postulated Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothetical nucleoside analog, 5-Methoxy-4-thiouridine. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from its constituent chemical moieties, 5-methoxyuridine (B57755) and 4-thiouridine (B1664626), to project its chemical structure, properties, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of novel modified nucleosides for therapeutic and research purposes.
Chemical Structure and Identification
This compound is a modified pyrimidine (B1678525) nucleoside. Its structure is based on the uridine (B1682114) scaffold, featuring a methoxy (B1213986) group (-OCH₃) at the 5th position of the uracil (B121893) ring and a sulfur atom replacing the oxygen at the 4th position.
Caption: Hypothetical 2D structure of this compound.
Physicochemical Properties
The following table summarizes the predicted and known properties of this compound, derived from data for 5-methoxyuridine and 4-thiouridine.[1][2]
| Property | 5-Methoxyuridine | 4-Thiouridine | Predicted this compound |
| Molecular Formula | C₁₀H₁₄N₂O₇[2] | C₉H₁₂N₂O₅S[1] | C₁₀H₁₄N₂O₆S |
| Molecular Weight | 274.23 g/mol [2] | 260.27 g/mol [1] | ~290.3 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione[2] | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one[1] | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one |
| CAS Number | 35542-01-9[2] | 13957-31-8[1] | Not available |
| Melting Point | Not available | 139-140 °C[3] | Expected to be a crystalline solid with a melting point in a similar range. |
| Solubility | Soluble in water.[4] | Soluble in DMSO, DMF, and water (approx. 5 mg/mL in PBS, pH 7.2).[5] | Predicted to be soluble in water and polar organic solvents like DMSO and DMF. |
| Appearance | Not available | Light yellow crystalline solid.[3] | Predicted to be a yellow-tinged crystalline solid. |
| pKa | Not available | 8.2[3] | Predicted to have a pKa in a similar range due to the thio-group. |
Postulated Synthesis Protocol
A plausible synthetic route for this compound would involve the thionation of 5-methoxyuridine. This can be adapted from established protocols for the synthesis of 4-thiouridine from uridine.[6][7]
3.1. Overall Synthesis Workflow
Caption: Postulated synthesis workflow for this compound.
3.2. Detailed Experimental Steps
-
Protection of Ribose Hydroxyl Groups:
-
Dissolve 5-methoxyuridine in a suitable solvent (e.g., pyridine).
-
Add an excess of a protecting group reagent, such as acetic anhydride, to acetylate the 2', 3', and 5' hydroxyl groups of the ribose sugar.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction and extract the protected nucleoside.
-
-
Thionation of the Pyrimidine Ring:
-
Dissolve the protected 5-methoxyuridine in an anhydrous solvent (e.g., dioxane or toluene).
-
Add a thionating agent, such as Lawesson's reagent, in a stoichiometric amount.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
-
Deprotection of Ribose Hydroxyl Groups:
-
Dissolve the crude thionated product in a solution of ammonia (B1221849) in methanol (B129727).
-
Stir the mixture at room temperature until the acetyl protecting groups are completely removed (monitored by TLC).
-
Evaporate the solvent to yield the crude this compound.
-
-
Purification:
-
Purify the crude product using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Potential Biological Activity and Applications
Based on the known biological roles of 4-thiouridine, this compound is anticipated to be a valuable tool in molecular biology, particularly for studying RNA metabolism.
4.1. Metabolic Labeling of Nascent RNA
Like 4-thiouridine, this compound is expected to be taken up by cells and incorporated into newly transcribed RNA in place of uridine.[6] The presence of the sulfur atom introduces a unique chemical handle that allows for the specific isolation and analysis of this nascent RNA. The methoxy group at the 5-position may influence its rate of incorporation or its interaction with RNA-binding proteins.
4.2. RNA-Protein Crosslinking
4-Thiouridine is a photoactivatable crosslinker.[8] Upon exposure to near-UV light (around 365 nm), the thiocarbonyl group can form covalent bonds with adjacent amino acid residues of RNA-binding proteins. This property is extensively used in techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) to identify the binding sites of RNA-binding proteins. This compound would likely retain this photo-reactivity.
4.3. Therapeutic Potential
Modified nucleosides are a cornerstone of antiviral and anticancer therapies. The introduction of both a methoxy and a thio group could impart unique biological activities, potentially interfering with viral RNA replication or cellular proliferation. Further investigation would be required to determine its efficacy and mechanism of action in these contexts.
Postulated Biological Pathway: Metabolic Labeling and Analysis
The following diagram illustrates the general pathway for the metabolic labeling of RNA with a thiouridine analog and subsequent analysis, which would be the primary application of this compound.
Caption: Metabolic labeling and analysis pathway using a thiouridine analog.
Conclusion
While this compound remains a hypothetical compound with no direct experimental data in the public domain, this guide provides a robust theoretical framework for its structure, properties, synthesis, and potential applications. By drawing parallels with the well-characterized nucleosides 5-methoxyuridine and 4-thiouridine, we postulate that this compound could serve as a valuable tool for investigating RNA metabolism and RNA-protein interactions. The synthesis and experimental validation of this compound are promising avenues for future research in chemical biology and drug discovery.
References
- 1. 4-Thiouridine | C9H12N2O5S | CID 3032615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxyuridine | C10H14N2O7 | CID 1265899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-THIOURIDINE CAS#: 13957-31-8 [chemicalbook.com]
- 4. CAS 35542-01-9: 5-Methoxyuridine | CymitQuimica [cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. 4-Thiouridine | TargetMol [targetmol.com]
The Synthesis and Potential Discovery of 5-Methoxy-4-thiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleosides are fundamental tools in chemical biology and drug discovery, enabling the study of nucleic acid metabolism, function, and the development of novel therapeutics. 4-thiouridine (B1664626) (4sU), a photoreactive analog of uridine (B1682114), has been instrumental in techniques such as photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) and metabolic labeling of nascent RNA.[1][2][3][4] Modifications at the 5-position of the uracil (B121893) base can further modulate the properties of the nucleoside, influencing its biological activity and potential applications. This guide outlines a hypothetical, yet scientifically grounded, approach to the synthesis of 5-Methoxy-4-thiouridine and explores its potential discovery context and utility in research and drug development.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves a multi-step chemical process starting from the readily available precursor, 5-methoxyuridine (B57755). The key transformation is the thionation of the 4-position of the pyrimidine (B1678525) ring. This can be achieved by protecting the hydroxyl groups of the ribose moiety, followed by reaction with a thionating agent, and subsequent deprotection.
Experimental Protocol
Step 1: Acetylation of 5-Methoxyuridine
This initial step protects the hydroxyl groups on the ribose sugar, preventing side reactions during the subsequent thionation step.
-
Materials: 5-Methoxyuridine, Acetic Anhydride (B1165640), Pyridine.
-
Procedure:
-
Suspend 5-Methoxyuridine in pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2',3',5'-tri-O-acetyl-5-methoxyuridine.
-
Purify the product by silica (B1680970) gel chromatography.
-
Step 2: Thionation of the 4-Oxo Group
This is the critical step where the oxygen at the 4-position is replaced with sulfur. Lawesson's reagent is a common and effective thionating agent for this transformation.[2]
-
Materials: 2',3',5'-tri-O-acetyl-5-methoxyuridine, Lawesson's Reagent, Anhydrous Toluene (or another suitable high-boiling solvent).
-
Procedure:
-
Dissolve the acetylated 5-methoxyuridine in anhydrous toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting 2',3',5'-tri-O-acetyl-5-methoxy-4-thiouridine by silica gel chromatography.
-
Step 3: Deprotection (Deacetylation)
The final step removes the acetyl protecting groups to yield the target compound, this compound.
-
Materials: 2',3',5'-tri-O-acetyl-5-methoxy-4-thiouridine, Methanolic Ammonia.
-
Procedure:
-
Dissolve the purified acetylated thiouridine derivative in methanolic ammonia.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
Purify the final product, this compound, by recrystallization or silica gel chromatography.
-
Synthetic Workflow Diagram
Potential Discovery and Biological Significance
The discovery of this compound would likely emerge from efforts to fine-tune the properties of 4-thiouridine for specific applications. The introduction of a methoxy (B1213986) group at the 5-position could have several important consequences:
-
Altered Photoreactivity: The electron-donating nature of the methoxy group may alter the UV absorption profile and photoreactivity of the 4-thio group, potentially allowing for crosslinking at different wavelengths or with different efficiencies compared to 4sU.
-
Modified Metabolic Incorporation: The steric and electronic properties of the methoxy group could influence its recognition and incorporation into nascent RNA by RNA polymerases. This might lead to different labeling efficiencies or cellular toxicities.[3][4]
-
Therapeutic Potential: Many modified nucleosides exhibit antiviral or anticancer properties. The unique substitution pattern of this compound could lead to novel therapeutic activities. For instance, 5-fluorouracil (B62378) and its derivatives are used in cancer chemotherapy.[5]
-
Probing RNA-Protein Interactions: The methoxy group could serve as a unique probe to study the local environment of the major groove of RNA, providing insights into RNA structure and its interactions with binding proteins.
Logical Relationship of Potential Applications
Quantitative Data for Related Compounds
While specific data for this compound is unavailable, the following table summarizes typical reaction yields for the synthesis of 4-thiouridine, which can serve as a benchmark for the proposed synthesis.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| Acetylation | Uridine | 2',3',5'-tri-O-acetyluridine | Acetic Anhydride, Pyridine | High | [2] |
| Thionation | 2',3',5'-tri-O-acetyluridine | 2',3',5'-tri-O-acetyl-4-thiouridine | Lawesson's Reagent | High | [2] |
| Deacetylation | 2',3',5'-tri-O-acetyl-4-thiouridine | 4-thiouridine | Methanolic Ammonia | High | [2] |
Conclusion
Although not yet described in the scientific literature, the synthesis of this compound is a feasible endeavor based on established chemical methodologies. Its discovery and characterization would be of significant interest to the scientific community, potentially providing a novel tool for studying RNA biology and a lead compound for drug development. The proposed synthetic route and the exploration of its potential applications are intended to stimulate further research in this promising area of nucleoside chemistry.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Biochemical Pathways Involving 5-Methoxy-4-thiouridine
A comprehensive review of available scientific literature reveals a notable absence of information regarding the biochemical pathways, synthesis, metabolism, and mechanism of action specifically for 5-Methoxy-4-thiouridine. While the field of modified nucleosides is extensive, this particular compound does not appear to be a subject of published research to date.
This guide will, therefore, address the biochemical pathways of closely related and well-studied thiolated uridine (B1682114) derivatives, namely 4-thiouridine (B1664626) (s⁴U) and various 5-substituted 2-thiouridines. This information provides a foundational understanding of the roles similar modifications play in cellular processes and may offer insights into the potential functions of this compound, should it be identified or synthesized in the future.
Section 1: The Landscape of Thiolated Uridines in tRNA
Thiolated nucleosides are critical post-transcriptional modifications found in transfer RNA (tRNA) across all domains of life.[1][2] These modifications, which involve the substitution of an oxygen atom with a sulfur atom, are crucial for the structural integrity of tRNA and the fidelity of protein translation.[2][3][4] The primary thiolated uridine derivatives include 2-thiouridines and 4-thiouridine.
Sulfur modifications are found at several positions within the tRNA molecule, with those in the anticodon loop being particularly important for accurate and efficient decoding of messenger RNA (mRNA).[2][3]
Section 2: Biosynthesis of 4-thiouridine (s⁴U)
4-thiouridine is a conserved modification found in bacteria and archaea at position 8 of the tRNA molecule.[3] Its biosynthesis is a multi-step enzymatic process. In bacteria, the synthesis of s⁴U is dependent on iron-sulfur (Fe-S) clusters.[2] The initial step in the biosynthesis of most thionucleosides involves the activation of sulfur from L-cysteine by cysteine desulfurases, which generates a persulfide group.[1][3]
The metabolic labeling of RNA with 4-thiouridine has become a powerful tool for studying RNA dynamics, including synthesis and degradation rates.[5][6][7] When introduced to cells, 4sU is taken up and incorporated into newly transcribed RNA in place of uridine.[8] This process relies on the nucleotide salvage pathway, where 4sU is converted into its triphosphate form (s⁴UTP) before being incorporated by RNA polymerases.[5][6][9]
Below is a generalized workflow for the metabolic labeling of RNA using 4-thiouridine.
Section 3: 5-Substituted 2-Thiouridines
While distinct from 4-thiouridines, 5-substituted 2-thiouridines represent another major class of modified uridines with significant biological roles. These modifications occur at the wobble position (position 34) of the tRNA anticodon and are crucial for accurate codon recognition.[1][4]
Examples of these modifications include:
-
5-taurinomethyl-2-thiouridine (τm⁵s²U) [1]
The biosynthesis of the 2-thio group in these molecules also involves cysteine desulfurases.[1] In eukaryotes, the biosynthesis of 2-thiouridine (B16713) in cytosolic tRNA is dependent on Fe-S clusters.[2]
The "hyper-modification" at the C5 position of 2-thiouridine is critical for maintaining the thio-modification and the overall function of the tRNA.[1] Oxidative stress can lead to the desulfurization of 5-substituted 2-thiouridines, potentially impairing tRNA function and altering protein translation.[4]
Section 4: Functional Implications and Research Applications
The incorporation of 4-thiouridine into RNA has been shown to have dose-dependent effects on cellular processes. At high concentrations (above 50 µM), 4sU can inhibit the production and processing of ribosomal RNA (rRNA), leading to a nucleolar stress response.[10][11] It has also been suggested that 4sU incorporation may alter RNA secondary structure, which could interfere with processes like pre-mRNA splicing.[8]
Despite these considerations, 4sU remains a valuable tool in molecular biology. Its applications include:
-
Metabolic labeling for RNA-seq (TUC-seq, SLAM-seq, TimeLapse-seq) to study RNA expression and decay dynamics.[5][6]
-
Photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) to identify RNA-protein interaction sites.[9][10]
-
Proximity labeling techniques to study subcellular RNA localization.[12]
Section 5: Synthesis of Thiouridines
The chemical synthesis of 4-thiouridine typically starts from uridine. A common synthetic route involves the acetylation of the hydroxyl groups, followed by thionation of the 4-oxo group using Lawesson's reagent, and subsequent deacetylation to yield 4-thiouridine.[5] Prodrug strategies have also been developed to improve the cellular uptake and metabolic labeling efficiency of 4sU by delivering it as a 5'-monophosphate.[5][6]
A generalized synthetic pathway is depicted below.
Conclusion
References
- 1. Sulfur Modifications of the Wobble U34 in tRNAs and their Intracellular Localization in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Thiouridine-Enhanced Peroxidase-Generated Biotinylation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic properties of 5-Methoxy-4-thiouridine
An In-depth Technical Guide on the Spectroscopic Properties of 5-Methoxy-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a modified nucleoside of interest in various biomedical research fields. Due to the limited availability of direct experimental data for this compound, this guide leverages spectroscopic data from the closely related compound 5-methoxyuridine (B57755) and established principles of 4-thiouridine (B1664626) derivatives to present a detailed and informative resource.
Core Spectroscopic Properties
The introduction of a methoxy (B1213986) group at the 5-position and a sulfur atom at the 4-position of the uridine (B1682114) base significantly influences its electronic and structural characteristics, which are reflected in its spectroscopic signatures.
UV-Vis Absorption Spectroscopy
The thionation of the uracil (B121893) ring is known to induce a significant bathochromic shift (shift to longer wavelengths) in the primary absorption band. While uridine typically exhibits an absorption maximum (λmax) around 262 nm, 4-thiouridine and its derivatives show a characteristic strong absorption in the UVA range, typically between 330 and 340 nm. This property makes them useful photosensitizers for applications such as photo-cross-linking studies.
Based on the known spectroscopic behavior of 4-thiouridine analogs, the UV-Vis absorption spectrum of this compound is predicted to have a maximum absorption wavelength (λmax) in the range of 330-340 nm. The molar absorptivity (ε) is expected to be in the order of 104 M-1cm-1, characteristic of such compounds.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Property | Predicted Value | Solvent |
| λmax (nm) | 330 - 340 | Methanol/Water |
| Molar Absorptivity (ε) (M-1cm-1) | ~20,000 | Methanol/Water |
Fluorescence Spectroscopy
Currently, there is limited to no information available in the scientific literature regarding the intrinsic fluorescence properties of this compound. Thiouridines are known to be efficient intersystem crossing agents, populating the triplet state upon photoexcitation, which often leads to low fluorescence quantum yields. The fluorescence characteristics would be highly dependent on the solvent environment and temperature. Further experimental investigation is required to fully characterize its fluorescence spectrum, quantum yield, and lifetime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the reported 1H and 13C NMR chemical shifts for 5-methoxyuridine, which serve as a foundational reference for predicting the spectrum of this compound.[1]
Table 2: 1H NMR Spectroscopic Data of 5-Methoxyuridine [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H6 | 7.85 | s |
| H1' | 5.85 | d |
| H5'a, H5'b | 3.85 - 3.70 | m |
| H2', H3', H4' | 4.15 - 4.00 | m |
| OCH3 | 3.75 | s |
Table 3: 13C NMR Spectroscopic Data of 5-Methoxyuridine [1]
| Carbon | Chemical Shift (δ, ppm) |
| C4 | 163.5 |
| C2 | 151.0 |
| C5 | 140.0 |
| C6 | 125.0 |
| C1' | 90.0 |
| C4' | 85.0 |
| C2' | 75.0 |
| C3' | 70.0 |
| C5' | 61.0 |
| OCH3 | 59.0 |
For this compound, the C4 signal would be significantly shifted downfield to ~190-200 ppm due to the C=S bond. The C5 and C6 signals would also experience shifts due to the altered electronic nature of the pyrimidine (B1678525) ring.
Mass Spectrometry
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M+H]+ or [M-H]- depending on the ionization mode. The exact mass can be calculated from its molecular formula (C10H14N2O6S).
Table 4: Predicted Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C10H14N2O6S |
| Molecular Weight | 290.29 g/mol |
| [M+H]+ (m/z) | 291.0645 |
| [M-H]- (m/z) | 289.0499 |
Fragmentation patterns in mass spectrometry of nucleosides typically involve the cleavage of the glycosidic bond, leading to fragments corresponding to the base and the sugar moiety. For this compound, characteristic fragments would include the loss of the ribose sugar and fragmentation of the methoxy-thiouracil base.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound can be adapted from established methods for similar nucleoside analogs.
Synthesis of this compound
A plausible synthetic route for this compound would involve the thionation of a protected 5-methoxyuridine precursor.
-
Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of 5-methoxyuridine are protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine.
-
Thionation: The protected 5-methoxyuridine is then treated with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like dioxane or toluene (B28343) at elevated temperatures.
-
Deprotection: The protecting groups are subsequently removed under basic conditions (e.g., with methanolic ammonia) to yield this compound.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
References
In Vivo Stability and Degradation of 5-Methoxy-4-thiouridine: A Technical Guide
Disclaimer: As of the latest literature review, specific in vivo stability and degradation data for 5-Methoxy-4-thiouridine is not available. This guide provides an in-depth analysis based on the known metabolic pathways of the parent compound, 4-thiouridine (B1664626) (4sU), and the influence of methoxy (B1213986) modifications on nucleoside stability. The information presented herein is intended for researchers, scientists, and drug development professionals to inform initial hypotheses and experimental design.
Introduction
This compound is a modified pyrimidine (B1678525) nucleoside analog. Such modifications are of significant interest in drug development and molecular biology for their potential to alter the physicochemical properties, metabolic stability, and biological activity of nucleosides and nucleic acids. Understanding the in vivo fate of these molecules is critical for their therapeutic application and for interpreting data from metabolic labeling studies. This document outlines the current understanding of 4-thiouridine's in vivo behavior and provides a predictive framework for the stability and degradation of its 5-methoxy derivative.
Cellular Uptake and Anabolism of 4-Thiouridine
The initial step in the in vivo journey of 4-thiouridine (and likely this compound) is its transport into the cell and subsequent phosphorylation.
4-thiouridine (4sU) is readily taken up by mammalian cells through nucleoside transporters.[1] Once inside the cell, it enters the nucleotide salvage pathway to be converted into its active triphosphate form, 4-thiouridine triphosphate (s⁴UTP).[2] This process is mediated by cellular kinases. The active triphosphate can then be incorporated into newly transcribed RNA by RNA polymerases.[3][4]
Experimental Protocol: Metabolic Labeling with 4-Thiouridine
A common method to study the uptake and incorporation of 4sU into nascent RNA is through metabolic labeling.
Objective: To label newly transcribed RNA in cell culture with 4-thiouridine for subsequent analysis of RNA synthesis, processing, or stability.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile RNase-free water)[1]
-
TRIzol reagent for RNA extraction[5]
-
Biotin-HPDP for biotinylation of 4sU-labeled RNA[6]
-
Streptavidin-coated magnetic beads for purification[5]
Procedure:
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.
-
Labeling: Add 4sU to the culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time (from minutes to hours) should be determined empirically for each cell type and experimental goal to minimize potential toxicity.[2][4]
-
Cell Lysis and RNA Extraction: After the desired labeling period, aspirate the medium and lyse the cells using TRIzol. Proceed with total RNA extraction according to the manufacturer's protocol.[5]
-
Biotinylation of 4sU-labeled RNA: The thiol group of the incorporated 4sU allows for its specific biotinylation using reagents like Biotin-HPDP.[6]
-
Purification of Labeled RNA: The biotinylated RNA can be selectively isolated from the total RNA population using streptavidin-coated magnetic beads.[5]
-
Downstream Analysis: The purified, newly transcribed RNA can be analyzed by methods such as qRT-PCR, microarray, or next-generation sequencing.
In Vivo Stability of 4-Thiouridine Containing RNA
Once incorporated into RNA, the presence of 4-thiouridine can influence the stability of the transcript. Studies have shown that RNA containing 4sU can be more stable than its unmodified counterpart.[7] This increased stability is thought to be due to alterations in RNA secondary structure.[7]
Potential Influence of the 5-Methoxy Group
Predicted Degradation Pathway of this compound
While no specific degradation pathway for this compound has been elucidated, a putative pathway can be inferred from the known catabolism of pyrimidines and related modified nucleosides.[11][12][13] The degradation is expected to proceed through the canonical pyrimidine catabolic pathway, with potential modifications due to the thio and methoxy groups.
The proposed degradation pathway likely involves the following steps:
-
De-glycosylation: The first step is likely the cleavage of the N-glycosidic bond by a nucleoside phosphorylase, releasing the free base, 5-Methoxy-4-thiouracil, and ribose-1-phosphate.
-
Ring Reduction: The pyrimidine ring of 5-Methoxy-4-thiouracil is then likely reduced by dihydropyrimidine (B8664642) dehydrogenase (DPD).
-
Ring Opening: The reduced ring is subsequently hydrolyzed by dihydropyrimidinase (DHP) to open the ring structure.
-
Further Breakdown: The resulting open-chain molecule is further catabolized by ureidopropionase, eventually leading to smaller, excretable molecules.
It is important to note that the sulfur atom at the 4th position may be subject to oxidation or other metabolic transformations. The methoxy group at the 5th position may also be demethylated.
Data Presentation
As no quantitative data for this compound is available, the following table summarizes the known information for the parent compound, 4-thiouridine.
| Parameter | Finding for 4-Thiouridine | Reference |
| Cellular Uptake | Readily taken up by mammalian cells via nucleoside transporters. | [1] |
| Metabolism | Phosphorylated to s⁴UTP via the nucleotide salvage pathway and incorporated into RNA. | [2] |
| Toxicity | Can be toxic to certain cell types at high concentrations (>50 µM) and with extended exposure. | [2][4] |
| Effect on RNA Stability | Can increase the stability of pre-mRNA. | [7] |
Visualizations
Anabolic Pathway of 4-Thiouridine
Caption: Cellular uptake and anabolic pathway of 4-thiouridine.
Proposed Catabolic Pathway of 5-Methoxy-4-thiouracil
Caption: Inferred catabolic pathway of the 5-Methoxy-4-thiouracil base.
Conclusion and Future Directions
The in vivo stability and degradation of this compound remain to be experimentally determined. Based on the available data for 4-thiouridine and general principles of nucleoside metabolism, it is hypothesized that the 5-methoxy modification may enhance its stability against enzymatic degradation. The proposed anabolic and catabolic pathways provide a framework for future experimental investigation.
Future research should focus on:
-
Pharmacokinetic studies: Determining the in vivo half-life, distribution, metabolism, and excretion of this compound.
-
Metabolite identification: Identifying the degradation products of this compound in various biological matrices.
-
Enzymatic assays: Characterizing the specific enzymes involved in the metabolism of this compound.
-
Comparative stability studies: Directly comparing the in vivo stability of this compound with that of 4-thiouridine and uridine.
Such studies will be crucial for the rational design of novel therapeutic agents and for the accurate interpretation of data from studies employing this modified nucleoside.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4'-C-Methoxy-2'-deoxy-2'-fluoro Modified Ribonucleotides Improve Metabolic Stability and Elicit Efficient RNAi-Mediated Gene Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. egyankosh.ac.in [egyankosh.ac.in]
Early Research on 5-Methoxy-4-thiouridine as a Metabolic Label: A Technical Guide
To our valued researchers, scientists, and drug development professionals,
This technical guide addresses the inquiry into the early research on 5-Methoxy-4-thiouridine (5-MeO-4-SU) as a metabolic label. Following a comprehensive review of available scientific literature, we have found no significant body of research detailing the use of this compound for this purpose. While chemical suppliers list the compound, its application appears focused on its potential as a purine (B94841) nucleoside analogue with possible antitumor properties, rather than as a tool for metabolic labeling of RNA.
The field of metabolic labeling has instead extensively focused on a closely related analogue, 4-thiouridine (B1664626) (4sU) . This guide, therefore, pivots to provide an in-depth overview of the foundational research on 4sU as a metabolic label, a technique that has become a cornerstone for studying RNA dynamics. We will adhere to the original request's structure, presenting quantitative data, detailed experimental protocols, and visualizations to offer a valuable resource for your research endeavors.
4-Thiouridine (4sU) as a Metabolic Label for Nascent RNA
4-Thiouridine is a uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA.[1] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom. This thionucleoside is incorporated into RNA by cellular RNA polymerases, effectively "tagging" nascent transcripts. The presence of the thiol group allows for the specific chemical modification and subsequent enrichment of this newly synthesized RNA, separating it from the pre-existing RNA pool. This powerful technique has enabled researchers to study various aspects of RNA metabolism, including transcription rates, RNA processing, and degradation kinetics.
Quantitative Data Summary
The efficiency and application of 4sU labeling have been quantitatively assessed in numerous studies. The following tables summarize key data from early and foundational research on the use of 4sU.
Table 1: 4sU Labeling Concentrations and Durations in Mammalian Cells
| Cell Line | 4sU Concentration (μM) | Labeling Duration | Purpose of Study | Reference |
| HEK293 | 100 | 24 hours | Investigating impact on pre-mRNA splicing | [1] |
| HEK293 | 500 | 2 hours | Investigating impact on pre-mRNA splicing | [1] |
| U2OS | 50 | Not Specified | Investigating cellular toxicity | [2] |
| Various | >100 | >12 hours | Potential for adverse effects | [1] |
Table 2: Comparison of Metabolic Labeling Reagents
| Metabolic Label | Key Features | Advantages | Disadvantages |
| 4-thiouridine (4sU) | Thiol-containing uridine analog. | Versatile, allows for both enrichment and sequencing-based detection.[2] | Can cause nucleolar stress at high concentrations.[2] |
| 5-bromouridine (BrU) | Brominated uridine analog. | Used for studying RNA stability (BRIC-seq).[2] | Less commonly used for nascent RNA capture. |
| 5-ethynyluridine (EU) | Contains an alkyne group. | Allows for covalent "click" chemistry-based enrichment.[2] | Different chemical properties may affect RNA biology. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
Objective: To label newly transcribed RNA in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other lysis buffer
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%).
-
Prepare the 4sU-containing medium by diluting the 4sU stock solution to the final desired concentration (e.g., 100-500 μM) in pre-warmed complete culture medium.
-
Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (ranging from minutes to hours, depending on the experimental goal).
-
After incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.
Protocol 2: Biotinylation of 4sU-labeled RNA
Objective: To specifically attach a biotin (B1667282) molecule to the thiol group of incorporated 4sU for subsequent affinity purification.
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylating agent)
-
Dimethylformamide (DMF)
-
Biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
RNase-free water
Procedure:
-
Dissolve Biotin-HPDP in DMF to a stock concentration of 1 mg/mL.
-
In an RNase-free tube, mix the total RNA (typically 25-100 µg) with biotinylation buffer.
-
Add the Biotin-HPDP solution to the RNA mixture. The final concentration of Biotin-HPDP should be approximately 0.5 mg/mL.
-
Incubate the reaction at room temperature for 1.5 to 2 hours with gentle rotation, protected from light.
-
After incubation, purify the biotinylated RNA from unreacted biotin using chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.
Protocol 3: Enrichment of Biotinylated 4sU-RNA
Objective: To isolate the newly transcribed, biotinylated RNA from the total RNA population.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding/washing buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA, 0.1% Tween-20)
-
Elution buffer containing a reducing agent (e.g., 100 mM DTT)
Procedure:
-
Resuspend the streptavidin-coated magnetic beads in binding/washing buffer.
-
Add the biotinylated RNA to the bead suspension.
-
Incubate for 30 minutes at room temperature with rotation to allow for binding of the biotinylated RNA to the beads.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant (containing unlabeled, pre-existing RNA).
-
Wash the beads several times with the binding/washing buffer to remove non-specifically bound RNA.
-
To elute the purified 4sU-labeled RNA, resuspend the beads in elution buffer containing a reducing agent like DTT, which will cleave the disulfide bond of the Biotin-HPDP linker.
-
Incubate for 5-10 minutes at room temperature.
-
Place the tube on the magnetic stand and collect the supernatant, which now contains the enriched newly transcribed RNA.
-
The purified RNA can then be precipitated and used for downstream applications such as qRT-PCR or RNA sequencing.
Mandatory Visualizations
The following diagrams illustrate key processes in 4sU metabolic labeling.
Caption: Experimental workflow for 4sU metabolic labeling of nascent RNA.
Caption: Cellular uptake and metabolic activation pathway of 4-thiouridine.
References
Unveiling the Potential: A Technical Guide to the Biological Functions of 5-Methoxy Modified Ribonucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of RNA biology and therapeutics is undergoing a profound transformation, driven by a deeper understanding of the intricate roles of modified ribonucleosides. Among these, 5-methoxy modified ribonucleosides, particularly 5-methoxyuridine (B57755) (5moU) and its derivatives, have emerged as key players with significant implications for gene expression, immune modulation, and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge surrounding the biological functions of 5-methoxy modified ribonucleosides, with a focus on their impact on translation, immunogenicity, and cellular stress responses. We delve into the underlying molecular mechanisms, present quantitative data to support these findings, and provide detailed experimental protocols for their study, aiming to equip researchers and drug development professionals with the knowledge to harness the potential of these fascinating modifications.
I. Core Biological Functions of 5-Methoxy Modified Ribonucleosides
A. Role in Transfer RNA (tRNA) and Translation
Naturally occurring 5-methoxy modified ribonucleosides, such as 5-methoxyuridine (mo5U) and 5-methoxycarbonylmethoxyuridine (mcmo5U), are primarily found at the wobble position (position 34) of the anticodon in bacterial transfer RNAs (tRNAs)[1]. These modifications play a crucial role in expanding the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons. This "wobble" pairing is essential for the efficiency and fidelity of protein synthesis[1].
The biosynthesis of these modifications is a multi-step enzymatic process. In Gram-positive bacteria, 5-hydroxyuridine (B57132) (ho5U) in tRNA is methylated by the enzyme TrmR to form mo5U, using S-adenosyl-L-methionine (SAM) as the methyl donor. In Gram-negative bacteria, a more complex pathway leads to the formation of 5-carboxymethoxyuridine (cmo5U), which can be further methylated to mcmo5U by the methyltransferase CmoM[1].
// Pathway U34 -> ho5U [label="Hydroxylation"]; ho5U -> mo5U [label="Methylation (TrmR, SAM)"]; ho5U -> cmo5U [label="Carboxymethylation\n(CmoA, CmoB)"]; cmo5U -> mcmo5U [label="Methylation (CmoM, SAM)"]; } dot Biosynthesis of 5-methoxy modified uridines in bacterial tRNA.
B. Impact on Synthetic mRNA Translation and Stability
The incorporation of 5-methoxyuridine into in vitro transcribed (IVT) mRNA has garnered significant attention in the field of mRNA therapeutics. Complete substitution of uridine (B1682114) with 5moU has been shown to enhance protein expression from the synthetic mRNA transcript[2][3]. While some studies report a significant increase in protein output, others suggest the effect can be context-dependent, influenced by the specific mRNA sequence and the cell type being used[4]. The enhanced translation may be attributed to increased mRNA stability, as 5moU-modified mRNA has been observed to be more resistant to degradation[2][3][5].
C. Modulation of the Innate Immune Response
A key advantage of using 5moU-modified mRNA in therapeutic applications is its reduced immunogenicity. Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, and cytosolic sensors like RIG-I, triggering an innate immune response characterized by the production of pro-inflammatory cytokines and type I interferons[6][7]. This can lead to translational shutdown and degradation of the mRNA therapeutic.
The presence of 5moU within the mRNA sequence appears to dampen the activation of these pattern recognition receptors[6][[“]][9]. This immune-evasive property is crucial for achieving sustained protein expression in vivo and minimizing potential adverse effects of mRNA-based therapies. The precise molecular mechanism by which 5moU modification evades RIG-I and TLR recognition is an area of active investigation but is thought to involve alterations in the RNA structure or its interaction with the receptor binding pockets.
D. Role in Cellular Stress Responses
The epitranscriptome, including tRNA modifications, plays a significant role in orchestrating the cellular response to various stressors[2][[“]][10][11]. Changes in the levels of specific tRNA modifications can lead to codon-biased translation, favoring the synthesis of stress-response proteins while globally downregulating protein synthesis to conserve energy[[“]][11]. For instance, under oxidative stress, the tRNA modification landscape is reprogrammed to facilitate the translation of mRNAs enriched in specific codons[[“]]. While the direct involvement of 5-methoxy modified ribonucleosides in specific stress pathways like the unfolded protein response (UPR) is not yet well-defined, the established role of tRNA modifications in stress responses suggests that they are likely to be involved. The UPR is a critical cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), involving sensors like IRE1α, PERK, and ATF6[5][12][13][14][15][16]. Future research may elucidate a more direct link between 5-methoxy modifications and the UPR.
II. Quantitative Data on the Effects of 5-Methoxyuridine Modification
The following tables summarize quantitative data from studies investigating the impact of 5-methoxyuridine (5moU) modification on protein expression and cytokine induction in human primary macrophages transfected with modified mRNA encoding Green Fluorescent Protein (GFP).
Table 1: Effect of Uridine Modifications on GFP Expression in Human Macrophages
| mRNA Modification | Mean Fluorescence Intensity (MFI) of GFP | Fold Change vs. Unmodified |
| Unmodified Uridine | 1,500 | 1.0 |
| Pseudouridine (Ψ) | 4,500 | 3.0 |
| N1-methylpseudouridine (m1Ψ) | 5,000 | 3.3 |
| 5-methoxyuridine (5moU) | 6,000 | 4.0 |
| 5-methylcytidine (5mC) + Ψ | 3,000 | 2.0 |
Data adapted from a study on human primary macrophages, showing that 5moU modification resulted in the highest protein expression[3][[“]].
Table 2: Effect of Uridine Modifications on Cytokine Secretion from Human Macrophages
| mRNA Modification | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) |
| Unmodified Uridine | >2000 | >2000 | >1000 |
| Pseudouridine (Ψ) | ~1500 | ~1000 | ~500 |
| N1-methylpseudouridine (m1Ψ) | ~500 | ~200 | <100 |
| 5-methoxyuridine (5moU) | <100 | <100 | Not Detected |
| 5-methylcytidine (5mC) + Ψ | ~1000 | ~800 | ~300 |
| Untransfected Control | <50 | <50 | Not Detected |
Data adapted from the same study, demonstrating the significantly reduced pro-inflammatory cytokine and type I interferon secretion with 5moU-modified mRNA[[“]].
III. Detailed Experimental Protocols
A. In Vitro Transcription of 5-Methoxyuridine Modified mRNA
This protocol describes the synthesis of 5moU-modified mRNA using a commercially available T7 RNA polymerase kit.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.
-
T7 RNA Polymerase Kit (e.g., from Thermo Fisher Scientific, Promega, or NEB).
-
NTP solution mix (ATP, GTP, CTP, each at 100 mM).
-
5-methoxyuridine-5'-triphosphate (5moU-TP) solution (100 mM).
-
RNase inhibitor.
-
DNase I, RNase-free.
-
Nuclease-free water.
-
RNA purification kit (e.g., column-based or magnetic bead-based).
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order:
-
Nuclease-free water to a final volume of 20 µL.
-
10X T7 Reaction Buffer: 2 µL.
-
ATP, GTP, CTP solution mix (100 mM each): 0.8 µL of each.
-
5moU-TP (100 mM): 2 µL (for complete substitution of UTP).
-
Linearized DNA template (1 µg/µL): 1 µL.
-
RNase Inhibitor (40 U/µL): 1 µL.
-
T7 RNA Polymerase: 2 µL.
-
-
Incubation: Mix gently by pipetting up and down. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel or using a microfluidic electrophoresis system (e.g., Agilent Bioanalyzer). A single, sharp band at the expected size indicates high-quality mRNA.
B. Quantification of 5-Methoxyuridine in RNA by LC-MS/MS
This protocol provides a general workflow for the sensitive detection and quantification of 5moU in an RNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified RNA sample.
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
Nuclease-free water.
-
LC-MS grade solvents (e.g., acetonitrile, formic acid).
-
5-methoxyuridine analytical standard.
-
LC-MS/MS system.
Procedure:
-
RNA Digestion:
-
To 1-5 µg of purified RNA, add nuclease P1 and bacterial alkaline phosphatase in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).
-
Incubate at 37°C for 2-4 hours to digest the RNA into individual nucleosides.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant to a new tube and dilute with an appropriate volume of LC-MS grade water.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column for chromatographic separation.
-
Use a gradient of mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) to elute the nucleosides.
-
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for 5-methoxyuridine (e.g., m/z 275.1 -> 143.1)[13].
-
-
Quantification:
-
Generate a standard curve using serial dilutions of the 5-methoxyuridine analytical standard.
-
Quantify the amount of 5moU in the sample by comparing its peak area to the standard curve.
-
C. Assessment of Cytokine Response to Modified mRNA in Human Macrophages
This protocol outlines a method to assess the pro-inflammatory cytokine response of human primary macrophages to transfection with 5moU-modified mRNA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
Macrophage-colony stimulating factor (M-CSF).
-
RPMI-1640 medium with 10% fetal bovine serum (FBS).
-
5moU-modified mRNA and unmodified control mRNA.
-
Transfection reagent suitable for primary cells (e.g., Lipofectamine MessengerMAX).
-
ELISA kits for human TNF-α, IL-6, and IFN-β.
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood by density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.
-
-
Transfection:
-
Seed the differentiated macrophages in a 24-well plate.
-
Prepare mRNA-lipid complexes by mixing the mRNA (e.g., 500 ng per well) with the transfection reagent in a serum-free medium, following the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Sample Collection:
-
At various time points post-transfection (e.g., 6, 24, 48 hours), collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α, IL-6, and IFN-β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels induced by the 5moU-modified mRNA to those induced by the unmodified mRNA and an untransfected control.
-
IV. Future Directions and Therapeutic Implications
The study of 5-methoxy modified ribonucleosides is a rapidly evolving field with significant therapeutic potential. The ability of 5moU to enhance protein expression while mitigating innate immune responses makes it a highly attractive modification for the development of mRNA-based vaccines and therapeutics for a wide range of diseases, including infectious diseases, cancer, and genetic disorders.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which 5moU modulates the activity of innate immune sensors.
-
Investigating the role of 5-methoxy modified ribonucleosides in cellular stress responses and their potential as therapeutic targets in diseases associated with chronic stress.
-
Exploring the broader biological functions of naturally occurring 5-methoxy modified tRNAs in eukaryotes and their potential involvement in disease pathogenesis.
-
Optimizing the use of 5moU in combination with other mRNA modifications and delivery systems to further enhance the efficacy and safety of mRNA therapeutics.
By continuing to unravel the complexities of these modifications, the scientific community can unlock their full potential to revolutionize modern medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Versatile Roles of the tRNA Epitranscriptome during Cellular Responses to Toxic Exposures and Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pivotal Role of Chemical Modifications in mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. consensus.app [consensus.app]
- 9. rupress.org [rupress.org]
- 10. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 11. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Methoxy-4-thiouridine (5-MeO-4-SU) Metabolic Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with nucleotide analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. This document provides a detailed protocol for the metabolic labeling of newly transcribed RNA in mammalian cells using 5-Methoxy-4-thiouridine (5-MeO-4-SU). While specific literature on 5-MeO-4-SU is not widely available, the protocol is adapted from well-established methods for the structurally similar and commonly used analog, 4-thiouridine (B1664626) (4sU). The central principle relies on the incorporation of the modified nucleoside into newly synthesized RNA. The 4-thiol group then serves as a chemical handle for subsequent biotinylation and affinity purification, allowing for the specific isolation of newly transcribed RNA.[1][2][3][4][5]
The introduction of a methoxy (B1213986) group at the 5-position of the uracil (B121893) base is not expected to interfere with the thiol-specific chemical reactions that are fundamental to the labeling and purification process. However, researchers should be aware that the specific uptake, incorporation efficiency, and potential cellular effects of 5-MeO-4-SU may differ from those of 4sU. Therefore, optimization of labeling conditions is recommended.
Principle of the Method
The experimental workflow for metabolic labeling with 5-MeO-4-SU can be summarized in the following key steps:
-
Metabolic Labeling: Mammalian cells are incubated with 5-MeO-4-SU, which is taken up by the cells and converted into its triphosphate form. This analog is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine.
-
Total RNA Isolation: After the desired labeling period, total cellular RNA, containing both pre-existing unlabeled RNA and newly synthesized 5-MeO-4-SU-containing RNA, is extracted.
-
Thiol-Specific Biotinylation: The thiol group on the incorporated 5-MeO-4-SU is specifically reacted with a biotinylating reagent, such as HPDP-Biotin, which forms a disulfide bond with the sulfur atom. This attaches a biotin (B1667282) tag exclusively to the newly transcribed RNA.[2][3]
-
Affinity Purification: The biotinylated RNA is then selectively captured using streptavidin-coated magnetic beads.[2][3][6]
-
Elution of Labeled RNA: The purified, newly transcribed RNA is released from the beads by cleavage of the disulfide bond using a reducing agent like dithiothreitol (B142953) (DTT).[2][3]
-
Downstream Analysis: The isolated newly transcribed RNA can be used for various downstream applications, including quantitative RT-PCR, microarray analysis, and next-generation sequencing to study gene expression dynamics.[6]
Experimental Protocols
Materials and Reagents
-
This compound (5-MeO-4-SU)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
TRIzol reagent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
EZ-Link HPDP-Biotin
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Streptavidin-coated magnetic beads
-
Washing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween 20)
-
100 mM Dithiothreitol (DTT) in RNase-free water
-
Glycogen (B147801), RNase-free
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Plating: Plate mammalian cells in a suitable culture dish (e.g., 10 cm dish) to reach 70-80% confluency at the time of labeling.[2][3]
-
Prepare Labeling Medium: Prepare a stock solution of 5-MeO-4-SU in a suitable solvent (e.g., DMSO or sterile water). Just before use, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration.
-
Labeling: Aspirate the old medium from the cells and replace it with the 5-MeO-4-SU-containing medium.
-
Incubation: Incubate the cells for the desired period. The optimal labeling time and concentration should be determined empirically for each cell type and experimental goal (see Table 1 for 4sU recommendations as a starting point).[3]
-
Harvesting: After incubation, aspirate the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the dish (e.g., 1 mL for a 10 cm dish).[2]
Protocol 2: Total RNA Isolation
-
Phase Separation: Transfer the cell lysate in TRIzol to a microcentrifuge tube. Add chloroform (0.2 mL per 1 mL of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol, mix well, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[2]
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully remove all the ethanol and air-dry the pellet for a few minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer.
Protocol 3: Biotinylation of 5-MeO-4-SU-labeled RNA
-
Reaction Setup: In an RNase-free tube, combine the following:
-
Total RNA (up to 100 µg)
-
10x Biotinylation Buffer (1/10th of the final volume)
-
HPDP-Biotin (from a 1 mg/mL stock in DMF, use approximately 2 µL per µg of RNA)[2]
-
RNase-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture for 1.5 hours at room temperature with gentle rotation, protected from light.[2]
-
Purification: Remove excess biotin by performing a chloroform extraction followed by isopropanol precipitation as described in the RNA isolation protocol.
Protocol 4: Affinity Purification of Biotinylated RNA
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions with a suitable washing buffer.
-
Binding: Resuspend the biotinylated RNA in a binding buffer and add it to the washed beads. Incubate for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains the unlabeled, pre-existing RNA. Wash the beads several times with the washing buffer to remove non-specifically bound RNA.
-
Elution: To elute the newly transcribed RNA, resuspend the beads in a solution of 100 mM DTT. Incubate for 5-10 minutes at room temperature. The DTT will cleave the disulfide bond, releasing the RNA from the beads.[2][3]
-
Final Purification: Place the tube on the magnetic stand and carefully transfer the supernatant containing the eluted RNA to a new tube. Purify the RNA using an RNA cleanup kit or by ethanol precipitation. Add glycogen as a carrier to improve recovery.
Data Presentation
Table 1: Recommended Starting Concentrations of 4-thiouridine (4sU) for Metabolic Labeling (Adaptable for 5-MeO-4-SU)
| Labeling Duration | Recommended 4sU Concentration (µM) |
| < 10 minutes | 500 - 1000 |
| 15 - 30 minutes | 200 - 500 |
| 60 minutes | 100 - 200 |
| > 120 minutes | 50 - 100 |
Note: These concentrations are based on published data for 4sU and should be optimized for 5-MeO-4-SU and the specific cell line used.[3] High concentrations of nucleoside analogs can sometimes have cytotoxic effects or perturb normal cellular processes.[7]
Visualizations
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Cellular uptake and incorporation of this compound into RNA.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nascent RNA Sequencing using 5-Methoxy-4-thiouridine (5-MeO-4SU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of nascent RNA provides a real-time snapshot of gene transcription, offering invaluable insights into the dynamic regulation of gene expression. Metabolic labeling of newly transcribed RNA with nucleoside analogs is a powerful technique to isolate and sequence these nascent transcripts. 5-Methoxy-4-thiouridine (5-MeO-4SU) is a modified nucleoside analog designed for metabolic labeling of RNA. Similar to the widely used 4-thiouridine (B1664626) (4sU), 5-MeO-4SU is incorporated into newly synthesized RNA transcripts by RNA polymerases. The presence of the thiol group allows for the specific biotinylation of the labeled RNA, enabling its enrichment and subsequent analysis by next-generation sequencing (nascent RNA-seq).
This document provides detailed application notes and protocols for the use of this compound in nascent RNA sequencing. The protocols provided are based on established methodologies for 4-thiouridine (4sU) and serve as a comprehensive guide for researchers. Optimization of specific parameters, such as labeling concentration and duration, is recommended for different cell types and experimental goals.
Principle of the Method
The workflow for nascent RNA sequencing using 5-MeO-4SU involves several key steps. First, cells are incubated with 5-MeO-4SU, which is taken up by the cells and converted into its triphosphate form. This analog is then incorporated into newly transcribed RNA in place of uridine. Following RNA isolation, the thiol group on the incorporated 5-MeO-4SU is specifically biotinylated. The biotinylated nascent RNA is then captured and enriched using streptavidin-coated magnetic beads. Finally, the enriched nascent RNA is eluted and used for the preparation of sequencing libraries.
Data Presentation
The following tables provide representative quantitative data based on experiments using the closely related analog, 4-thiouridine (4sU). These values can be used as a starting point for optimizing experiments with this compound.
Table 1: Recommended Labeling Conditions with 4-Thiouridine (4sU) for Various Cell Types.
| Cell Type | 4sU Concentration (µM) | Labeling Time | Reference |
|---|---|---|---|
| Murine Fibroblasts (NIH-3T3) | 100 - 5000 | 15 min - 2 hr | [1][2] |
| Human B-cells (DG75) | 100 - 5000 | 1 hr | [1] |
| Human Endothelial Cells (SVEC 4-10) | 100 - 5000 | 1 hr | [1] |
| Human Embryonic Kidney (HEK293) | 40 | 2 hr - 24 hr |
| Mouse Embryonic Stem Cells (mESCs) | 200 | Short incubations |[3] |
Table 2: Representative Yield of 4sU-labeled RNA.
| Cell Line | Labeling Time | Labeled RNA as % of Total RNA | Reference |
|---|---|---|---|
| Human B-cells | 5 min | ~0.8% | [4] |
| Human B-cells | 60 min | ~3.5% | [4] |
| HEK293T | 10-20 min | 0.5 - 2% |[5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (5-MeO-4SU)
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (5-MeO-4SU) stock solution (e.g., 50 mM in sterile RNase-free water or DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Seed cells in a tissue culture plate and grow to 70-80% confluency.
-
Prepare the labeling medium by adding the 5-MeO-4SU stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. (Refer to Table 1 for starting concentrations based on 4sU).
-
Aspirate the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 5 minutes to 2 hours) under standard cell culture conditions.
-
To stop the labeling, aspirate the labeling medium and immediately add TRIzol reagent to the plate to lyse the cells (e.g., 1 mL for a 35 mm dish).
-
Scrape the cells and collect the lysate. The lysate can be processed immediately for RNA isolation or stored at -80°C.
Protocol 2: Total RNA Isolation
Materials:
-
Cell lysate in TRIzol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Thaw the cell lysate on ice if stored frozen.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol lysate.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash and briefly air-dry the pellet. Do not over-dry.
-
Resuspend the RNA pellet in RNase-free water.
-
Determine the RNA concentration and quality using a spectrophotometer and gel electrophoresis.
Protocol 3: Thiol-Specific Biotinylation of 5-MeO-4SU-labeled RNA
Materials:
-
Total RNA containing 5-MeO-4SU
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
5 M NaCl
-
Isopropanol
-
75% Ethanol
-
RNase-free water
Procedure:
-
In an RNase-free tube, combine 50-100 µg of total RNA with RNase-free water to a final volume of 100 µL.
-
Add 12.5 µL of 10x Biotinylation Buffer.
-
Add Biotin-HPDP (dissolved in DMF at 1 mg/mL) to a final concentration of 0.2 mg/mL.
-
Incubate the reaction at room temperature for 1.5 hours with gentle rotation, protected from light.
-
To remove unbound biotin, perform a chloroform extraction. Add an equal volume of chloroform, vortex, and centrifuge to separate the phases. Transfer the upper aqueous phase to a new tube.
-
Precipitate the biotinylated RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.
-
Incubate and centrifuge as described in the RNA isolation protocol.
-
Wash the pellet with 75% ethanol.
-
Resuspend the biotinylated RNA in RNase-free water.
Protocol 4: Enrichment of Biotinylated Nascent RNA
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads
-
Washing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween 20)
-
Elution Buffer (e.g., 100 mM DTT, freshly prepared)
-
RNase-free water
Procedure:
-
Wash the streptavidin magnetic beads with the washing buffer according to the manufacturer's instructions.
-
Resuspend the beads in a suitable binding buffer.
-
Add the biotinylated RNA to the beads and incubate for 15-30 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant (unbound, pre-existing RNA).
-
Wash the beads three times with a high-salt wash buffer (e.g., the washing buffer described above) at room temperature.
-
Wash the beads two times with a low-salt wash buffer.
-
To elute the nascent RNA, resuspend the beads in the elution buffer (containing DTT to cleave the disulfide bond of Biotin-HPDP).
-
Incubate for 5-10 minutes at room temperature.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched nascent RNA.
-
Perform a second elution to maximize the yield.
-
Purify the eluted RNA using an RNA cleanup kit or by ethanol precipitation.
-
The enriched nascent RNA is now ready for downstream applications, including library preparation for next-generation sequencing.
Visualizations
Caption: Experimental workflow for nascent RNA sequencing.
Caption: Metabolic pathway of 5-MeO-4SU incorporation.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
Application of 5-Methoxy-4-thiouridine in Studying RNA Turnover Rates: A Practical Guide
A Note on 5-Methoxy-4-thiouridine: Extensive research has revealed a lack of specific applications and established protocols for this compound in the study of RNA turnover rates. Therefore, this document focuses on the closely related and widely used analog, 4-thiouridine (B1664626) (s4U) , for which there is a wealth of established methodology. The principles and protocols described herein for s4U are expected to be largely applicable to other thiolated uridine (B1682114) analogs.
Application Notes: Leveraging 4-Thiouridine for RNA Dynamics
Metabolic labeling with nucleoside analogs like 4-thiouridine (s4U) is a powerful and minimally invasive technique to study the dynamics of RNA synthesis, processing, and degradation.[1][2][3] Unlike methods that rely on transcriptional inhibition, which can have significant off-target effects, s4U labeling allows for the analysis of RNA turnover in a cellular environment that more closely resembles its natural state.[4][5]
Principle of s4U Labeling:
When added to cell culture media, s4U is readily taken up by cells and enters the nucleotide salvage pathway.[6][7] It is then converted into 4-thiouridine triphosphate (s4UTP) and incorporated into newly transcribed RNA in place of uridine.[6] The presence of a sulfur atom at the 4th position of the uracil (B121893) base provides a unique chemical handle for the specific detection and isolation of this nascent RNA population.[8]
Key Applications in RNA Turnover Studies:
-
Pulse-Chase Analysis: This is a common method to determine RNA half-lives.[4][9] Cells are first "pulsed" with s4U for a defined period to label newly synthesized RNA. The s4U-containing media is then replaced with standard media (the "chase"), and samples are collected at various time points. The decay rate of the s4U-labeled RNA is then measured to calculate its half-life.[10][11]
-
Approach-to-Equilibrium Labeling: In this method, cells are continuously grown in the presence of s4U, and the rate at which the labeled RNA population approaches a steady state is measured. This allows for the calculation of both RNA synthesis and decay rates.[1][9]
-
Enrichment-Free Methods (SLAM-seq and TimeLapse-seq): These advanced techniques avoid the need for biochemical enrichment of s4U-labeled RNA. Instead, the incorporated s4U is chemically modified, leading to a specific T-to-C conversion during reverse transcription and subsequent sequencing.[12][13][14] This allows for the direct quantification of new and old transcripts in the total RNA population, providing a high-resolution view of RNA dynamics.[13][15]
Considerations for Experimental Design:
-
s4U Concentration and Labeling Time: The optimal concentration and duration of s4U labeling depend on the cell type and the half-lives of the RNAs of interest.[1][4] High concentrations (>50-100 µM) and long exposure times (>12 hours) can be cytotoxic and may affect cellular processes like rRNA synthesis and pre-mRNA splicing.[3] It is crucial to titrate s4U to find a concentration that allows for sufficient labeling without perturbing normal cell physiology.[6]
-
Downstream Analysis: The choice of downstream analysis depends on the specific research question. Quantitative PCR (qPCR) can be used to measure the decay of specific transcripts, while high-throughput sequencing (RNA-seq) provides a transcriptome-wide view of RNA turnover.[5][6]
Quantitative Data Summary
The following tables summarize typical experimental parameters and findings from studies using s4U to measure RNA turnover.
Table 1: Recommended 4-Thiouridine (s4U) Concentrations and Labeling Times [4][6]
| Cell Type | s4U Concentration (µM) | Labeling Time (Pulse) | Application |
| Mammalian (e.g., HEK293, K562, mESCs) | 50 - 500 | 5 min - 4 hr | Measuring mRNA and transient RNA half-lives |
| Yeast (S. pombe) | 75 µg/mL | 7.5 - 15 min | mRNA turnover analysis |
| Mammalian (for decay studies) | 100 - 200 | 2 - 24 hr | Pulse-chase experiments for stable mRNAs |
| Mouse Embryonic Stem Cells (mESCs) | 200 | 10 min | Minimally invasive labeling |
Table 2: Representative RNA Half-Lives Determined by s4U Labeling
| Organism/Cell Type | RNA Species | Median Half-Life | Method |
| Yeast (S. cerevisiae) | mRNA | 9.4 min | SLAM-seq |
| Mouse Embryonic Stem Cells | mRNA | 8.3 hr | TimeLapse-seq |
| Human K562 cells | mRNA | 8.5 hr | TimeLapse-seq (with s6G) |
Experimental Protocols
Here, we provide detailed protocols for a typical pulse-chase experiment to determine RNA turnover rates using s4U labeling followed by biochemical enrichment.
Protocol 1: Metabolic Labeling of Mammalian Cells with 4-Thiouridine (Pulse-Chase)
-
Cell Seeding: Plate mammalian cells to reach 70-80% confluency on the day of the experiment.[4][16]
-
s4U Stock Preparation: Prepare a 50 mM stock solution of 4-thiouridine in sterile, RNase-free water. Store in small aliquots at -20°C and protect from light. Thaw only once before use.[16]
-
Pulse: Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of s4U (e.g., 100-200 µM).[16] Incubate for a specific duration (the "pulse," e.g., 2-4 hours) to label newly synthesized RNA.[17]
-
Chase: After the pulse, aspirate the s4U-containing medium, wash the cells once with pre-warmed sterile PBS, and then add fresh, pre-warmed medium without s4U. This marks the beginning of the chase (t=0).
-
Time-Point Collection: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours). To harvest, aspirate the medium and immediately add TRIzol reagent to lyse the cells and stabilize the RNA.[4][6]
Protocol 2: Total RNA Extraction
-
Lysis: Add 1 mL of TRIzol reagent per 10 cm plate and scrape the cells. Ensure complete lysis by passing the lysate through a pipette several times.[4]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform (B151607), and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.[4]
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.[4]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol (B130326) and 1 µL of glycogen (B147801) (5-10 µg) to aid in precipitation. Incubate at room temperature for 10 minutes.[8]
-
Pelleting: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the RNA.[6]
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Final Spin: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove all residual ethanol.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water. Determine the RNA concentration and purity using a spectrophotometer.
Protocol 3: Biotinylation of s4U-labeled RNA
-
Reaction Setup: In an RNase-free tube, combine up to 100 µg of total RNA with Biotin-HPDP (or MTS-Biotin) and biotinylation buffer. A typical reaction uses 2 µL of Biotin-HPDP (1 mg/mL in DMF) per 1 µg of RNA.[6]
-
Incubation: Incubate the reaction at room temperature for 1.5 to 2 hours with rotation, protected from light.[6]
-
Purification: Purify the biotinylated RNA from unincorporated biotin (B1667282) by chloroform extraction followed by isopropanol precipitation as described in Protocol 2.
Protocol 4: Enrichment of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.
-
Binding: Add the biotinylated RNA to the washed beads and incubate for 15-30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.[6]
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant (which contains unlabeled RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the s4U-labeled RNA from the beads by adding a solution containing a reducing agent, such as 100 mM DTT.[6] The reducing agent will cleave the disulfide bond in the Biotin-HPDP linker.
-
Final Precipitation: Precipitate the eluted RNA using ethanol or isopropanol to concentrate it and prepare it for downstream analysis.
Visualizations
Caption: Metabolic pathway of 4-thiouridine (s4U) incorporation into nascent RNA.
Caption: Experimental workflow for determining RNA decay rates using a pulse-chase approach.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 8. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Thiouridine Labeling to Analyze mRNA Turnover in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for TimeLapse-seq [protocols.io]
Application Notes and Protocols for 4-Thiouridine Pulse-Chase Experiments to Determine RNA Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting pulse-chase experiments using 4-thiouridine (B1664626) (4sU) to measure RNA stability. This method, a cornerstone of transcriptomics, allows for the determination of RNA half-lives by metabolically labeling newly synthesized RNA. The subsequent chase with unlabeled uridine (B1682114) enables the tracking of the labeled RNA population over time, providing critical insights into gene regulation and the impact of therapeutic interventions on RNA turnover. While the user requested information on "5-Methoxy-4-thiouridine," the widely established and validated compound for this application is 4-thiouridine (4sU). The protocols detailed below are based on the extensive use of 4sU in the scientific literature.
I. Introduction to Metabolic Labeling with 4-Thiouridine
Metabolic labeling with the uridine analog 4-thiouridine (4sU) is a powerful technique to study the dynamics of RNA synthesis and degradation.[1][2][3] During a "pulse" period, cells are exposed to 4sU, which is incorporated into newly transcribed RNA.[3] Subsequently, the "chase" phase is initiated by replacing the 4sU-containing medium with one containing a high concentration of standard, unlabeled uridine. This prevents further incorporation of 4sU, allowing for the tracking of the decay of the labeled RNA cohort over time.[4]
The thione group in 4sU allows for the specific chemical modification and subsequent enrichment of the labeled RNA, typically through biotinylation and streptavidin-based affinity purification.[5][6] By quantifying the amount of a specific labeled transcript at different chase time points, its decay rate and half-life can be determined. This approach offers a less invasive alternative to methods that rely on transcriptional inhibitors like actinomycin (B1170597) D, which can have significant side effects on cellular physiology.[3]
II. Experimental Protocols
This section details the step-by-step methodology for a 4sU pulse-chase experiment, from cell culture preparation to data analysis.
A. Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| 4-Thiouridine (4sU) | Cayman Chemical | 16373 |
| Uridine | Sigma-Aldrich | U3003 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| TRIzol Reagent | Invitrogen | 15596026 |
| Biotin-HPDP | Thermo Fisher Scientific | 21341 |
| Streptavidin Magnetic Beads | Thermo Fisher Scientific | 88816 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Glycogen, RNase-free | Invitrogen | 10814010 |
| RNase-free water | Invitrogen | AM9937 |
B. Cell Culture and 4sU Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%). The cell density should be optimized for the specific cell line.
-
Pulse: Aspirate the growth medium and replace it with fresh, pre-warmed medium containing 4sU. The final concentration of 4sU needs to be optimized for each cell line and experimental goal, but a starting point of 100-200 µM is common.[7] The duration of the pulse should be long enough to label the RNAs of interest. For abundant and stable transcripts, a shorter pulse may be sufficient, while for less abundant or highly stable RNAs, a longer pulse may be necessary.
-
Chase: After the pulse, aspirate the 4sU-containing medium, wash the cells once with pre-warmed PBS, and add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 5 mM). This high concentration ensures that the incorporation of any remaining 4sU is minimized.
-
Time Points: Harvest cells at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes). The 0-minute time point represents the end of the pulse and the beginning of the chase.
C. RNA Isolation and Biotinylation
-
Total RNA Extraction: At each time point, lyse the cells directly in the culture dish using TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.[7]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or a Bioanalyzer.
-
Biotinylation of 4sU-labeled RNA:
-
In a typical reaction, combine 50-100 µg of total RNA with Biotin-HPDP. The final concentration of Biotin-HPDP should be approximately 1 mg/mL.
-
Add biotinylation buffer to a final concentration of 1x.
-
Incubate the reaction at room temperature for 1.5 hours with gentle rotation, protected from light.[3]
-
-
Purification of Biotinylated RNA: Remove unincorporated Biotin-HPDP by chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.[3]
D. Enrichment of Labeled RNA
-
Binding to Streptavidin Beads: Resuspend the biotinylated RNA in a suitable binding buffer and add streptavidin magnetic beads.
-
Incubation: Incubate at room temperature for 30 minutes with rotation to allow the biotinylated RNA to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the bound RNA from the beads by incubating with a buffer containing a reducing agent, such as DTT, which cleaves the disulfide bond in the Biotin-HPDP linker.[3]
-
RNA Precipitation: Precipitate the eluted RNA using ethanol (B145695) or isopropanol in the presence of a co-precipitant like glycogen.
E. Downstream Analysis
The enriched, 4sU-labeled RNA can be analyzed by various methods to quantify the decay of specific transcripts:
-
Quantitative Real-Time PCR (qRT-PCR): This is a targeted approach to measure the abundance of specific RNAs of interest at each chase time point.
-
Next-Generation Sequencing (RNA-Seq): This provides a global, transcriptome-wide view of RNA decay rates. Techniques like SLAM-seq combine 4sU labeling with a chemical conversion step that introduces specific mutations at the sites of 4sU incorporation, allowing for the identification of newly synthesized transcripts without the need for biochemical enrichment.[8][9]
III. Data Presentation and Analysis
The quantitative data from a 4sU pulse-chase experiment can be summarized and analyzed to determine RNA half-lives.
A. Quantitative Data Summary
The relative abundance of a specific transcript at each chase time point, as determined by qRT-PCR, can be presented in a tabular format.
| Chase Time (minutes) | Relative RNA Abundance (Normalized to t=0) |
| 0 | 1.00 |
| 30 | 0.75 |
| 60 | 0.55 |
| 120 | 0.30 |
| 240 | 0.10 |
B. Calculation of RNA Half-Life
The decay of the labeled RNA is typically assumed to follow first-order kinetics. The half-life (t₁/₂) can be calculated by fitting the data to a one-phase exponential decay curve using the following equation:
Y = Y₀ * e^(-kt)
Where:
-
Y is the amount of RNA at time t
-
Y₀ is the initial amount of RNA (at t=0)
-
k is the decay rate constant
The half-life is then calculated as:
t₁/₂ = ln(2) / k
IV. Visualizations
A. Experimental Workflow
Caption: Workflow of a 4-Thiouridine Pulse-Chase Experiment.
B. Signaling Pathway of 4sU Incorporation and Detection
Caption: Metabolic pathway of 4sU incorporation and subsequent detection.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Thiouridine Labeling to Analyze mRNA Turnover in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLAM-seq Utilizing 4-Thiouridine to Elucidate Transcriptome Dynamics
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is a powerful method for measuring transcriptome-wide RNA synthesis and turnover dynamics. By metabolically labeling newly transcribed RNA with a uridine (B1682114) analog, SLAM-seq provides a quantitative and high-resolution view of gene expression regulation. This document provides detailed application notes and protocols for SLAM-seq, focusing on the use of the well-established metabolic label, 4-thiouridine (B1664626) (s4U).
Note on 5-Methoxy-4-thiouridine: Extensive review of the scientific literature and available protocols indicates that 4-thiouridine (s4U) , and not this compound, is the reactive molecule utilized in SLAM-seq. The protocols and data presented herein are based on the established use of 4-thiouridine.
Principle of SLAM-seq
SLAM-seq enables the differentiation of newly synthesized (nascent) from pre-existing RNA within a total RNA population. The workflow is based on three key steps:
-
Metabolic Labeling: Cells are cultured in the presence of 4-thiouridine (s4U), a non-toxic uridine analog. Cellular RNA polymerases incorporate s4U into newly transcribed RNA in place of uridine.
-
Alkylation: The thiol group of the incorporated s4U is specifically alkylated using iodoacetamide (B48618) (IAA). This chemical modification creates a carboxyamidomethyl group on the s4U base.
-
Reverse Transcription & Sequencing: During reverse transcription for sequencing library preparation, the alkylated s4U is read as a cytosine (C) by the reverse transcriptase, instead of the original thymine (B56734) (T) (uracil in RNA). This results in a T-to-C conversion in the sequencing reads, which allows for the identification and quantification of nascent RNA.
This method avoids the need for biochemical purification of labeled RNA, offering a streamlined and scalable approach to study RNA kinetics.[1][2][3][4][5][6]
Applications in Research and Drug Development
SLAM-seq is a versatile technique with broad applications in understanding the dynamics of gene expression:
-
Measuring mRNA Synthesis and Decay Rates: SLAM-seq allows for the global and transcript-specific determination of mRNA half-lives and synthesis rates.[6]
-
Identifying Direct Transcriptional Targets: By analyzing rapid changes in nascent RNA following a specific stimulus or drug treatment, researchers can identify the primary and direct targets of transcription factors or signaling pathways.
-
Elucidating Mechanisms of Gene Regulation: The method can be used to study the impact of various cellular perturbations, such as gene knockdown or overexpression, on transcriptional and post-transcriptional regulation.
-
Drug Discovery and Development: SLAM-seq can be employed to assess the on-target and off-target effects of small molecules on transcription, providing valuable insights into their mechanism of action.
-
Virology and Host-Pathogen Interactions: The technique can be used to study the dynamics of viral and host gene expression during infection.
Experimental Workflow and Protocols
The following sections provide a detailed protocol for performing a SLAM-seq experiment, from cell culture and metabolic labeling to data analysis.
Materials and Reagents
-
Cell line of interest
-
Cell culture medium and supplements
-
4-thiouridine (s4U) (Sigma-Aldrich, T4509)
-
Iodoacetamide (IAA) (Sigma-Aldrich, I1149)
-
TRIzol reagent (Thermo Fisher Scientific)
-
RNA extraction kit (e.g., Zymo Research Direct-zol RNA Miniprep)
-
RNA sequencing library preparation kit (e.g., Lexogen QuantSeq 3' mRNA-Seq Library Prep Kit)
-
Nuclease-free water
Experimental Protocol: A Step-by-Step Guide
1. Cell Culture and Metabolic Labeling with 4-thiouridine (s4U)
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling (typically 50-80% confluency).
-
s4U Stock Solution: Prepare a stock solution of s4U in sterile, nuclease-free water or DMSO. Protect the stock solution and s4U-containing media from light.
-
Labeling:
-
For pulse-labeling experiments (to measure RNA synthesis), replace the normal growth medium with medium containing s4U at a final concentration of 100-500 µM. The optimal concentration and labeling time should be determined empirically for each cell line to balance efficient labeling with minimal cytotoxicity.[1][7] A common starting point is 100 µM for 1-2 hours.[2]
-
For pulse-chase experiments (to measure RNA decay), first label the cells with s4U-containing medium for a period sufficient to label a significant portion of the transcriptome (e.g., 24 hours). Then, wash the cells with PBS and replace the medium with fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the labeled transcripts. Harvest cells at various time points during the chase.
-
2. RNA Isolation
-
At the desired time point(s), aspirate the medium and lyse the cells directly in the culture dish using TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA extraction kit. Ensure high-quality RNA with a RIN score > 8.
3. Iodoacetamide (IAA) Alkylation
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following:
-
Total RNA: up to 5 µg
-
Iodoacetamide (IAA): 10 mM final concentration (from a freshly prepared 500 mM stock in DMSO)
-
Sodium Phosphate Buffer (pH 8.0): 50 mM final concentration
-
DMSO: 50% (v/v) final concentration
-
Nuclease-free water to a final volume of 50 µl.
-
-
Incubation: Incubate the reaction at 50°C for 15 minutes in the dark.
-
Quenching: Stop the reaction by adding DTT to a final concentration of 100 mM.
-
RNA Purification: Purify the alkylated RNA using an RNA cleanup kit or by ethanol precipitation.
4. Library Preparation and Sequencing
-
Prepare RNA sequencing libraries from the alkylated RNA using a suitable kit. The Lexogen QuantSeq 3' mRNA-Seq Library Prep Kit is commonly used as it specifically sequences the 3' end of polyadenylated RNAs, which is often sufficient for quantifying gene expression and T>C conversion rates.[1][2]
-
Sequence the libraries on a compatible next-generation sequencing platform.
Data Analysis
The bioinformatic analysis of SLAM-seq data is crucial for obtaining meaningful results. The general workflow is as follows:
-
Read Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome.
-
T>C Conversion Analysis: Use specialized software, such as SLAMdunk or GrandSLAM, to identify and quantify T-to-C conversions in the aligned reads.[8] This step distinguishes reads from nascent (s4U-containing) and pre-existing RNA.
-
Quantification of Nascent and Total RNA: Calculate the expression levels of both newly transcribed and total RNA for each gene.
-
Kinetic Modeling: Apply mathematical models to the time-course data to estimate RNA synthesis and degradation rates.
Quantitative Data Summary
The following tables summarize typical quantitative parameters and results from SLAM-seq experiments.
Table 1: Recommended 4-thiouridine (s4U) Labeling Conditions
| Cell Type | s4U Concentration (µM) | Labeling Time | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 100 | 1 - 24 hours | [7] |
| Human HEK293T cells | 100 - 500 | 30 min - 2 hours | |
| Human Colon Cancer Cells (HCT116) | 200 | 1 hour |
Table 2: Typical T>C Conversion Rates in SLAM-seq Experiments
| Cell Line | s4U Labeling | T>C Conversion Rate (%) | Notes | Reference |
| mESCs | 100 µM for 24h | ~1-3% | The conversion rate depends on the U-content of the transcript and the labeling efficiency. | [7] |
| Various | Dependent on conditions | >90% of incorporated s4U | The chemical conversion of s4U to a C-like base is highly efficient. | [9] |
Visualizing the SLAM-seq Workflow and Principles
To further clarify the experimental process and underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: The SLAM-seq experimental workflow from cell labeling to data analysis.
Caption: The chemical principle of T>C conversion in SLAM-seq.
References
- 1. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 2. lubio.ch [lubio.ch]
- 3. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. lexogen.com [lexogen.com]
- 7. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequencing cell-type-specific transcriptomes with SLAM-ITseq | Springer Nature Experiments [experiments.springernature.com]
- 9. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking RNA Synthesis and Degradation Using Thiouridine Analogs
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to dissect the dynamics of RNA synthesis, processing, and degradation.[1] 4-thiouridine (B1664626) (4sU), a non-canonical nucleoside, is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[1][2] The key feature of 4sU is the substitution of the oxygen atom at the C4 position with a sulfur atom, creating a reactive thiol group.[2] This thiol group allows for the specific biotinylation of the labeled RNA, enabling its separation from pre-existing, unlabeled RNA.[1] This approach provides a temporal window into the life cycle of RNA molecules, offering significantly higher resolution than traditional methods that rely on transcriptional inhibitors.[1]
This document provides a comprehensive overview of the application of thiouridine analogs for tracking RNA fate, with detailed protocols and quantitative data derived from studies using 4sU.
Principle of the Method
The workflow for tracking RNA synthesis and degradation using thiouridine analogs involves several key steps:
-
Metabolic Labeling: Cells are incubated with the thiouridine analog (e.g., 4sU), which is actively transported into the cell and converted to its triphosphate form. This triphosphate analog is then incorporated into newly synthesized RNA by RNA polymerases.
-
RNA Isolation: Total RNA is extracted from the cells.
-
Thiol-Specific Biotinylation: The thiol group on the incorporated thiouridine is specifically reacted with a biotinylation reagent, such as HPDP-Biotin, which forms a disulfide bond.
-
Affinity Purification: The biotinylated, newly transcribed RNA is separated from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.
-
Elution: The purified nascent RNA is eluted from the beads by cleaving the disulfide bond with a reducing agent like dithiothreitol (B142953) (DTT).
-
Downstream Analysis: The separated RNA fractions (newly transcribed and pre-existing) can be analyzed by various methods, including RT-qPCR, microarrays, or next-generation sequencing (RNA-Seq), to determine RNA synthesis and degradation rates.[3]
Data Presentation
Table 1: Recommended 4sU Labeling Conditions for Different Cell Lines
| Cell Line | 4sU Concentration (µM) | Labeling Time | Reference |
| HEK293 | 40 | 2 hours | [4] |
| HEK293T | 50 | 15 - 30 minutes | [5] |
| HeLa | Not specified | Not specified | [6] |
| NIH-3T3 | 100 - 5000 | 1 hour | |
| SVEC 4-10 | 100 - 5000 | 1 hour | |
| DG75 | 100 - 5000 | 1 hour |
Note: Optimal concentrations and labeling times should be empirically determined for each cell type and experimental goal to minimize potential cytotoxicity and effects on RNA processing.[1]
Table 2: Potential Effects of 4sU Labeling on Cellular Processes
| Cellular Process | Observation | 4sU Concentration | Exposure Time | Reference |
| rRNA Synthesis & Processing | Inhibition | >50 µM | Extended | [2][4] |
| pre-mRNA Splicing | Decreased efficiency for introns with weak splice sites | High incorporation levels | Not specified | [4] |
| pre-mRNA Splicing | Modest, statistically significant influence on a small number of alternative splicing events | 40 µM | Not specified | [2] |
| Transcription by T7 Polymerase | Increased abortive transcripts | High incorporation levels | Not specified | [4] |
| pre-mRNA Degradation | Fully labeled pre-mRNA is more stable | High incorporation levels | Not specified | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[1]
-
Prepare 4sU Stock Solution: Dissolve 4-thiouridine in sterile, RNase-free water to a stock concentration of 50 mM. Store in small aliquots at -20°C and thaw only once before use.[1]
-
Labeling:
-
For studies of RNA synthesis, a short pulse of 4sU is typically used.
-
For RNA degradation studies, a longer incubation period is recommended to label a significant portion of the RNA pool, followed by a "chase" with regular uridine.[1]
-
Warm the required volume of cell culture medium and supplement it with the desired final concentration of 4sU (refer to Table 1 for general guidelines).
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium.[1]
-
Incubate the cells for the desired labeling period in a CO2 incubator.
-
-
Cell Lysis: After the labeling period, aspirate the 4sU-containing medium and immediately lyse the cells by adding TRIzol reagent directly to the culture plate to inactivate RNases.[1]
Protocol 2: Total RNA Extraction
-
Following cell lysis with TRIzol, transfer the lysate to a microcentrifuge tube.
-
Add chloroform (B151607) (0.2 mL per 1 mL of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.
-
Centrifuge at ≥12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol (B130326).
-
Incubate at room temperature for 10 minutes, then centrifuge at ≥12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 75% ethanol (B145695).
-
Centrifuge at ≥7,500 x g for 5 minutes at 4°C.
-
Carefully remove all the ethanol and air-dry the pellet briefly.
-
Resuspend the RNA pellet in RNase-free water.
-
Quantify the RNA concentration and assess its integrity.
Protocol 3: Thiol-Specific Biotinylation of 4sU-Labeled RNA
-
Prepare Biotinylation Reagent: Dissolve EZ-Link Biotin-HPDP in DMF to a stock concentration of 1 mg/mL. Store at 4°C.
-
Biotinylation Reaction: For every 1 µg of total RNA, prepare a reaction mix containing:
-
RNA
-
10x Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Biotin-HPDP (e.g., 2 µL of 1 mg/mL stock per 1 µg of RNA)
-
RNase-free water to the final volume.
-
-
Incubate the reaction mixture for at least 1.5 hours at room temperature with rotation, protected from light.
-
Remove Unbound Biotin:
-
Add an equal volume of chloroform to the reaction mixture.
-
Vortex vigorously and centrifuge at maximum speed for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Repeat the chloroform extraction.
-
-
Precipitate the Biotinylated RNA:
-
Add 1/10 volume of 5 M NaCl and an equal volume of isopropanol.
-
Incubate and centrifuge as in the total RNA extraction protocol.
-
Wash the pellet with 75% ethanol.
-
Resuspend the biotinylated RNA in RNase-free water.
-
Protocol 4: Separation of Labeled and Unlabeled RNA
-
Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.
-
Bind Biotinylated RNA:
-
Heat the biotinylated RNA to 65°C for 10 minutes and immediately place on ice for 5 minutes to denature secondary structures.
-
Add the denatured RNA to the washed streptavidin beads.
-
Incubate for 20-30 minutes at room temperature with rotation to allow binding.
-
-
Wash the Beads:
-
Place the tube on a magnetic stand to capture the beads.
-
Remove the supernatant, which contains the unlabeled, pre-existing RNA. This fraction can be saved for analysis.
-
Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound RNA. Follow with washes with a low-salt wash buffer.
-
-
Elute the Labeled RNA:
-
Resuspend the beads in a freshly prepared elution buffer containing a reducing agent (e.g., 100 mM DTT).
-
Incubate for 5-10 minutes at room temperature to cleave the disulfide bond and release the labeled RNA.
-
Place the tube on the magnetic stand and transfer the supernatant containing the eluted, newly transcribed RNA to a new tube.
-
Perform a second elution to maximize the yield.
-
-
Purify Eluted RNA: Precipitate the eluted RNA using isopropanol or ethanol and resuspend in RNase-free water for downstream applications.
Mandatory Visualizations
Caption: Metabolic activation and incorporation of 5-Methoxy-4-thiouridine into nascent RNA.
Caption: Experimental workflow for tracking RNA synthesis and degradation.
Caption: Logical flow for determining RNA degradation rates using a pulse-chase experiment.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. youtube.com [youtube.com]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application of 5-Methoxy-4-thiouridine in Viral RNA Tracking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study the dynamics of RNA synthesis and degradation. In the context of virology, it provides a crucial tool to distinguish newly synthesized viral RNA from the abundant host cell RNA. This allows for the specific tracking of viral replication, transcription, and the interactions of viral RNA with host cell factors. 4-Thiouridine (4sU) is a widely used reagent for this purpose. This document details the application of a related compound, 5-Methoxy-4-thiouridine (B11747323) (5-methoxy-4-thioU), for viral RNA tracking. While direct literature on 5-methoxy-4-thioU is limited, its structural similarity to 4sU allows for the adaptation of existing protocols. The addition of a methoxy (B1213986) group at the 5-position may influence cellular uptake, metabolism, and enzymatic incorporation, potentially offering advantages in specific experimental contexts.
These notes provide a comprehensive overview of the principles, putative protocols, and potential applications of 5-methoxy-4-thioU in virology research, based on the extensive knowledge available for 4sU.
Principle of this compound Based Viral RNA Tracking
The core principle of using 5-methoxy-4-thioU for tracking viral RNA is based on metabolic labeling.
-
Cellular Uptake and Conversion: this compound is supplied to virus-infected cells in culture. It is taken up by the cells through nucleoside transporters. Inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (5-methoxy-4-thioUTP).
-
Incorporation into Nascent RNA: During viral replication and transcription, viral RNA polymerases, along with host RNA polymerases, incorporate 5-methoxy-4-thioUTP into newly synthesized RNA molecules in place of uridine (B1682114) triphosphate (UTP).
-
Thiol-Specific Biotinylation: The incorporated 5-methoxy-4-thioU contains a reactive thiol group. After total RNA extraction, this thiol group can be specifically and covalently labeled with a biotin (B1667282) derivative, such as biotin-HPDP.
-
Affinity Purification: The biotinylated viral RNA can then be selectively captured and enriched from the total RNA pool using streptavidin-coated magnetic beads.
-
Downstream Analysis: The enriched, newly synthesized viral RNA can be subjected to various downstream analyses, including quantitative PCR (qPCR), RT-PCR, Northern blotting, and next-generation sequencing (RNA-seq), to study viral gene expression, replication dynamics, and RNA-protein interactions.
Data Presentation
Table 1: Comparison of Thiouridine Analogs for RNA Labeling (Putative Data for this compound)
| Feature | 4-Thiouridine (4sU) | This compound (5-methoxy-4-thioU) |
| Labeling Principle | Incorporation into nascent RNA in place of uridine. | Incorporation into nascent RNA in place of uridine. |
| Typical Labeling Concentration | 50-500 µM | Predicted: 50-500 µM (Requires optimization) |
| Typical Labeling Time | 15 min - 24 hours | Predicted: 15 min - 24 hours (Requires optimization) |
| Cytotoxicity | Can be cytotoxic at high concentrations or with prolonged exposure.[1] | Predicted: Potentially altered cytotoxicity profile compared to 4sU. Requires experimental validation. |
| Incorporation Efficiency | Efficiently incorporated by most RNA polymerases. | Predicted: May exhibit altered incorporation efficiency by viral and host RNA polymerases. Some 5-substituted UTPs show enhanced incorporation by certain polymerases. |
| Downstream Applications | RNA-seq, qRT-PCR, PAR-CLIP, etc. | RNA-seq, qRT-PCR, PAR-CLIP, etc. |
Table 2: Quantitative Parameters for a Typical Viral RNA Tracking Experiment (Hypothetical Values)
| Parameter | Value | Notes |
| Cell Line | A549 (human lung carcinoma) | Amenable to various viral infections. |
| Virus | Influenza A Virus (H1N1) | RNA virus with a nuclear replication phase. |
| 5-methoxy-4-thioU Concentration | 100 µM | Optimal concentration should be determined experimentally. |
| Labeling Duration | 4 hours | To capture a significant pool of newly synthesized viral RNA. |
| Total RNA Yield | 10-20 µg per 10 cm dish | Varies with cell density and virus-induced CPE. |
| Enrichment of Viral RNA | >10-fold | Expected enrichment of labeled viral RNA over background. |
| T to C Conversion Rate (in RNA-seq) | High (>90%) | Following chemical treatment for SLAM-seq applications. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA with this compound
Materials:
-
Virus-infected cell culture of interest
-
This compound (stock solution, e.g., 100 mM in DMSO)
-
Cell culture medium
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Seed and infect cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
At the desired time post-infection, add this compound to the cell culture medium to the final desired concentration (e.g., 100 µM). Note: The optimal concentration and labeling time should be determined empirically for each cell line and virus combination to balance labeling efficiency and potential cytotoxicity.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.
-
Quantify the extracted RNA using a spectrophotometer.
Protocol 2: Biotinylation of 5-Methoxy-4-thioU-labeled RNA
Materials:
-
Total RNA containing 5-methoxy-4-thioU
-
Biotin-HPDP (1 mg/mL in DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
Procedure:
-
In an RNase-free tube, prepare the biotinylation reaction mixture:
-
Total RNA: 50-100 µg
-
10x Biotinylation Buffer: 1/10th of the final volume
-
Biotin-HPDP: 2 µL per 1 µg of RNA
-
RNase-free water to the final volume.
-
-
Incubate the reaction at room temperature for 1.5 hours with gentle rotation, protected from light.
-
Purify the biotinylated RNA by phenol:chloroform extraction followed by isopropanol precipitation.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
Protocol 3: Affinity Purification of Biotinylated Viral RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA, 0.1% Tween-20)
-
Elution Buffer (e.g., 100 mM DTT)
Procedure:
-
Wash the streptavidin magnetic beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Denature the biotinylated RNA by heating at 65°C for 5 minutes, then immediately place on ice.
-
Add the denatured RNA to the washed beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Pellet the beads using a magnetic stand and discard the supernatant (unlabeled RNA).
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound RNA.
-
Elute the captured RNA by incubating the beads with Elution Buffer (containing DTT to cleave the disulfide bond of Biotin-HPDP) for 10 minutes at room temperature.
-
Collect the supernatant containing the enriched, newly synthesized viral RNA.
-
Purify the eluted RNA using a suitable RNA clean-up kit or by ethanol precipitation. The RNA is now ready for downstream analysis.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for tracking viral RNA.
Caption: Logical flow from viral infection to data analysis.
References
Application Note & Protocol: High-Yield Synthesis of 5-Methoxy-UTP Modified mRNA via In Vitro Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction The therapeutic application of messenger RNA (mRNA) has gained significant momentum, particularly in the fields of vaccines, protein replacement therapies, and gene editing. A key challenge in the clinical application of in vitro transcribed (IVT) mRNA is its potential to elicit an innate immune response and its inherent instability. The incorporation of modified nucleotides is a critical strategy to overcome these hurdles. 5-Methoxy-UTP (5moU) is a modified uridine (B1682114) triphosphate that, when incorporated into mRNA transcripts, significantly enhances their biological properties.[1][2] This modification has been shown to increase mRNA stability, reduce immunogenicity by mitigating activation of pattern recognition receptors (PRRs), and support efficient translation, making it a valuable tool for therapeutic mRNA development.[3][4][5][6]
This document provides a detailed protocol for the synthesis of 5-Methoxy-UTP modified mRNA using T7 RNA Polymerase, covering template preparation, the in vitro transcription reaction, purification, and quality control.
Key Applications of 5-Methoxy-UTP Modified mRNA
-
mRNA Vaccines: Reduces the reactogenicity of the vaccine while maintaining robust antigen expression.[7]
-
Protein Replacement Therapies: Enables sustained expression of therapeutic proteins by increasing mRNA half-life and translation efficiency.[1]
-
Gene Editing (e.g., CRISPR/Cas9): Improves the efficiency and reduces the immunotoxicity of delivering Cas9 mRNA.[2]
-
Cellular Reprogramming and Research: Provides a stable and non-immunogenic method to transiently express proteins in a variety of cell lines for research purposes.[2]
Overall Experimental Workflow
The synthesis of modified mRNA is a multi-step process that begins with a high-quality DNA template and concludes with purified, translation-ready mRNA. The workflow diagram below outlines the essential stages of the procedure.
Caption: Workflow for 5-Methoxy-UTP modified mRNA synthesis.
Protocol 1: DNA Template Preparation
High-quality, pure DNA template is critical for achieving high yields of full-length mRNA. The template must contain a T7 RNA polymerase promoter upstream of the sequence to be transcribed.
Methodology:
-
Template Type: Use either a linearized plasmid DNA or a PCR product.
-
Plasmid DNA: Linearize the plasmid completely with a restriction enzyme that produces blunt or 5'-overhanging ends. Purify the linearized DNA to remove all traces of RNase, proteins, and salts.
-
PCR Product: Use high-fidelity DNA polymerase for amplification. Ensure primers are designed to incorporate the full T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3' for G-initiating templates) upstream of the gene of interest.
-
-
Poly(A) Tail: For maximal stability and translation efficiency, the template should encode a poly(A) tail of approximately 120 nucleotides downstream of the 3' UTR.[7]
-
Purification: Purify the DNA template using a suitable column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control:
-
Confirm the size and integrity of the template via agarose (B213101) gel electrophoresis.[8]
-
Measure the concentration and purity using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Protocol 2: In Vitro Transcription (IVT) with 5-Methoxy-UTP
This protocol is designed for a standard 20 µL reaction, which can be scaled as needed.[9] It assumes 100% substitution of UTP with 5-Methoxy-UTP.[3][4]
Methodology:
-
Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[4][9]
-
Gently vortex and briefly centrifuge all components to ensure they are well-mixed and collected at the bottom of the tube.[4]
-
Assemble the reaction at room temperature in a nuclease-free tube in the order specified in the table below. Prepare a master mix for multiple reactions.[9]
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| HighYield T7 Reaction Buffer (10x) | 2.0 | 1x |
| ATP Solution (100 mM) | 1.5 | 7.5 mM |
| CTP Solution (100 mM) | 1.5 | 7.5 mM |
| GTP Solution (100 mM) | 1.5 | 7.5 mM |
| 5-Methoxy-UTP (100 mM) | 1.5 | 7.5 mM |
| DNA Template (0.5 - 1 µg/µL) | 1.0 | 0.5 - 1 µg |
| T7 RNA Polymerase Mix | 2.0 | - |
| Total Volume | 20.0 |
-
Mix the reaction thoroughly by pipetting up and down, then centrifuge briefly.[9]
-
Incubate the reaction at 37°C for 2 hours.[4][9] For transcripts <0.3 kb, the incubation can be extended up to 16 hours.[9] To prevent evaporation during long incubations, use a PCR cycler with a heated lid.[9]
Protocol 3: Template DNA Removal
It is essential to remove the DNA template after transcription, as it can interfere with downstream applications and quantification.
Methodology:
-
Add 2 µL of DNase I (RNase-free) directly to the 20 µL IVT reaction mixture.
-
Proceed immediately to mRNA purification.
Protocol 4: Modified mRNA Purification
Purification removes the enzyme, salts, and unincorporated nucleotides from the final product.
Methodology:
-
Spin Column Purification (Recommended): This is an efficient method for removing all reaction components.
-
Lithium Chloride (LiCl) Precipitation (Alternative): This method selectively precipitates RNA, leaving behind most unincorporated nucleotides.
-
Add LiCl to the reaction to a final concentration of 2.5 M.[]
-
Incubate at -20°C for at least 30 minutes.[]
-
Centrifuge at high speed for 15 minutes to pellet the RNA.[]
-
Wash the pellet with ice-cold 70% ethanol and resuspend in nuclease-free water.[]
-
Protocol 5: Quality Control and Quantification
Assessing the integrity, purity, and concentration of the synthesized mRNA is a critical final step.
Methodology:
-
Concentration and Purity:
-
Measure the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop).
-
Calculate the concentration (A260 of 1.0 ≈ 40 µg/mL RNA).
-
An A260/A280 ratio of ~2.0 is indicative of highly pure RNA.[7]
-
-
Integrity Analysis:
Quantitative Data Summary
The following table summarizes the expected results from a typical in vitro transcription reaction incorporating 5-Methoxy-UTP.
| Parameter | Typical Value | Source(s) |
| Standard Reaction Volume | 20 µL | [3][4] |
| DNA Template Amount | 0.5 - 1.0 µg | [3][4] |
| Incubation Time | 30 min - 2 hours | [3][4][9] |
| Expected mRNA Yield | ~100 - 130 µg | [3][4][11] |
| Purity (A260/A280 Ratio) | 1.9 - 2.1 | [7] |
Note: Yields can vary depending on the specific DNA template, including its length and secondary structure.[3][4]
Benefits of 5-Methoxy-UTP Modification
The inclusion of 5-Methoxy-UTP in the IVT reaction imparts key advantages that are crucial for therapeutic applications. The diagram below illustrates the logical relationship between the modification and its functional outcomes.
Caption: Benefits of 5-Methoxy-UTP incorporation in mRNA.
References
- 1. apexbt.com [apexbt.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. jenabioscience.com [jenabioscience.com]
- 4. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 11. HighYield T7 mRNA Synthesis Kit (m5CTP/Y Psi-UTP), Synthesis of 5-methylcytidine and pseudouridine-modified (m)RNA - 2BScientific [2bscientific.com]
Measuring RNA Half-Lives Genome-Wide Using Thiol-Modified Uridine Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the abundance of proteins within a cell. Measuring mRNA half-lives on a genome-wide scale provides invaluable insights into the post-transcriptional regulation of genes in various biological processes and disease states. Metabolic labeling of newly transcribed RNA with uridine (B1682114) analogs is a powerful and widely adopted technique for such measurements, avoiding the cellular stress associated with transcriptional inhibitors.
This document provides detailed protocols and application notes for measuring RNA half-lives using a thiol-modified uridine analog. While the specific compound 5-Methoxy-4-thiouridine was queried, the vast body of scientific literature and established protocols are centered on the use of 4-thiouridine (B1664626) (4sU) . Therefore, the following protocols are based on the well-validated use of 4sU for metabolic labeling of RNA. The principles and procedures described herein are expected to be broadly applicable to other similar uridine analogs.
The method involves the incorporation of 4sU into newly synthesized RNA, followed by the specific isolation of this labeled RNA or its chemical modification to distinguish it from pre-existing RNA. Subsequent analysis by next-generation sequencing (NGS) allows for the calculation of RNA decay rates across the entire transcriptome.
Principle of the Method
The workflow for determining RNA half-lives using 4sU is a multi-step process that begins with introducing the analog to cultured cells.[1][2]
-
Metabolic Labeling: Cells are incubated with 4sU, which is taken up and converted into 4sU-triphosphate (s⁴UTP) by cellular enzymes. s⁴UTP is then incorporated into newly transcribed RNA in place of uridine.[1][3]
-
Chase Period: To measure decay, a "pulse-chase" experiment is performed. After a defined "pulse" of 4sU labeling, the medium is replaced with one containing a high concentration of standard uridine, effectively stopping the incorporation of 4sU. Samples are then collected at various time points during this "chase" period.
-
RNA Isolation: Total RNA is extracted from the cells at each time point.
-
Thiol-Specific Biotinylation: The sulfur atom in the incorporated 4sU provides a unique chemical handle for the specific biotinylation of the labeled RNA, typically using reagents like HPDP-Biotin.[4]
-
Affinity Purification: The biotinylated, newly transcribed RNA is then separated from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.[1]
-
Quantification and Analysis: The amount of specific transcripts in either the labeled or unlabeled fraction at each time point is quantified using high-throughput sequencing (RNA-Seq). By fitting the decay of the labeled RNA over time to an exponential decay model, the half-life of each transcript can be determined.
Alternatively, methods like SLAM-seq introduce a chemical modification on the 4sU that leads to a specific base change (T-to-C conversion) during reverse transcription, allowing for the identification of labeled transcripts in sequencing data without the need for physical separation.
Core Requirements: Data Presentation
Table 1: Representative mRNA Half-Lives in Mammalian Cells
The following table presents a summary of median mRNA half-lives reported in various studies using different cell lines and methodologies. This data illustrates the variability of RNA decay rates and provides a reference for expected outcomes.
| Cell Line | Method | Median mRNA Half-Life (hours) | Reference |
| Mouse Embryonic Fibroblasts | 4sU Labeling & RNA-Seq | 7.1 | (Schwanhäusser et al., 2011) |
| Human Foreskin Fibroblasts | 4sU Labeling & RNA-Seq | 10 | (Yang et al., 2003) |
| Human B-Cells (BL41) | 4sU Labeling & Microarray | 5.2 | (Friedel et al., 2009) |
| Mouse 3T3 Cells | 4sU Labeling & Microarray | 8.6 | (Friedel et al., 2009) |
| Human HEK-293T Cells | Roadblock-qPCR | Varies by transcript | (Watson et al., 2020) |
| Arabidopsis thaliana | Transcription Inhibition | 1.01 (unstable) - >24 | (Narsai et al., 2007) |
Note: Half-life values can vary significantly depending on the cell type, growth conditions, and the specific analytical method employed.
Experimental Protocols
Protocol 1: Pulse-Chase Labeling of Cultured Mammalian Cells with 4-thiouridine (4sU)
This protocol describes the metabolic labeling of mammalian cells to track the decay of newly synthesized RNA.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (50 mM in sterile RNase-free water or DMSO)[1]
-
Uridine stock solution (100 mM in sterile RNase-free water)
-
Phosphate-buffered saline (PBS), sterile, RNase-free
-
TRIzol reagent or other RNA lysis buffer
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.[1]
-
4sU Pulse:
-
Pre-warm complete culture medium.
-
Prepare the labeling medium by adding 4sU stock solution to the pre-warmed medium to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically for each cell line.
-
Aspirate the old medium from the cells and replace it with the 4sU-containing labeling medium.
-
Incubate the cells for a "pulse" period. The length of the pulse depends on the expected half-lives of the RNAs of interest but is typically between 1 and 4 hours.
-
-
Uridine Chase:
-
Prepare the chase medium by adding uridine stock solution to pre-warmed complete culture medium to a final concentration of 10 mM.
-
At the end of the pulse period, aspirate the 4sU labeling medium.
-
Wash the cells once with sterile PBS to remove any residual 4sU.
-
Add the uridine-containing chase medium to the cells. This is your time point 0 .
-
-
Time Course Collection:
-
Harvest cells at various time points after the addition of the chase medium (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). The selection of time points should be guided by the expected range of RNA half-lives.
-
To harvest, aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells directly on the plate by adding TRIzol reagent (typically 1 mL for a 10 cm dish).
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
-
RNA Isolation:
-
Proceed with total RNA isolation according to the TRIzol manufacturer's protocol or other preferred RNA extraction method. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.[1]
-
Quantify the extracted RNA and assess its integrity. Store the RNA at -80°C.
-
Protocol 2: Biotinylation of 4sU-Labeled RNA and Purification
This protocol details the specific biotinylation of thiol-containing RNA and its subsequent purification.
Materials:
-
Total RNA from Protocol 1
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
Dimethylformamide (DMF)
-
Biotinylation buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Streptavidin-coated magnetic beads
-
Bead binding buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA, 0.1% Tween 20)
-
Wash buffers
-
Elution buffer with a reducing agent (e.g., 100 mM DTT)
Procedure:
-
Biotinylation Reaction:
-
In an RNase-free tube, combine up to 100 µg of total RNA with biotinylation buffer.
-
Add Biotin-HPDP (dissolved in DMF) to a final concentration of approximately 1 mg/mL. The ratio of Biotin-HPDP to RNA may require optimization.
-
Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation.
-
-
Removal of Unbound Biotin:
-
Add an equal volume of chloroform to the reaction mixture.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube. Repeat the chloroform extraction.
-
-
RNA Precipitation:
-
Precipitate the RNA from the aqueous phase by adding isopropanol and incubating at -20°C.
-
Centrifuge to pellet the RNA, wash with 75% ethanol, and resuspend the pellet in RNase-free water.
-
-
Purification of Biotinylated RNA:
-
Heat the biotinylated RNA to 65°C for 10 minutes and then immediately place it on ice.
-
Bind the RNA to pre-washed streptavidin-coated magnetic beads by incubating in binding buffer for 15-30 minutes at room temperature with rotation.
-
Place the tube on a magnetic stand and discard the supernatant which contains the unlabeled, pre-existing RNA.
-
Wash the beads several times with a high-salt wash buffer, followed by a low-salt wash buffer to remove non-specifically bound RNA.
-
-
Elution of Labeled RNA:
-
Elute the bound, 4sU-labeled RNA from the beads by incubating with an elution buffer containing a reducing agent like DTT, which cleaves the disulfide bond of the Biotin-HPDP linker.
-
Collect the supernatant containing the purified, newly transcribed RNA.
-
-
Downstream Processing:
-
The purified RNA can then be used for library preparation for RNA-Seq. The unlabeled fraction can also be sequenced to provide a profile of the pre-existing RNA population.
-
Mandatory Visualization
Caption: Workflow for measuring RNA half-lives using 4sU.
Caption: Alternative workflow for SLAM-seq methodology.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Specific RNA Labeling in Vivo
A Comprehensive Guide to Metabolic Labeling of Nascent RNA using 4-Thiouridine (B1664626) (4sU)
Note to the Reader: The initial request specified information on 5-Methoxy-4-thiouridine for cell-specific RNA labeling. However, a comprehensive search of the scientific literature and chemical databases did not yield significant information on the use of this specific compound for in vivo RNA labeling. In contrast, 4-thiouridine (4sU) is a widely used and extensively documented uridine (B1682114) analog for this purpose. Therefore, these application notes and protocols will focus on 4-thiouridine as a representative and highly relevant compound for researchers, scientists, and drug development professionals interested in cell-specific RNA labeling in vivo.
Introduction
Metabolic labeling of newly transcribed RNA is a powerful technique to study the dynamics of gene expression, including RNA synthesis, processing, and decay.[1][2][3] 4-thiouridine (4sU), a non-canonical nucleoside, is readily taken up by cells and incorporated into nascent RNA transcripts by RNA polymerases in place of uridine.[4] The presence of a thiol group on the incorporated 4sU allows for the specific chemical derivatization and subsequent isolation or identification of newly synthesized RNA.[1][5] This enables researchers to distinguish newly transcribed RNA from the pre-existing RNA pool, providing a dynamic view of the transcriptome.
This document provides detailed application notes and protocols for the use of 4-thiouridine for in vivo RNA labeling, tailored for researchers, scientists, and drug development professionals.
Principle of 4sU-Based RNA Labeling
The workflow for 4sU-based metabolic labeling of RNA involves several key steps. First, cells or organisms are incubated with 4sU, which is transported into the cells and converted to 4sU-triphosphate (s⁴UTP) by the endogenous nucleotide salvage pathway.[5][6] RNA polymerases then incorporate s⁴UTP into newly transcribed RNA. Following labeling, total RNA is extracted, and the 4sU-containing transcripts are chemically modified at the thiol group, typically through biotinylation.[7][8] This allows for the specific enrichment of nascent RNA using streptavidin-coated beads.[2][8] Alternatively, the chemical modification of 4sU can lead to specific base changes during reverse transcription, enabling the identification of labeled transcripts in sequencing data (e.g., T-to-C transitions in SLAM-seq and TUC-seq).[9][10][11]
Workflow of 4sU-based metabolic RNA labeling.
Quantitative Data
The efficiency of 4sU incorporation and the potential for cytotoxicity are critical parameters to consider. The optimal concentration of 4sU and labeling time can vary depending on the cell type and experimental goals.
Table 1: 4sU Labeling Conditions and Incorporation Rates in Various Cell Lines
| Cell Line | 4sU Concentration (µM) | Labeling Time | Incorporation Rate (% of total RNA) | Reference |
| Murine NIH-3T3 Fibroblasts | 100 - 5000 | 1 hour | Dose-dependent | |
| Murine NIH-3T3 Fibroblasts | 200 | 1 hour | Not specified | [7] |
| SVEC 4-10 Endothelial Cells | 100 - 5000 | 1 hour | Dose-dependent | [12] |
| DG75 Human B-cells | 100 - 5000 | 1 hour | Dose-dependent | [12] |
| DG75 Human B-cells | Not specified | 5 - 60 min | 0.8% - 3.5% | [13] |
| HEK293 Cells | 40 | 2 - 24 hours | 0.5% - 2.3% | [14][15] |
| Human U2OS Cells | > 50 | Not specified | Can induce nucleolar stress | [1] |
Table 2: Potential Effects of 4sU Labeling on Cellular Processes
| Parameter | Observation | 4sU Concentration / Condition | Reference |
| Cytotoxicity | Can be toxic to certain cell types at high concentrations. | > 50 µM in U2OS cells | [1] |
| Minimal toxicity in many cell types. | Varies | [1] | |
| rRNA Synthesis | Inhibition of production and processing of 47S rRNA. | > 50 µM | [16] |
| pre-mRNA Splicing | Can decrease splicing efficiency, particularly for introns with weaker splice sites. | High incorporation rates | [14] |
| Modest influence on a small number of alternative splicing events. | 40 µM | [14] | |
| Transcription | Can cause elevated levels of abortive transcripts at high incorporation rates. | High 4sU incorporation | [14][15] |
Experimental Protocols
Protocol for In Vivo 4sU Labeling of Adherent Mammalian Cells
This protocol provides a general guideline for labeling adherent cells. Optimization of 4sU concentration and labeling time is recommended for each cell type and experimental setup.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO or water, stored at -20°C, protected from light)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Seeding: Plate cells in a suitable culture dish to reach 70-80% confluency at the time of labeling.[3]
-
Preparation of 4sU-containing Medium: Thaw the 4sU stock solution just before use. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100-500 µM).[17] Mix thoroughly.
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 15 minutes to several hours) under standard cell culture conditions (37°C, 5% CO₂). Protect the cells from direct light to prevent potential crosslinking of 4sU-labeled RNA to proteins.[8]
-
Harvesting: After the incubation period, aspirate the 4sU-containing medium.
-
Washing: Quickly wash the cells once with ice-cold PBS to remove any residual 4sU.
-
Lysis: Add TRIzol reagent directly to the culture dish and lyse the cells according to the manufacturer's protocol.
-
RNA Extraction: Proceed with total RNA extraction immediately or store the lysate at -80°C.
Protocol for Biotinylation of 4sU-labeled RNA
This protocol describes the chemical modification of the thiol group in 4sU with a biotin (B1667282) derivative, enabling subsequent enrichment.
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
Biotinylation buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Ethanol (B145695) (75%)
-
Nuclease-free water
Procedure:
-
Prepare Biotin-HPDP stock: Dissolve Biotin-HPDP in DMF to a concentration of 1 mg/mL.
-
Biotinylation Reaction: In a nuclease-free tube, mix the following components:
-
60-100 µg of total RNA
-
Biotinylation buffer (1/10th of the final volume)
-
Biotin-HPDP solution (e.g., 2 µL of 1 mg/mL stock per 1 µg of RNA)
-
Bring the final volume up with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.[3]
-
Removal of Unreacted Biotin:
-
Add an equal volume of chloroform to the reaction mixture.
-
Vortex vigorously and centrifuge at maximum speed for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube. Repeat the chloroform extraction.
-
-
RNA Precipitation:
-
Add 1/10th volume of 5 M NaCl and an equal volume of isopropanol to the aqueous phase.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at maximum speed for 20 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Protocol for Enrichment of Biotinylated RNA
This protocol outlines the purification of biotinylated nascent RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Washing buffers (e.g., high salt, medium salt, and low salt buffers)
-
Elution buffer (containing a reducing agent like DTT to cleave the disulfide bond of Biotin-HPDP)
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions.
-
Binding:
-
Denature the biotinylated RNA by heating at 65°C for 10 minutes, followed by immediate cooling on ice.
-
Add the denatured RNA to the prepared beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant (unlabeled RNA).
-
Wash the beads sequentially with high salt, medium salt, and low salt buffers to remove non-specifically bound RNA. Perform multiple washes with each buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer (e.g., 100 mM DTT).
-
Incubate for 5-10 minutes at room temperature to release the biotinylated RNA.
-
Collect the supernatant containing the enriched nascent RNA. Perform a second elution to maximize yield.
-
-
RNA Cleanup: Purify the eluted RNA using a standard RNA cleanup protocol (e.g., ethanol precipitation) to remove the eluting agent.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 4sU Incorporation
Cellular uptake and conversion of 4sU.
Workflow for TUC-Seq (Thiouridine-to-Cytidine Sequencing)
TUC-seq is a method that introduces a T-to-C conversion at the sites of 4sU incorporation, allowing for the identification of nascent transcripts without the need for enrichment.[9][10]
TUC-Seq experimental workflow.
Applications in Drug Development
The ability to measure dynamic changes in RNA metabolism is invaluable in drug development for:
-
Target Validation: Assessing the on-target effects of a drug by measuring changes in the transcription rate of specific genes.
-
Mechanism of Action Studies: Elucidating how a compound affects RNA synthesis, processing, or stability to mediate its therapeutic or toxic effects.
-
Pharmacodynamic Biomarker Discovery: Identifying nascent RNA transcripts that can serve as sensitive and early indicators of drug activity.
-
Toxicity Screening: Evaluating the off-target effects of drug candidates on global RNA metabolism.[1][14][16]
Conclusion
Metabolic labeling with 4-thiouridine is a versatile and powerful tool for studying the dynamics of the transcriptome in vivo. By providing protocols, quantitative data, and a clear understanding of the underlying principles, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement this technique in their studies. Careful consideration of labeling conditions and potential cellular perturbations is essential for obtaining accurate and reliable results.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 9. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 16. tandfonline.com [tandfonline.com]
- 17. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
Downstream Analysis of 5-Methoxy-4-thiouridine Labeled RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the downstream analysis of RNA labeled with 5-Methoxy-4-thiouridine (B11747323) (5-methoxy-4-thioU). While the protocols detailed below have been largely established for the related compound 4-thiouridine (B1664626) (4sU), the described principles and methodologies are expected to be directly applicable to 5-methoxy-4-thioU labeled RNA due to their structural and functional similarities in metabolic RNA labeling.
Metabolic labeling of nascent RNA with uridine (B1682114) analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and decay.[1][2][3][4][5] By incorporating 5-methoxy-4-thioU into newly transcribed RNA, researchers can isolate and analyze the transcriptome at a specific time point, providing a snapshot of gene expression dynamics that is not achievable with steady-state RNA analysis.[1][2]
Core Applications
The downstream analysis of 5-methoxy-4-thioU labeled RNA enables a variety of applications, including:
-
Determination of RNA synthesis and degradation rates: Pulse-chase experiments can be performed to measure the half-lives of specific transcripts.[1][2]
-
Analysis of co-transcriptional processing: The kinetics of pre-mRNA splicing and other processing events can be investigated.[6]
-
Identification of newly transcribed RNA: Labeled RNA can be specifically captured and identified through high-throughput sequencing.[1][2]
-
Protein-RNA cross-linking studies: The thio-group in the labeled nucleoside allows for UV-induced cross-linking to interacting RNA-binding proteins.[7][8]
Experimental Workflow Overview
The general workflow for the analysis of metabolically labeled RNA involves several key steps, from labeling in cell culture to downstream analysis such as quantitative reverse transcription PCR (qRT-PCR) or next-generation sequencing (RNA-seq).
Quantitative Data Summary
Successful metabolic labeling depends on optimizing the concentration of the uridine analog and the labeling duration to achieve sufficient incorporation without inducing cellular toxicity.[6][9] The following table provides recommended starting concentrations for 4sU, which can be adapted for 5-methoxy-4-thioU.
| Labeling Duration | Recommended 4sU Concentration | Cell Type Considerations | Potential Artifacts at High Concentrations |
| Short-term (< 2 hours) | 100 µM - 500 µM | Optimization is crucial for each cell line. | Inhibition of rRNA synthesis and processing.[6][9] |
| Long-term (> 2 hours) | 10 µM - 100 µM | Lower concentrations are recommended for longer incubations to minimize toxicity. | Altered pre-mRNA splicing efficiency.[6] |
| Pulse-chase | Varies depending on pulse duration | A higher concentration for the "pulse" followed by a "chase" with uridine-containing media. | Cellular stress responses.[9] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
Objective: To incorporate this compound into newly transcribed RNA in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (or 4-thiouridine) stock solution (50 mM in sterile RNase-free water)
-
Sterile, RNase-free conical tubes and pipettes
Procedure:
-
Plate cells to reach 70-80% confluency on the day of the experiment.[1]
-
Prepare the labeling medium by diluting the 5-methoxy-4-thioU stock solution into pre-warmed complete culture medium to the desired final concentration (refer to the table above).
-
Aspirate the existing medium from the cell culture plate and gently add the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 5 minutes to 24 hours) under standard cell culture conditions.
-
After incubation, proceed immediately to total RNA extraction.
Protocol 2: Total RNA Extraction from Labeled Cells
Objective: To isolate total RNA containing the newly synthesized, labeled transcripts.
Materials:
-
TRIzol reagent or equivalent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water or TE buffer
-
RNase-free tubes and centrifuges
Procedure:
-
Lyse the cells directly on the culture plate by adding TRIzol reagent (1 mL for a 10 cm plate) and incubating for 5 minutes at room temperature.[10]
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.[1][2]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantify the RNA using a spectrophotometer.
Protocol 3: Biotinylation of this compound Labeled RNA
Objective: To covalently attach a biotin (B1667282) molecule to the thiol group of the incorporated 5-methoxy-4-thioU for subsequent affinity purification.
Materials:
-
Total RNA from labeled cells
-
EZ-Link Biotin-HPDP (or equivalent)
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (1 M Tris-HCl pH 7.4, 100 mM EDTA)
-
RNase-free water
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
Procedure:
-
In an RNase-free tube, combine 50-100 µg of total RNA with RNase-free water to a final volume of 100 µL.
-
Add 10 µL of 10x Biotinylation Buffer.
-
Add Biotin-HPDP (dissolved in DMF at 1 mg/mL) to a final concentration of 0.5 mg/mL.
-
Incubate the reaction for 1.5 hours at room temperature with gentle rotation, protected from light.[1]
-
Remove unreacted biotin by performing a phenol:chloroform extraction followed by isopropanol precipitation as described in Protocol 2.
Protocol 4: Affinity Purification of Biotinylated RNA
Objective: To isolate the biotinylated, newly transcribed RNA from the total RNA population.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Washing Buffer (e.g., high salt buffer)
-
Elution Buffer (containing a reducing agent like DTT or β-mercaptoethanol)
-
Magnetic stand
Procedure:
-
Resuspend the streptavidin magnetic beads and wash them according to the manufacturer's instructions.
-
Incubate the biotinylated RNA with the washed beads for 30 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA).
-
Wash the beads several times with a high-salt washing buffer to remove non-specifically bound RNA.
-
Elute the captured RNA from the beads by incubating with an elution buffer containing a reducing agent (e.g., 100 mM DTT) to cleave the disulfide bond in the Biotin-HPDP linker.[1][2]
-
Transfer the eluate containing the purified, labeled RNA to a new tube.
-
Precipitate the eluted RNA using standard methods to concentrate it and remove the reducing agent.
Downstream Analysis
The purified, newly transcribed RNA is suitable for a range of downstream applications:
-
qRT-PCR: To quantify the expression levels of specific newly synthesized transcripts.
-
RNA-Sequencing (RNA-Seq): For transcriptome-wide analysis of nascent RNA, allowing for the discovery of novel transcripts, analysis of alternative splicing, and determination of RNA turnover rates on a global scale.[1][2] The analysis of newly transcribed RNA through sequencing can provide a tenfold increase in sensitivity for detecting short-term changes in gene expression compared to total cellular RNA analysis.[11]
Note on Potential Artifacts: It is important to be aware that high concentrations of thiouridine analogs can have off-target effects, including the inhibition of rRNA synthesis and alterations in pre-mRNA splicing.[6][9] Therefore, it is crucial to perform control experiments and to use the lowest effective concentration of the labeling reagent.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine | Springer Nature Experiments [experiments.springernature.com]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of 4-thiouridine site-specifically substituted RNAs for cross-linking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Flow Cytometry Analysis of 5-Methoxy-4-thiouridine (5-MeO-4-SU) Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful tool for studying RNA synthesis, turnover, and localization. 5-Methoxy-4-thiouridine (5-MeO-4-SU) is a modified nucleoside that can be incorporated into newly transcribed RNA. The presence of a thiol group on the molecule provides a unique chemical handle for detection and quantification. This application note provides a detailed protocol for the analysis of 5-MeO-4-SU incorporation in cells using flow cytometry. This method allows for the rapid and quantitative assessment of RNA synthesis at the single-cell level, making it a valuable tool for basic research and drug discovery.
The protocol is based on the well-established methods for detecting other nucleoside analogs, such as Bromodeoxyuridine (BrdU) and 5-ethynyl uridine (B1682114) (EU), and has been adapted for the specific properties of 5-MeO-4-SU. The detection of incorporated 5-MeO-4-SU is achieved through the use of a thiol-reactive fluorescent dye, which covalently binds to the sulfur atom of the thiouridine analog.
Signaling Pathways and Experimental Workflow
The overall workflow for the flow cytometry analysis of 5-MeO-4-SU incorporation involves several key steps: metabolic labeling of cells, cell harvesting and fixation, permeabilization, reaction with a thiol-reactive fluorescent dye, and finally, analysis by flow cytometry.
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methoxy-4-thiouridine Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Methoxy-4-thiouridine for RNA metabolic labeling. As direct experimental data for this compound is limited, the following recommendations are based on its well-characterized analog, 4-thiouridine (B1664626) (4sU). These guidelines should serve as a starting point, and optimization for your specific cell type and experimental goals is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound labeling?
A1: this compound, similar to 4-thiouridine (4sU), is a uridine (B1682114) analog that is readily taken up by cells.[1][2] Once inside the cell, it is phosphorylated to its triphosphate form and incorporated into newly transcribed RNA by RNA polymerases.[1][2][3] The presence of the thiol group on the incorporated nucleoside allows for the specific biotinylation of this newly synthesized RNA, enabling its separation from pre-existing RNA for downstream analysis.[1][3]
Q2: What are the recommended starting concentrations and labeling times for this compound?
A2: Based on data for 4sU, the optimal concentration and labeling time are interdependent and should be adjusted based on the experimental goals.[2] Shorter labeling times generally require higher concentrations of the analog. It is crucial to optimize these conditions for each cell line to balance labeling efficiency with potential cytotoxicity.[1]
Q3: How can I minimize the cytotoxic effects of this compound labeling?
A3: High concentrations of 4sU (>50µM) and extended exposure have been shown to inhibit rRNA synthesis and processing, which can trigger a nucleolar stress response and affect cell proliferation.[4][5] To minimize cytotoxicity, it is advisable to use the lowest effective concentration for the shortest possible time. Performing a dose-response curve and assessing cell viability (e.g., using a trypan blue exclusion assay or MTT assay) is recommended when establishing optimal labeling conditions for a new cell type.
Q4: Can this compound incorporation affect RNA processing, such as splicing?
A4: Studies on 4sU have shown that high incorporation rates can impact pre-mRNA splicing efficiency, particularly for introns with weaker splice sites.[4][5][6] It is hypothesized that the incorporation of the analog may alter RNA secondary structure.[4][5] Therefore, it is important to be aware of this potential artifact and to include appropriate controls in experiments focused on RNA processing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of labeled RNA | 1. Suboptimal labeling concentration or time: Insufficient incorporation of the analog. 2. Poor cell health: Cells are not actively transcribing RNA. 3. Inefficient biotinylation: The thiol groups on the incorporated uridine are not being effectively labeled with biotin (B1667282). 4. Inefficient purification: Loss of labeled RNA during the streptavidin-based purification step. | 1. Optimize labeling conditions: Increase the concentration of this compound or extend the labeling time. Refer to the recommended starting concentrations in Table 1. 2. Ensure cell viability: Check cell health and confluence before labeling. Cells should be in the logarithmic growth phase. 3. Check biotinylation reagents: Ensure the Biotin-HPDP is fresh and properly dissolved. Optimize the ratio of Biotin-HPDP to total RNA.[2] 4. Optimize purification protocol: Ensure proper handling and washing of streptavidin beads to prevent loss of bound RNA. |
| High background (unlabeled RNA in the labeled fraction) | 1. Insufficient washing during purification: Pre-existing, unlabeled RNA is carried over. 2. Non-specific binding to beads: RNA is binding to the streptavidin beads in a non-biotin-dependent manner. | 1. Increase stringency of washes: Use the recommended wash buffers and perform the indicated number of washes.[1] 2. Block non-specific binding sites: Consider pre-blocking the streptavidin beads with a blocking agent like yeast tRNA. |
| Observed cytotoxicity or changes in cell morphology | 1. High concentration of this compound: The labeling reagent is toxic to the cells at the concentration used. 2. Extended labeling time: Prolonged exposure to the analog is detrimental to the cells. | 1. Perform a dose-response experiment: Determine the highest non-toxic concentration for your specific cell line. 2. Reduce labeling time: Use a shorter pulse of the labeling reagent. |
| Variability between replicates | 1. Inconsistent cell culture conditions: Differences in cell density or health between plates. 2. Inconsistent labeling conditions: Variations in the timing or concentration of the labeling reagent. 3. Pipetting errors: Inaccuracies in reagent volumes during RNA extraction, biotinylation, or purification. | 1. Standardize cell culture: Ensure all plates have a similar cell confluency (70-80%) at the start of the experiment.[1] 2. Maintain consistent timing: Use a timer and stagger the addition of the labeling reagent to ensure accurate incubation times for each sample. 3. Use calibrated pipettes and careful technique: Ensure accurate and consistent pipetting throughout the protocol. |
Data Summary
Table 1: Recommended Starting Concentrations of 4-thiouridine (4sU) for Different Labeling Durations
These recommendations are for 4sU and should be adapted and optimized for this compound.
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) | Reference |
| <10 | 500 - 20,000 | [2] |
| 15 - 30 | 500 - 1,000 | [2] |
| 60 | 200 - 500 | [2] |
| 120 | 100 - 200 | [2] |
Experimental Protocols
Note: These protocols are adapted from established methods for 4sU labeling and may require optimization for this compound.
Protocol 1: Metabolic Labeling of Nascent RNA
-
Plate cells to reach 70-80% confluency on the day of the experiment.[1]
-
Prepare a stock solution of this compound (e.g., 50 mM in sterile, RNase-free water) and store in single-use aliquots at -20°C.[1]
-
Thaw one aliquot of the labeling reagent immediately before use.[1]
-
Add the this compound to the cell culture medium to the desired final concentration. Mix well by gently swirling the plate.
-
Incubate the cells for the desired labeling time under standard cell culture conditions.
-
After incubation, aspirate the medium and immediately lyse the cells with TRIzol reagent to quench the labeling reaction and initiate RNA extraction.[1]
Protocol 2: Total RNA Extraction
-
Following cell lysis in TRIzol, add chloroform (B151607) (0.2 mL per 1 mL of TRIzol). Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.[1]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol (B130326). Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 75% ethanol (B145695).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove all the ethanol and air-dry the pellet briefly.
-
Resuspend the RNA in RNase-free water.
Protocol 3: Biotinylation of Labeled RNA
-
Use 60-100 µg of total RNA for the biotinylation reaction.[1]
-
Prepare the biotinylation reaction mix: For each 1 µg of RNA, use 2 µL of Biotin-HPDP (1 mg/mL in DMF), 1 µL of 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA), and bring the volume to 7 µL with RNase-free water.[2]
-
Incubate the reaction at room temperature for at least 1.5 hours with rotation, protected from light.[2]
-
Remove unreacted biotin by performing a chloroform extraction followed by isopropanol precipitation as described in the RNA extraction protocol.
Protocol 4: Purification of Biotinylated RNA
-
Resuspend the biotinylated RNA pellet in an appropriate buffer.
-
Heat the RNA to 65°C for 10 minutes and immediately place on ice for 5 minutes to denature secondary structures.[2]
-
Add the denatured RNA to pre-washed streptavidin-coated magnetic beads.
-
Incubate at room temperature with rotation for 15 minutes to allow binding of the biotinylated RNA to the beads.[2]
-
Wash the beads several times with appropriate wash buffers to remove unlabeled RNA.
-
Elute the labeled RNA from the beads using a reducing agent such as DTT (100 mM), which cleaves the disulfide bond of the Biotin-HPDP linker.[2]
-
Precipitate the eluted RNA using ethanol or isopropanol to concentrate it for downstream applications.
Visualizations
Caption: Experimental workflow for metabolic labeling of RNA.
Caption: Troubleshooting logic for low yield of labeled RNA.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: 5-Methoxy-4-thiouridine (s⁴U) Incorporation
Welcome to the technical support center for 5-Methoxy-4-thiouridine (s⁴U) metabolic labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with low s⁴U incorporation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (s⁴U) and how does it work?
This compound (s⁴U) is a photoactivatable analog of uridine (B1682114) that can be readily taken up by cells and incorporated into newly transcribed RNA molecules.[1][2][3][4] The key to its utility lies in the substitution of the oxygen atom at position 4 with a thiol group. This sulfur atom provides a specific chemical handle for the subsequent purification of the labeled RNA from the total RNA pool.[1][2] The general workflow involves introducing s⁴U into the cell culture medium, where it is converted into s⁴UTP and used by RNA polymerases. The s⁴U-containing RNA can then be specifically targeted for isolation and downstream analysis, such as RNA sequencing, to study RNA synthesis, processing, and decay dynamics.[3][5]
Q2: What are the critical factors influencing s⁴U incorporation efficiency?
Several factors can impact the efficiency of s⁴U incorporation into nascent RNA. These include:
-
s⁴U Concentration: The concentration of s⁴U in the culture medium directly affects its uptake and incorporation.[5]
-
Labeling Duration: The length of time cells are exposed to s⁴U determines the extent of labeling in newly synthesized RNA.[5][6]
-
Cell Type and Culture Conditions: Different cell lines exhibit varying efficiencies of s⁴U uptake and metabolism.[6][7] Cell confluency and media volume can also play a role.[3][5]
-
Cellular Transcription Activity: The rate of RNA synthesis in the cells will naturally influence the amount of s⁴U incorporated. Factors that inhibit transcription can reduce labeling efficiency.[8][9]
Q3: Can s⁴U be toxic to cells?
Yes, s⁴U can exhibit cytotoxic effects, particularly at high concentrations or with prolonged exposure.[6][10][11] This toxicity can manifest as reduced cell viability and alterations in cellular processes, including rRNA synthesis and processing.[12][13] Therefore, it is crucial to optimize the s⁴U concentration and labeling time to minimize these off-target effects while achieving sufficient labeling for the intended downstream applications.[3][5]
Troubleshooting Guide
Issue 1: Low Yield of s⁴U-Labeled RNA
| Possible Cause | Recommended Solution |
| Suboptimal s⁴U Concentration | Optimize the s⁴U concentration for your specific cell line. Start with a concentration range suggested in the literature and perform a dose-response experiment to determine the optimal concentration that provides good labeling without significant cytotoxicity.[5][14] |
| Inadequate Labeling Time | The labeling time should be tailored to the half-life of the RNA species of interest. For short-lived transcripts, a shorter labeling pulse is appropriate, while longer-lived RNAs may require a longer incubation period.[6] |
| Low Cell Number or Starting Material | Ensure you start with a sufficient number of cells to yield an adequate amount of total RNA for the enrichment procedure. Low starting amounts of total RNA can lead to recovery of labeled RNA that is below the detection limit.[1][15] |
| Inefficient Biotinylation Chemistry | The choice of biotinylation reagent can significantly impact the efficiency of s⁴U-RNA capture. Methane (B114726) thiosulfonate (MTS)-biotin has been shown to be more efficient than HPDP-biotin, leading to higher yields and less bias.[1][2][16][17] |
| RNA Degradation | Ensure that all solutions and equipment are RNase-free to prevent RNA degradation during extraction and subsequent steps.[3][5] The use of an RNase inhibitor is recommended. |
| Loss of Labeled RNA During Extraction | s⁴U-labeled RNA may be more prone to adhering to plastic surfaces. Modified RNA extraction protocols that minimize this loss can improve yield.[18] |
Issue 2: High Background (Contamination with Unlabeled RNA)
| Possible Cause | Recommended Solution |
| Inefficient Washing Steps | During the streptavidin-based enrichment, perform stringent and sufficient washing steps to remove non-specifically bound, unlabeled RNA. |
| Suboptimal Biotinylation Reaction | Ensure the biotinylation reaction is carried out under optimal conditions (e.g., temperature, time, and reagent concentrations) to achieve specific labeling of s⁴U residues.[6] Incomplete removal of unbound biotin (B1667282) can also contribute to background.[5] |
| Non-specific Binding to Beads | Block the streptavidin beads with a suitable blocking agent (e.g., yeast tRNA or glycogen) before adding the biotinylated RNA to reduce non-specific binding. |
Issue 3: Evidence of Cellular Toxicity
| Possible Cause | Recommended Solution |
| High s⁴U Concentration | Reduce the concentration of s⁴U used for labeling. Even concentrations considered tolerable might have subtle effects on cellular processes like splicing.[12][13] |
| Prolonged Labeling Time | Shorten the duration of s⁴U exposure. For many applications, a short pulse is sufficient to label newly transcribed RNA.[6][10] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to s⁴U. It is essential to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cells.[14] |
Quantitative Data Summary
Table 1: Recommended s⁴U Concentrations and Labeling Durations
| Labeling Duration | Recommended s⁴U Concentration | Target RNA Population | Reference |
| 5 - 30 minutes | 500 µM | Very newly transcribed RNA, transient transcripts | [7] |
| 30 - 60 minutes | 200 - 500 µM | Short-lived mRNAs (<2hr half-life) | [5][6] |
| 2 - 6 hours | 100 - 200 µM | mRNAs with 4-8 hr half-life | [6] |
| 6 - 8 hours | 50 - 100 µM | Very stable mRNAs (>12 hr half-life) | [6] |
Note: These are general guidelines. Optimal conditions should be empirically determined for each cell line and experimental goal.[14]
Table 2: Comparison of Biotinylation Reagents for s⁴U-RNA Enrichment
| Reagent | Chemistry | Efficiency | Bias | Reference |
| HPDP-biotin | Forms a disulfide bond with the thiol group of s⁴U. | Less efficient, can lead to lower yields. | Can introduce a bias towards longer, more uridine-rich transcripts due to inefficient reaction. | [10][16] |
| MTS-biotin | Forms a disulfide bond with s⁴U. | More efficient, resulting in higher yields. | Reduces the enrichment bias observed with HPDP-biotin. | [1][2][16][17] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with s⁴U
-
Culture cells to the desired confluency (typically 70-80%).[3][4]
-
Prepare fresh culture medium containing the desired final concentration of s⁴U. It is recommended to make a concentrated stock solution of s⁴U in sterile, RNase-free water or DMSO.[3]
-
Aspirate the old medium from the cells and replace it with the s⁴U-containing medium.[3][4]
-
Incubate the cells for the desired labeling period at 37°C in a CO₂ incubator.[3][4] Handle cells quickly to minimize changes in temperature and CO₂ levels.[5] Avoid exposing cells to bright light after adding s⁴U to prevent potential crosslinking.[3][5]
-
After incubation, aspirate the labeling medium and immediately lyse the cells in TRIzol reagent or a similar lysis buffer to preserve RNA integrity.[1][3][4]
Protocol 2: Biotinylation of s⁴U-labeled RNA using MTS-Biotin
-
Isolate total RNA from the labeled cells using a standard RNA extraction protocol. Ensure the RNA is of high quality and free of genomic DNA contamination.[1]
-
For a typical reaction, combine 25-50 µg of total RNA with MTS-biotin-XX (e.g., 1 mg/mL in DMF) and a biotinylation buffer (e.g., 100 mM HEPES pH 7.5, 10 mM EDTA).[6]
-
Incubate the reaction for 30 minutes at room temperature with gentle agitation, protected from light.[6]
-
Remove unbound biotin by performing a chloroform (B151607) extraction followed by isopropanol (B130326) precipitation of the RNA.[5]
Protocol 3: Enrichment of Biotinylated RNA
-
Resuspend the biotinylated RNA in a suitable buffer and heat at 65°C for 10 minutes, followed by immediate placement on ice.[3]
-
Wash streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Add the denatured, biotinylated RNA to the prepared beads and incubate at room temperature with rotation to allow for binding.[19]
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.[19]
-
Elute the s⁴U-labeled RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond between biotin and the s⁴U-RNA.[1][19]
-
Recover the eluted RNA using an appropriate RNA purification method.
Visualizations
Caption: Experimental workflow for s⁴U metabolic labeling of RNA.
Caption: Troubleshooting flowchart for low s⁴U-RNA yield.
References
- 1. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcription-associated topoisomerase 2α (TOP2A) activity is a major effector of cytotoxicity induced by G-quadruplex ligands | eLife [elifesciences.org]
- 9. Multiple Mechanisms Contribute to Inhibit Transcription in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 13. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. faqs.lexogen.com [faqs.lexogen.com]
- 15. researchgate.net [researchgate.net]
- 16. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 17. Enriching s4 U-RNA Using Methane Thiosulfonate (MTS) Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
5-Methoxy-4-thiouridine cytotoxicity and effects on cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of 5-Methoxy-4-thiouridine?
A1: While specific data for this compound is unavailable, studies on related 5-substituted 4-thiouridine (B1664626) derivatives in HeLa and A549 cell lines have shown cytotoxic dose (CD50) values ranging from 30 µM to 100 µM.[1] For the parent compound, 4-thiouridine (4sU), concentrations above 50-100 µM have been shown to induce cytotoxic effects in some cell lines, such as U2OS cells.[2][3][4][5] However, cytotoxicity is highly cell-type dependent and also relies on the duration of exposure.[2] We recommend performing a dose-response curve starting from a low concentration (e.g., 1-10 µM) up to a high concentration (e.g., 200 µM) to determine the IC50 in your specific cell line.
Q2: What are the potential mechanisms of cytotoxicity for 4-thiouridine and its derivatives?
A2: High concentrations of 4-thiouridine (4sU) have been shown to induce a nucleolar stress response.[3] This involves the inhibition of ribosomal RNA (rRNA) synthesis and processing, leading to the translocation of nucleolar proteins, stabilization of the tumor suppressor p53, and ultimately, inhibition of cell proliferation.[3] It is plausible that this compound could exert its cytotoxic effects through a similar mechanism.
Q3: How does 4-thiouridine affect cell proliferation?
A3: The effect of 4-thiouridine on cell proliferation is dose-dependent. At high concentrations that induce cytotoxicity, a significant reduction in cell proliferation is observed.[3] This is a direct consequence of the induced cellular stress and cell cycle arrest. At lower, non-toxic concentrations, 4sU is used for metabolic labeling of nascent RNA with minimal impact on cell proliferation.[2]
Q4: Are there any known off-target effects of 4-thiouridine?
A4: Yes, at elevated concentrations, 4-thiouridine can interfere with pre-mRNA splicing, particularly for introns with weak splice sites.[4][5] It has also been reported to affect transcription by T7 RNA polymerase at high incorporation rates.[4] Researchers should be mindful of these potential off-target effects when designing and interpreting their experiments.
Troubleshooting Guides
Problem 1: High levels of cell death observed at expected non-toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line hypersensitivity: Some cell lines are inherently more sensitive to nucleoside analogs.[2] | Perform a detailed dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cell line. |
| Compound stability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts. | Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light and store at the recommended temperature. |
| Contamination: Mycoplasma or other microbial contamination can exacerbate cellular stress and cell death. | Regularly test your cell cultures for contamination. |
Problem 2: No effect on cell proliferation observed even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line resistance: The cell line may have efficient drug efflux pumps or metabolic pathways that inactivate the compound. | Consider using a different cell line known to be sensitive to nucleoside analogs. You can also investigate the expression of nucleoside transporters in your cell line. |
| Poor compound uptake: The compound may not be efficiently transported into the cells. | While 4sU is readily taken up by many cell lines, the methoxy (B1213986) group in this compound could alter its transport properties. Consider using a higher concentration or a longer incubation time. |
| Incorrect compound concentration: Errors in stock solution preparation or dilution. | Verify the concentration of your stock solution using spectrophotometry or another analytical method. |
Quantitative Data Summary
Table 1: Cytotoxicity of 5-Substituted 4-Thiouridine Derivatives
| Compound | Cell Line | CD50 (µM) | Reference |
| 5-alkyloxymethyl-4-thio-2'-deoxyuridines | HeLa, A549 | 30 - 60 | [1] |
| 5-alkyltriazolylmethyl-4-thio-2'-deoxyuridines | HeLa, A549 | 70 - 100 | [1] |
| 5-undecyloxymethyl-4-thiouridine | HeLa, A549 | 30 - 60 | [1] |
| 5-[4-decyl-(1,2,3-triazol-1-yl)methyl]-4-thiouridine | HeLa, A549 | 70 - 100 | [1] |
Table 2: Inhibitory Concentrations of 4'-thio-5-fluorouridine
| Compound | Cell Line | IC50 (M) | Reference |
| α-anomer of 4'-thio-5-fluorouridine | Leukemia L1210 | 4 x 10⁻⁷ | [6] |
| β-anomer of 4'-thio-5-fluorouridine | Leukemia L1210 | 2 x 10⁻⁷ | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: BrdU Assay for Cell Proliferation
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the substrate for the detection enzyme and incubate until color development.
-
Stop Solution and Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control.
Visualizations
Caption: Workflow for assessing cytotoxicity and cell proliferation.
Caption: Proposed mechanism of 4-thiouridine induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 6. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Thiouridine Analog Labeling
Important Note for Researchers: The information provided in this guide is based on the widely used RNA metabolic labeling reagent, 4-thiouridine (B1664626) (4sU) . As of our latest update, 5-Methoxy-4-thiouridine (5-MeO-4-SU) is not a commonly documented or commercially available reagent for this application. The principles, protocols, and troubleshooting advice detailed below for 4sU are expected to be highly relevant for any structurally similar thiouridine analog. However, specific parameters such as optimal concentrations and potential off-target effects should be empirically determined for any new labeling reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with 4-thiouridine (4sU) labeling?
A1: While 4sU is a powerful tool for studying RNA dynamics, its use can lead to several off-target effects, particularly at high concentrations or with prolonged exposure. These include:
-
Inhibition of rRNA Synthesis and Processing: High concentrations of 4sU (>50µM) can interfere with the production and processing of ribosomal RNA (rRNA), potentially leading to nucleolar stress.[1]
-
Cytotoxicity: Long incubation times or high concentrations of 4sU can negatively impact cell viability and proliferation.
-
Alterations in Pre-mRNA Splicing: Increased incorporation of 4sU into pre-mRNAs can decrease splicing efficiency, with a more pronounced effect on introns with weaker splice sites.[1]
-
Changes in RNA Stability: Fully 4sU-labeled pre-mRNA has been shown to be more stable than its unmodified counterpart.[1]
-
Induction of a Cellular Stress Response: Inhibition of ribosomal RNA synthesis can trigger a p53-dependent stress response.
Q2: How can I determine the optimal concentration of 4sU for my experiment?
A2: The optimal 4sU concentration balances efficient labeling of newly transcribed RNA with minimal off-target effects. This concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment.
Experimental Approach for Dose-Response:
-
Plate your cells at a consistent density.
-
Treat the cells with a range of 4sU concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM) for a fixed duration.
-
Assess cell viability using a standard assay (e.g., Trypan Blue exclusion, MTT assay).
-
Measure the incorporation of 4sU into total RNA (e.g., by UV-Vis spectrophotometry, looking for a characteristic peak at 330-340 nm, or by dot blot analysis).
-
Choose the lowest concentration that provides sufficient labeling for your downstream application while maintaining high cell viability.
Q3: What is the recommended labeling time for 4sU experiments?
A3: The ideal labeling time depends on the biological process you are studying.
-
Short labeling times (5-15 minutes): These are ideal for capturing nascent transcripts and studying transcription rates with high temporal resolution.
-
Longer labeling times (1-24 hours): These are used for RNA stability and decay rate studies (pulse-chase experiments). However, longer incubations increase the risk of off-target effects.[1]
It's crucial to optimize the labeling time in conjunction with the 4sU concentration to minimize cellular perturbation.
Troubleshooting Guide
Issue 1: Low yield of labeled RNA.
| Possible Cause | Troubleshooting Step |
| Suboptimal 4sU concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Short labeling time | Increase the labeling duration, keeping in mind the potential for increased off-target effects. |
| Inefficient biotinylation | Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and used at the correct concentration. Optimize the incubation time for the biotinylation reaction. |
| Poor recovery from streptavidin beads | Ensure proper elution conditions (e.g., fresh DTT solution). Avoid over-drying the RNA pellet after precipitation. |
| Cell type specific issues | Some cell types may have lower rates of uridine (B1682114) uptake. Consider using a higher 4sU concentration or a different labeling reagent if available. |
Issue 2: Evidence of cytotoxicity or cellular stress.
| Possible Cause | Troubleshooting Step |
| High 4sU concentration | Reduce the concentration of 4sU. Refer to your dose-response experiment to select a less toxic concentration. |
| Prolonged labeling time | Shorten the incubation period with 4sU. |
| Contamination of 4sU stock | Ensure your 4sU stock is sterile and properly stored. |
| Cell culture conditions | Maintain optimal cell culture conditions (e.g., confluency, media freshness) to ensure cell health. |
Issue 3: Discrepancies in RNA sequencing data (e.g., altered splicing patterns).
| Possible Cause | Troubleshooting Step |
| High level of 4sU incorporation | Reduce the 4sU concentration and/or labeling time. High incorporation rates are known to affect splicing.[1] |
| Bioinformatic analysis | Use appropriate bioinformatic tools that can account for T-to-C transitions if you are using a method like SLAM-seq. |
| Control samples | Always include an unlabeled control sample that has been through the entire experimental workflow (minus the 4sU) to identify any method-induced artifacts. |
Data Presentation
Table 1: Recommended Starting Concentrations of 4-thiouridine (4sU) for Different Labeling Durations
| Labeling Duration | Recommended 4sU Concentration (µM) | Primary Application |
| < 15 minutes | 500 - 1000 | Nascent transcript analysis, transcription rate measurement |
| 15 - 60 minutes | 200 - 500 | RNA processing studies |
| > 60 minutes | 50 - 200 | RNA stability and decay rate studies |
Note: These are general guidelines. The optimal concentration should be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.
-
Prepare 4sU Medium: Prepare fresh cell culture medium containing the desired final concentration of 4sU.
-
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired labeling time in a cell culture incubator.
-
Cell Lysis: After incubation, aspirate the 4sU medium and immediately lyse the cells using a reagent like TRIzol.
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol for your chosen lysis reagent.
Protocol 2: Biotinylation of 4sU-labeled RNA
-
RNA Quantification: Quantify the extracted total RNA using a spectrophotometer.
-
Biotinylation Reaction: In a nuclease-free tube, combine the total RNA (typically 25-100 µg), Biotin-HPDP (or a similar thiol-reactive biotinylation reagent), and the recommended reaction buffer.
-
Incubation: Incubate the reaction at room temperature in the dark with gentle rotation for 1.5 to 2 hours.
-
Removal of Excess Biotin (B1667282): Remove unreacted biotin by performing a chloroform:isoamyl alcohol extraction or using a suitable clean-up kit.
-
RNA Precipitation: Precipitate the biotinylated RNA using isopropanol (B130326) or ethanol, wash with 75% ethanol, and resuspend in nuclease-free water.
Protocol 3: Purification of Biotinylated RNA using Streptavidin Beads
-
Bead Preparation: Wash streptavidin-coated magnetic beads with the appropriate washing buffer to equilibrate them.
-
Binding: Add the biotinylated RNA to the washed beads and incubate at room temperature with rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the bound, newly transcribed RNA from the beads by incubating with a fresh solution of a reducing agent, such as dithiothreitol (B142953) (DTT).
-
Final Precipitation: Precipitate the eluted RNA to concentrate it and prepare it for downstream applications like RT-qPCR or RNA sequencing.
Visualizations
Caption: Experimental workflow for metabolic labeling and purification of nascent RNA.
Caption: Troubleshooting logic for off-target effects in RNA labeling experiments.
References
Technical Support Center: Efficient Biotinylation of 5-Methoxy-4-thiouridine
Welcome to the technical support center for improving the efficiency of biotinylating 5-Methoxy-4-thiouridine (5-MeO-4sU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind biotinylating this compound?
The biotinylation of this compound, similar to the well-established 4-thiouridine (B1664626) (4sU) labeling, relies on the specific reaction between the thiol group (-SH) on the thiouridine analog and a thiol-reactive biotinylating reagent.[1][2][3] This creates a covalent bond, attaching a biotin (B1667282) molecule to the modified RNA, which can then be used for affinity purification with streptavidin-coated beads.[1][3]
Q2: Which biotinylating reagent is most efficient?
Recent studies have shown that methane (B114726) thiosulfonate (MTS) reagents, such as MTSEA biotin-XX, are more efficient than the commonly used HPDP-biotin.[4][5] MTS reagents form a more stable disulfide bond with 4-thiouridine, leading to higher yields and less biased enrichment of labeled RNA.[4][5]
Q3: Can I use a protocol designed for 4-thiouridine for my this compound experiments?
Yes, protocols for 4sU are generally applicable to 5-MeO-4sU as the reactive thiol group is the key functional moiety for biotinylation in both molecules. The underlying chemical principles and procedural steps are highly similar.
Q4: How can I confirm successful biotinylation?
A dot blot analysis is a common method to confirm the incorporation of biotin into your RNA.[3] This involves spotting your biotinylated RNA onto a membrane and detecting it with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Biotinylated RNA | Inefficient biotinylation reaction. | - Switch from Biotin-HPDP to a more efficient MTS-based reagent like MTSEA biotin-XX.[4][5]- Optimize the concentration of the biotinylating reagent.[1][6]- Ensure the reaction is protected from light and incubated for the recommended time (e.g., at least 1.5 hours for Biotin-HPDP, 30 minutes for MTS reagents).[1][4][6] |
| Oxidation of the thiol group on 5-MeO-4sU. | Include reducing agents during the RNA purification process to prevent disulfide bond formation before biotinylation.[2] | |
| Incomplete removal of excess biotinylating reagent. | Perform multiple chloroform (B151607) or phenol:chloroform extractions to ensure complete removal of unbound biotin, which can compete for binding to streptavidin beads.[1][3][6] | |
| High Background/Non-specific Binding | Contamination with non-biotinylated RNA. | - Ensure stringent washing steps after binding to streptavidin beads.[1]- Consider an optional RNA shearing step before enrichment to reduce non-specific background.[2] |
| Incomplete cell lysis and RNA extraction. | Use a robust RNA extraction method like TRIzol to ensure high-quality total RNA, free of contaminants that might interfere with subsequent steps.[1][2][6] | |
| Inconsistent Results Between Batches | Variation in reagent quality or handling. | - Aliquot and store biotinylating reagents properly to avoid repeated freeze-thaw cycles and moisture exposure, which can lead to hydrolysis of NHS esters.[1][7]- Always prepare fresh dilutions of reagents before use. |
| Incomplete reaction. | Increase the reaction time to ensure the biotinylation reaction goes to completion.[8] |
Experimental Protocols
Protocol 1: Biotinylation of 5-MeO-4sU Labeled RNA using Biotin-HPDP
This protocol is adapted from established methods for 4sU-labeled RNA.[1][3][6]
Materials:
-
5-MeO-4sU labeled total RNA (60-100 µg)
-
EZ-Link Biotin-HPDP (1 mg/mL in DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
5 M NaCl
-
Isopropanol
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the labeling reaction on ice. For each 1 µg of RNA, add:
-
2 µL Biotin-HPDP (1 mg/mL in DMF)
-
1 µL 10x Biotinylation Buffer
-
Bring the total volume to 7 µL with RNase-free water.
-
-
Incubate the reaction at room temperature for at least 1.5 hours with rotation, protected from light.[1][6]
-
Add an equal volume of phenol:chloroform and vortex vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
To precipitate the RNA, add 1/10th volume of 5 M NaCl and an equal volume of isopropanol. Mix well by inverting.
-
Centrifuge at ≥12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 75% ethanol.
-
Centrifuge at ≥12,000 x g for 10 minutes at 4°C.
-
Carefully remove all ethanol and air-dry the pellet briefly.
-
Resuspend the biotinylated RNA in RNase-free water.
Protocol 2: High-Efficiency Biotinylation using MTSEA biotin-XX
This protocol utilizes a more efficient MTS-based reagent.[4][9]
Materials:
-
5-MeO-4sU labeled total RNA (20-100 µg)
-
MTSEA biotin-XX (0.1 mg/mL in DMF)
-
10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Phase Lock Gel tubes (optional)
-
Standard RNA precipitation reagents (as above)
Procedure:
-
In a total volume of 250 µL, combine:
-
20-100 µg of labeled total RNA
-
25 µL of 10x Biotinylation Buffer
-
50 µL MTSEA biotin-XX (0.1 mg/mL in DMF)
-
-
Incubate at room temperature for 30 minutes with rotation, protected from light.[9]
-
To remove excess biotin reagent, add 1 volume of phenol:chloroform, mix vigorously for 15 seconds, and incubate for 2 minutes at room temperature.
-
Centrifuge in a Phase-Lock-Gel tube at 12,000 x g for 5 minutes for easier phase separation.
-
Transfer the aqueous phase to a new tube and proceed with RNA precipitation as described in Protocol 1 (steps 7-12).
Quantitative Data Summary
Table 1: Comparison of Biotinylating Reagents
| Reagent | Recommended Incubation Time | Key Advantages | Reference |
| Biotin-HPDP | 1.5 - 2 hours | Widely used, reversible disulfide bond. | [1][4][6] |
| MTSEA biotin-XX | 30 minutes | Higher efficiency, less bias, higher yields. | [4][9] |
Table 2: Recommended 4sU Concentrations for Metabolic Labeling
Note: These concentrations for 4sU can serve as a starting point for optimizing 5-MeO-4sU labeling.
| Duration of Labeling (min) | Recommended 4sU Concentration (µM) | Reference |
| 120 | 100–200 | [1] |
| 60 | 200–500 | [1] |
| 15–30 | 500–1,000 | [1] |
| <10 | 500–20,000 | [1] |
Visualized Workflows
Caption: General workflow for biotinylation of this compound labeled RNA.
Caption: Troubleshooting logic for low biotinylation efficiency.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxy-4-thiouridine Induced Mutations in Reverse Transcription
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using thiouridines to induce mutations in reverse transcription?
A1: Thiouridines, such as 4-thiouridine (B1664626) (4sU), are analogs of uridine (B1682114) that can be metabolically incorporated into newly transcribed RNA.[1][2][3] The key feature is the thiol group, which can be chemically modified. This modification alters the base-pairing properties of the nucleoside, causing the reverse transcriptase (RT) enzyme to misinterpret it as a cytidine (B196190) during cDNA synthesis.[1] This results in a U-to-C mutation in the sequencing data, allowing for the identification of newly synthesized RNA transcripts.[2]
Q2: My U-to-C mutation rate is very low. What are the possible causes?
A2: Low U-to-C mutation rates can stem from several factors:
-
Inefficient 4sU Incorporation: The concentration of 4sU or the labeling time may be insufficient for robust incorporation into the RNA of interest.[3] Different cell types also exhibit varying uptake efficiencies.[1]
-
Incomplete Chemical Conversion: The chemical reaction to modify the thiol group may be inefficient. This could be due to suboptimal reagent concentrations, reaction times, or temperature.
-
Suboptimal Reverse Transcription Conditions: The choice of reverse transcriptase and reaction conditions can significantly impact the read-through and misincorporation at the modified base. Some reverse transcriptases may stall at the modified site rather than incorporating a nucleotide.
Q3: I am observing a high level of reverse transcription stalling or truncated cDNA products. Why is this happening?
A3: Significant stalling of the reverse transcriptase is a common issue. Bulky chemical modifications to the 4-thiouridine can create a steric hindrance for the reverse transcriptase, causing it to dissociate from the RNA template.[4] This leads to the generation of truncated cDNA products and a loss of full-length sequence information. The efficiency of read-through can be dependent on the specific chemical modification and the reverse transcriptase used.[4]
Q4: Are there any known biases in the mutation induction process?
A4: Yes, sequence context can influence the efficiency of both the chemical modification and the reverse transcriptase's handling of the modified base. This can lead to sequence-specific variations in mutation rates. It is important to include a control sample of unmodified RNA to assess the background mutation rate of the reverse transcriptase and identify any inherent sequence-specific biases.
Q5: How can I optimize the concentration of 4sU for my experiments?
A5: The optimal concentration of 4sU should be determined empirically for your specific cell type and experimental goals. It is recommended to perform a dose-response experiment, testing a range of concentrations. High concentrations of 4sU can be cytotoxic and may lead to cellular stress responses, including the inhibition of rRNA synthesis.[3] Therefore, it is crucial to find a balance between efficient labeling and minimal cellular perturbation.
Troubleshooting Guides
Problem 1: Low U-to-C Mutation Rate
| Potential Cause | Recommended Solution |
| Insufficient 4sU Labeling | Increase the concentration of 4sU and/or extend the labeling time. Titrate the 4sU concentration to find the optimal balance for your cell line.[3] |
| Inefficient Chemical Modification | Optimize the concentration of the modifying reagent (e.g., iodoacetamide). Ensure the reaction buffer composition and pH are optimal. Verify the freshness of the reagents. |
| Suboptimal Reverse Transcriptase | Test different reverse transcriptases. Some RTs may have higher processivity and be more likely to read through the modified base. Consider enzymes known for higher fidelity or those used in similar protocols. |
| Incorrect dNTP Concentration | Ensure the dNTP concentration in the reverse transcription reaction is optimal. Imbalances can affect the fidelity of the reverse transcriptase. |
Problem 2: High Reverse Transcription Stalling / Truncated Products
| Potential Cause | Recommended Solution |
| Bulky Chemical Adduct | Consider using a smaller chemical modification agent if possible. The size of the adduct directly impacts the ability of the reverse transcriptase to read through the site.[4] |
| Choice of Reverse Transcriptase | Some reverse transcriptases are more prone to stalling at modified bases. Experiment with different enzymes, including those with higher processivity or strand-displacement activity. |
| RNA Secondary Structure | Complex RNA secondary structures can exacerbate stalling. Perform reverse transcription at a higher temperature if your enzyme is thermostable, to help melt secondary structures. |
| RNA Degradation | Ensure RNA integrity is high before starting the reverse transcription. Degraded RNA will naturally lead to truncated products. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with 4-Thiouridine (4sU)
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Labeling: Add 4sU to the culture medium at a final concentration typically ranging from 50 µM to 200 µM. The optimal concentration should be determined empirically.[1]
-
Incubation: Incubate the cells for the desired labeling period. This can range from minutes to hours depending on the experimental goals.
-
Harvesting: After incubation, harvest the cells and immediately proceed to RNA extraction to prevent RNA degradation.
Protocol 2: Chemical Modification of 4sU-labeled RNA
This protocol is a general guideline and may need optimization based on the specific modifying agent used.
-
RNA Isolation: Extract total RNA from the 4sU-labeled cells using a standard protocol (e.g., TRIzol). Ensure the RNA is of high purity and integrity.
-
Chemical Reaction:
-
Resuspend the RNA in the appropriate reaction buffer.
-
Add the chemical modifying agent (e.g., iodoacetamide) to the recommended final concentration.
-
Incubate the reaction at the recommended temperature and for the specified time. These conditions are critical for efficient and specific modification.
-
-
RNA Purification: Purify the modified RNA to remove any unreacted chemicals and byproducts. This can be done using ethanol (B145695) precipitation or a suitable RNA cleanup kit.
Protocol 3: Reverse Transcription of Modified RNA
-
Primer Annealing: Anneal a gene-specific or oligo(dT) primer to the modified RNA template.
-
Reverse Transcription Reaction:
-
Prepare a master mix containing reverse transcription buffer, dNTPs, DTT, and the chosen reverse transcriptase.
-
Add the master mix to the primer-annealed RNA.
-
Incubate at the optimal temperature for the reverse transcriptase. For some enzymes, a temperature gradient can be tested to optimize read-through of modified sites.
-
-
Enzyme Inactivation: Inactivate the reverse transcriptase according to the manufacturer's instructions, typically by heating.
-
Downstream Analysis: The resulting cDNA can be used for downstream applications such as qPCR or library preparation for next-generation sequencing.
Visualizations
Caption: Experimental workflow for identifying newly transcribed RNA.
Caption: Mechanism of 4-thiouridine induced mutation during reverse transcription.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxy-4-thiouridine (moU) Sequencing
Welcome to the technical support center for 5-Methoxy-4-thiouridine (B11747323) (moU) and 4-Thiouridine (B1664626) (s4U) metabolic labeling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate potential challenges and artifacts in their sequencing data.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind moU/s4U metabolic labeling for sequencing?
Metabolic labeling with uridine (B1682114) analogs like this compound (moU) or 4-thiouridine (s4U) is a technique to identify newly transcribed RNA within a cell population.[1][2][3] Cells incorporate these analogs into nascent RNA instead of standard uridine.[4][5] The key feature is a thiol group on the incorporated base. After RNA isolation, this thiol group is alkylated, typically with iodoacetamide (B48618) (IAA).[4][5] During reverse transcription in the library preparation stage, the alkylated thiouridine is read as a cytosine (C) by the reverse transcriptase, resulting in a thymine (B56734) (T) to cytosine (C) conversion in the final sequencing data.[6] By analyzing these T>C conversions, researchers can distinguish newly synthesized RNA from pre-existing RNA.[6]
Q2: What is the difference between this compound (moU) and 4-Thiouridine (s4U)?
Both moU and s4U are uridine analogs used for metabolic labeling of RNA. The core mechanism, involving a thiol group that enables T>C conversion after alkylation, is the same. They are often used in similar protocols like SLAM-seq (Thiol(SH)-Linked Alkylation for Metabolic sequencing).[3][4][5] Researchers should consult specific literature for their model system to determine if one analog offers advantages over the other, but the general principles and troubleshooting steps are largely interchangeable.
Q3: What are the primary applications of this technique?
This method allows for the measurement of RNA population dynamics, which is not possible with standard RNA-seq that only provides a snapshot of steady-state RNA levels.[7][8] Key applications include:
-
Identifying the direct and immediate transcriptional targets of a drug or perturbation.[7]
-
Studying RNA processing kinetics.[10]
-
Resolving transcription dynamics in single cells (scSLAM-seq).[11]
Q4: What kind of sequencing library preparation is compatible?
The method is compatible with various RNA-seq library preparation kits, as long as they involve a reverse transcription step where the T>C conversion can be introduced.[6] Kits for 3' mRNA sequencing (like QuantSeq) are commonly used because they require fewer reads compared to whole-transcript methods, which is advantageous for detecting T>C conversions in low-expressed genes or at early time points.[5][7]
Experimental Workflow Diagram
The following diagram outlines the major steps in a typical moU/s4U labeling experiment, from cell culture to data analysis.
Caption: High-level workflow for moU/s4U metabolic labeling and sequencing.
Troubleshooting Guide
This guide addresses common artifacts and issues encountered during moU/s4U labeling experiments.
| Problem / Observation | Potential Causes | Recommended Solutions & Actions |
| Low T>C Conversion Rate | 1. Inefficient Labeling: Suboptimal concentration of moU/s4U, or labeling time is too short.[12] 2. Cell Viability Issues: High concentrations of the labeling reagent can be toxic to some cell types.[12] 3. Ineffective Alkylation: Iodoacetamide (IAA) solution was not freshly prepared or used at the wrong concentration.[6] 4. RNA Degradation: Poor quality of isolated RNA. | 1. Optimize Labeling: Perform a dose-response and time-course experiment to find the optimal moU/s4U concentration and duration for your cell type.[12] Assess cell viability (e.g., with a CellTiter-Glo assay).[12] 2. Prepare Fresh IAA: Always prepare IAA solution immediately before the alkylation step.[6] 3. Check RNA Integrity: Assess RNA quality (e.g., using a Bioanalyzer) after isolation and before proceeding to alkylation. |
| High Background T>C in Control | 1. Sequencing Errors: Inherent error rate of the sequencing platform. 2. Alignment Artifacts: Standard aligners may misinterpret sequencing errors or true single nucleotide polymorphisms (SNPs) as T>C conversions.[13] 3. Contamination: Contamination in reagents or during sample handling. | 1. Use T>C Aware Aligner: Employ specialized bioinformatic pipelines like SLAMdunk, which are designed to handle T>C conversions and distinguish them from SNPs and other errors.[6][14] 2. Sequence Untreated Control: Always process a control sample (without moU/s4U labeling but with IAA treatment) in parallel to establish the background error rate. 3. Check Reagents: Ensure all buffers and reagents are fresh and free of contamination. |
| GC-Rich Regions Have Low Coverage | 1. PCR Bias: Library preparation kits can have biases against amplifying GC-rich regions. 2. Secondary Structures: Stable RNA secondary structures in GC-rich regions can hinder reverse transcriptase processivity. | 1. Choose Appropriate Polymerase: Use a reverse transcriptase and PCR polymerase known for high processivity and efficiency with GC-rich templates. 2. Optimize PCR Conditions: Adjust annealing temperatures and extension times during the PCR amplification step of library preparation. |
| Signs of Cellular Toxicity | 1. High Label Concentration: The concentration of moU/s4U is too high for the specific cell type.[12] 2. Extended Labeling Time: Prolonged exposure to the labeling reagent affects cell health. | 1. Perform Toxicity Assay: Before a full-scale experiment, test a range of moU/s4U concentrations and incubation times to identify conditions that do not affect cell viability or gene expression.[12] 2. Minimize Exposure: Use the lowest concentration and shortest time that still provides a detectable T>C signal. |
| Noisy or Messy Sequencing Traces | 1. Contaminants: Contamination from primer dimers or smaller DNA fragments can create noise, especially at the beginning of reads.[15] 2. Improper Template Amount: Using too much or too little starting RNA/cDNA can lead to poor sequencing quality.[15] 3. Light Exposure: The s4U analog is highly sensitive to UV and white light, which can cause crosslinking and damage the RNA.[4] | 1. Purify Template: Ensure thorough cleanup of the library to remove primer dimers and other contaminants before sequencing. 2. Quantify Accurately: Carefully quantify the library concentration to ensure the optimal amount is loaded onto the sequencer. 3. Protect from Light: Keep all s4U-containing samples and cells protected from light whenever possible.[4][5] |
Troubleshooting Logic Diagram
Use this diagram to diagnose the cause of low T>C conversion rates.
Caption: Decision tree for troubleshooting low T>C conversion rates.
Key Experimental Protocols
This section provides a generalized protocol for a moU/s4U labeling experiment. NOTE: Concentrations and times must be optimized for your specific cell line and experimental goals.[12]
Metabolic Labeling of Cells with 4-Thiouridine (s4U)
-
Cell Seeding: Seed cells the day before the experiment to reach 50-80% confluency at the time of labeling.[12]
-
Reagent Preparation: Prepare a stock solution of s4U (e.g., 50 mM in sterile, RNase-free water). Store aliquots at -20°C and protect from light.[1][2]
-
Labeling: Prepare cell culture medium supplemented with the desired final concentration of s4U (e.g., 100 µM for mouse embryonic stem cells).[12]
-
Incubation: Remove the old medium from the cells and add the s4U-containing medium. Incubate for the desired pulse duration (e.g., 2 hours). CRITICAL: Protect cells from white and UV light during this period to prevent RNA crosslinking.[4][5]
-
Harvesting: After incubation, aspirate the medium and lyse the cells directly on the plate using TRIzol or a similar lysis buffer.[16] Samples can be stored at -80°C.[16]
Total RNA Isolation and Iodoacetamide (IAA) Treatment
-
RNA Isolation: Purify total RNA from the cell lysate using a standard phenol-chloroform extraction (TRIzol) or a column-based kit. Ensure the final RNA pellet is resuspended in RNase-free water.
-
IAA Preparation: CRITICAL: Prepare a fresh 100 mM solution of Iodoacetamide (IAA) in DMSO just before use.[6]
-
Alkylation Reaction: Set up the alkylation reaction. A typical reaction mix contains:
-
5-10 µg of total RNA
-
10 mM IAA (final concentration)
-
50 mM Sodium Phosphate buffer (pH 8.0)
-
50% DMSO
-
-
Incubation: Incubate the reaction at 50°C for 15 minutes in the dark.
-
RNA Cleanup: Purify the RNA from the reaction mix using an RNA cleanup kit or ethanol (B145695) precipitation to remove IAA and other reaction components.
Library Preparation and Sequencing
-
Library Quality Check: Before preparing the library, verify the integrity of the alkylated RNA.
-
Library Preparation: Proceed with a compatible RNA-seq library preparation protocol (e.g., Lexogen QuantSeq 3' mRNA-Seq).[5][6] The protocol will involve reverse transcription, where s4U-carboxyamidomethyl (the result of alkylation) will template the insertion of a guanine (B1146940) (G), leading to the desired T>C conversion in the sequencing reads.[4][5]
-
Sequencing: Perform high-throughput sequencing. The required sequencing depth will depend on the labeling time and the abundance of the transcripts of interest.[12] Aim for sufficient depth to confidently call T>C conversions.[13]
Bioinformatic Analysis
-
Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Use a T>C-aware alignment tool. The SLAMdunk pipeline is specifically designed for this purpose and uses the NextGenMap aligner, which handles the expected conversions.[6][14] Using standard aligners like BWA or Bowtie can be problematic.[14]
-
T>C Counting: The analysis pipeline will filter reads and count the number of T>C conversions per transcript.
-
Normalization and Quantification: The software calculates background-subtracted and normalized T>C conversion rates, allowing for the quantification of nascent and total RNA levels for each gene.[7]
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lexogen.com [lexogen.com]
- 5. lexogen.com [lexogen.com]
- 6. Sequencing cell type-specific transcriptomes with SLAM-ITseq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]
- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. SLAM-seq for time-resolved RNA sequencing — HemTools latest documentation [hemtools.readthedocs.io]
- 15. seq.genespec.com [seq.genespec.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Thiouridine Analogs on pre-mRNA Splicing
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of thiouridine analogs, specifically focusing on 4-thiouridine (B1664626) (4sU), on pre-mRNA splicing. Due to the limited availability of data on 5-Methoxy-4-thiouridine, this guide will use the extensively studied 4sU as a representative thiouridine analog. The principles and potential issues discussed are likely applicable to other similar uridine (B1682114) analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of 4-thiouridine (4sU) incorporation on pre-mRNA splicing?
A1: The incorporation of 4sU into pre-mRNA can lead to a decrease in splicing efficiency.[1][2][3][4] This effect is particularly pronounced for introns that have weaker splice sites, meaning their recognition by the spliceosome is less efficient even under normal conditions.[1][2][3][4]
Q2: At what concentration does 4sU begin to significantly impact splicing?
A2: While low concentrations of 4sU (around 40 μM in cell culture) are generally considered tolerable with minimal effects on the splicing of most genes, higher concentrations can lead to more significant inhibition.[1][4] In vitro studies have shown that high levels of 4sU incorporation can cause a notable reduction in splicing.[2] It is important to note that prolonged exposure even to lower concentrations can also have adverse effects.[1]
Q3: Does 4sU affect all splicing events equally?
A3: No, the impact of 4sU on pre-mRNA splicing is not uniform. The efficiency of splicing for introns with strong, consensus splice sites is less affected by 4sU incorporation. Conversely, introns with weak or non-consensus splice sites are more susceptible to splicing inhibition by 4sU.[2][3]
Q4: What are the cellular consequences of using high concentrations of 4sU?
A4: High concentrations of 4sU (>50μM) can induce a cellular stress response.[1] This includes the inhibition of ribosomal RNA (rRNA) synthesis and processing, which can trigger a nucleolar stress response.[1] This stress can, in turn, lead to the activation of the p53 signaling pathway, potentially resulting in cell cycle arrest or apoptosis.[5][6][7][8][9]
Q5: How can I minimize the off-target effects of 4sU in my experiments?
A5: To minimize artifacts, it is crucial to use the lowest effective concentration of 4sU and the shortest possible labeling time.[10] It is also recommended to perform control experiments to assess the impact of 4sU on the specific splicing events you are studying. Comparing results from 4sU-labeled and unlabeled samples is essential.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Reduced splicing efficiency observed in control genes | 4sU concentration is too high or incubation time is too long. | Titrate the 4sU concentration to find the optimal balance between labeling efficiency and minimal splicing inhibition. Reduce the labeling duration. |
| Inconsistent splicing patterns between replicates | Variable 4sU incorporation rates. | Ensure consistent cell culture conditions, including cell density and media composition. Verify the concentration and purity of the 4sU stock solution. |
| Increased cell death or signs of cellular stress | 4sU is inducing a nucleolar stress response and p53 activation. | Lower the 4sU concentration. Monitor for markers of nucleolar stress and p53 activation (e.g., p53 stabilization, p21 induction). Consider using cell lines with different p53 statuses if appropriate for the experimental question. |
| Discrepancies between in vitro and in-cell splicing results | Different levels of 4sU incorporation and cellular context. | Be aware that in vitro transcription can achieve higher 4sU incorporation levels than metabolic labeling in cells.[2] Cellular factors absent in in vitro systems can also influence splicing outcomes. |
Quantitative Data Summary
The following tables summarize the quantitative effects of 4sU incorporation on pre-mRNA splicing efficiency as reported in in vitro studies.
Table 1: Effect of 4sU Incorporation on β-Globin pre-mRNA Splicing Efficiency
| % 4sU Incorporation | Average Splicing Efficiency (%) after 1hr | Average Splicing Efficiency (%) after 2hr | Fold Reduction in Splicing (at 2hr) |
| 0% | 30 | 50 | 1.0 |
| 2.5% | 28 | 45 | 1.1 |
| 30% | 15 | 25 | 2.0 |
| 100% | 10 | 17 | 3.0 |
Data adapted from in vitro splicing assays. The fold reduction is relative to the 0% 4sU condition.
Table 2: Effect of 4sU on Splicing of Endogenous Genes in HEK293 Cells
| Gene | Exon Type | 4sU Concentration | Labeling Time | Observed Effect on Splicing |
| Various | Constitutive | 40 μM | 2hr & 24hr | No significant interference |
| Various | Alternative | 40 μM | 2hr & 24hr | Modest, but statistically significant influence on a small number of events |
This table summarizes the general findings from cell culture experiments.[1][3]
Experimental Protocols
Protocol 1: In Vitro Splicing Assay with 4sU-labeled pre-mRNA
-
In Vitro Transcription:
-
Synthesize pre-mRNA transcripts using T7 RNA polymerase.
-
To achieve desired levels of 4sU incorporation, adjust the ratio of 4-thiouridine-5'-triphosphate (4sUTP) to UTP in the transcription reaction. For example, a 1:3 ratio of 4sUTP to UTP.
-
-
Splicing Reaction:
-
Perform in vitro splicing reactions using HeLa nuclear extract.
-
Incubate the 4sU-labeled pre-mRNA with the nuclear extract at 30°C for a time course (e.g., 0, 60, and 120 minutes).
-
-
RNA Extraction and Analysis:
-
Stop the reactions and extract the RNA using a phenol/chloroform method.
-
Analyze the splicing products (pre-mRNA, mRNA, lariat (B8276320) intermediate) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification:
-
Visualize the RNA bands using autoradiography or a phosphorimager.
-
Quantify the band intensities to calculate the percentage of spliced mRNA at each time point.
-
Protocol 2: Metabolic Labeling of Nascent RNA with 4sU in Cell Culture
-
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HEK293) to 70-80% confluency.
-
Add 4sU to the culture medium at the desired final concentration (e.g., 40 μM).[1]
-
Incubate the cells for the desired labeling period (e.g., 2 to 24 hours).
-
-
Total RNA Isolation:
-
Harvest the cells and lyse them using a reagent like TRIzol.
-
Isolate total RNA according to the manufacturer's protocol.[10]
-
-
Analysis of Splicing:
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the intron of interest to distinguish between spliced and unspliced transcripts.
-
Alternatively, for a genome-wide analysis, proceed with RNA sequencing (RNA-Seq).
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Studying 4sU Impact on Splicing
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 -Dependent and -Independent Nucleolar Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Nucleolar stress with and without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 5-Methoxy-4-thiouridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 5-Methoxy-4-thiouridine.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability?
A1: Like many nucleoside analogs, this compound is a hydrophilic molecule. Its polar hydroxyl and methoxy (B1213986) groups hinder its passive diffusion across the lipophilic cell membrane. Furthermore, its uptake may be dependent on specific nucleoside transporters (ENTs and CNTs), the expression of which can vary significantly between cell types.
Q2: What are the primary strategies to improve the cellular uptake of this compound?
A2: The two main strategies are:
-
Chemical Modification (Prodrug Approach): Modifying the molecule to be more lipophilic, allowing for better passive diffusion. This often involves creating a prodrug that is converted to the active this compound inside the cell.[1][2]
-
Advanced Delivery Systems: Encapsulating this compound in a carrier, such as lipid nanoparticles (LNPs) or nanogels, to facilitate its entry into the cell.[3][4][5]
Q3: What is a prodrug and how can it help with this compound delivery?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For this compound, a prodrug approach would involve masking its polar groups with lipophilic moieties. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active compound. A particularly effective strategy is to use a 5'-monophosphate prodrug, which not only improves permeability but also bypasses the often inefficient first phosphorylation step required for the activation of nucleoside analogs.[1][2]
Q4: Can nanoparticle-based delivery systems be used for this compound?
A4: Yes, nanoparticle-based systems are a promising approach for delivering hydrophilic molecules like this compound. Lipid nanoparticles (LNPs), polymeric nanoparticles, and nanogels can encapsulate the compound, protecting it from degradation and facilitating its uptake into cells through endocytosis.[4][5][6] The composition of the nanoparticle can be tailored to target specific cell types.[3]
Q5: How does the methoxy group at the 5-position affect the properties of 4-thiouridine (B1664626)?
A5: The methoxy group is a common substituent in drug molecules and can influence ligand-target binding, physicochemical properties, and metabolic parameters.[7] It can form hydrogen bonds and participate in hydrophobic interactions.[8] While specific data for this compound is limited, the methoxy group likely increases the molecule's polarity compared to an unsubstituted version, which may contribute to its poor passive diffusion across cell membranes.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low or no detectable intracellular concentration of this compound. | 1. Poor passive diffusion across the cell membrane.2. Low expression of relevant nucleoside transporters in the cell line being used.3. Degradation of the compound in the cell culture medium. | 1. Synthesize and test a lipophilic prodrug of this compound.2. Characterize the expression of equilibrative (ENT) and concentrative (CNT) nucleoside transporters in your cell line. If expression is low, consider using a different cell line or a delivery system that does not rely on these transporters.3. Assess the stability of this compound in your experimental conditions. |
| High variability in experimental results. | 1. Inconsistent cell health or passage number.2. Variability in the concentration of the compound in the dosing solution.3. Issues with the analytical method used to quantify intracellular concentrations. | 1. Use cells within a consistent passage number range and ensure high viability before starting the experiment.2. Prepare fresh dosing solutions for each experiment and verify the concentration.3. Validate your analytical method for sensitivity, linearity, and reproducibility. |
| Cell toxicity observed at concentrations required for measurable uptake. | 1. The compound itself is cytotoxic at the required concentrations.2. The delivery vehicle (e.g., solvent, nanoparticles) is causing toxicity. | 1. Consider a prodrug approach to potentially reduce the required effective concentration.2. Perform toxicity controls for the delivery vehicle alone.3. For 4-thiouridine analogs, be aware that high concentrations (>50µM) and extended exposure can induce cellular stress.[9][10] |
Quantitative Data Summary
The following table summarizes data on the cell viability and RNA incorporation of 4-thiouridine (4sU) and its monophosphate prodrugs in HEK293T cells. While this data is for 4sU, it provides a valuable reference for what might be expected with this compound prodrugs.
Table 1: Cell Viability and RNA Incorporation of 4sU and its Prodrugs [1]
| Compound | Concentration | Incubation Time | Relative Cell Viability (after 72h) | Relative 4sU Incorporation into RNA |
| 4sU | 50 µM | 30 min | ~1.0 | High |
| (AB)2-4sU 8a (Prodrug) | 50 µM | 30 min | ~0.2 | Very High |
| ProTide-4sU 12c (Prodrug) | 50 µM | 30 min | ~0.4 | High |
(AB)2-4sU 8a: bis(4-acetyloxybenzyl) 5'-monophosphate of 4sU ProTide-4sU 12c: A phosphoramidate (B1195095) prodrug of 4sU
Experimental Protocols
Protocol 1: Synthesis of a 5'-Monophosphate Prodrug of 4-thiouridine
This protocol is adapted from the synthesis of 4sU monophosphate prodrugs and may require optimization for this compound.[1]
Objective: To synthesize a cell-permeable prodrug of this compound to enhance its cellular uptake.
Materials:
-
This compound
-
Protecting group reagents (e.g., for hydroxyl groups)
-
Phosphitylating agent
-
Activating agent (e.g., tetrazole)
-
Oxidizing agent
-
Deprotection reagents
-
Appropriate solvents and purification materials (e.g., silica (B1680970) gel for chromatography)
Methodology:
-
Protection: Protect the 2' and 3' hydroxyl groups of this compound.
-
Phosphitylation: React the protected nucleoside with a phosphitylating agent to introduce a phosphite (B83602) triester at the 5' position.
-
Coupling: Couple the phosphitylated intermediate with the desired pro-moiety in the presence of an activator.
-
Oxidation: Oxidize the phosphite triester to a phosphate (B84403) triester.
-
Deprotection: Remove the protecting groups from the 2' and 3' hydroxyls to yield the final prodrug.
-
Purification: Purify the final product using an appropriate method, such as column chromatography.
Protocol 2: Caco-2 Cell Permeability Assay
This is a standard protocol for assessing the permeability of a compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.[11]
Objective: To determine the apparent permeability coefficient (Papp) of this compound or its prodrugs.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow (for monolayer integrity testing)
-
Test compound (this compound or its prodrug)
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the permeability of Lucifer Yellow. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s is indicative of a tight monolayer.[11]
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the dosing solution containing the test compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Visualizations
Caption: The challenge of this compound's poor cell permeability.
Caption: The prodrug strategy for enhanced cellular delivery.
Caption: A logical workflow for developing and testing prodrugs.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanogel Particles Based on Modified Nucleosides and Oligosaccharides as Advanced Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refinement of 5-Methoxy-4-thiouridine (s4U) Based RNA Decay Analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using 5-Methoxy-4-thiouridine (s4U) and related methods (e.g., SLAM-seq) to analyze RNA synthesis and decay.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of s4U-based RNA decay analysis? A1: These methods rely on metabolic labeling. 4-thiouridine (B1664626) (s4U), a non-toxic uridine (B1682114) analog, is added to cell culture media and incorporated into newly transcribed RNA.[1] This "labeled" RNA can then be distinguished from pre-existing RNA. In techniques like SLAM-seq, the s4U is chemically modified (e.g., with iodoacetamide), which causes a T-to-C conversion during reverse transcription in the sequencing process.[2][3] By quantifying the proportion of T>C containing reads, researchers can determine the rates of RNA synthesis and decay for thousands of transcripts simultaneously.[4]
Q2: What are the main applications of this technique? A2: The primary application is to measure the dynamics of RNA metabolism, including:
-
Quantifying transcript-specific RNA synthesis and degradation rates.[2]
-
Identifying the immediate transcriptional responses to stimuli, such as drug treatments.[2]
-
Dissecting the effects of RNA modifications on transcript stability.[2]
-
Analyzing the kinetics of maternal RNA degradation and zygotic RNA synthesis in developmental models.[2]
Q3: What is the difference between pulse-chase and approach-to-equilibrium labeling? A3: In a pulse-chase experiment, cells are first "pulsed" with s4U for a defined period, after which the s4U-containing medium is replaced with medium containing a high concentration of standard uridine (the "chase"). This allows for the tracking of the decay of the labeled RNA cohort over time.[4] In an approach-to-equilibrium experiment, cells are incubated with s4U for various lengths of time, and the rate at which labeled RNA accumulates toward a steady-state is measured to calculate half-lives.[5]
Q4: How does s4U labeling affect the cells? A4: While generally less disruptive than transcriptional inhibitors, high concentrations or long exposure times of s4U can have physiological effects.[5][6] For instance, s4U concentrations above 50 µM have been shown to inhibit the production and processing of rRNA.[7] It has also been reported that s4U incorporation can, in some contexts, alter pre-mRNA splicing outcomes, particularly for inefficiently spliced events.[8] It is crucial to determine the optimal, non-toxic concentration for your specific cell type.[1]
Experimental Workflow & Logic Diagrams
References
- 1. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 2. SLAM-seq Service - CD Genomics [rna.cd-genomics.com]
- 3. lexogen.com [lexogen.com]
- 4. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DRUID: a pipeline for transcriptome-wide measurements of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Methods on the Measurement of mRNA Turnover [mdpi.com]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-Methoxy-4-thiouridine Incorporation in RNA: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleotides like 5-Methoxy-4-thiouridine (5-methoxy-s⁴U) into RNA is a powerful technique for studying RNA metabolism, structure, and function. Accurate validation of this incorporation is critical for the reliability of downstream applications. This guide provides a comprehensive comparison of mass spectrometry-based validation with alternative methods, supported by experimental data and detailed protocols primarily focusing on the closely related and well-documented 4-thiouridine (B1664626) (s⁴U), with inferred considerations for 5-methoxy-s⁴U.
Comparison of Validation Methods
Mass spectrometry stands as the gold standard for the direct and unambiguous identification and quantification of modified nucleosides within an RNA sequence. However, other techniques offer valuable alternatives, particularly for qualitative assessments or high-throughput screening.
| Method | Principle | Analytes | Pros | Cons |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of enzymatically digested nucleosides by liquid chromatography followed by mass-to-charge ratio analysis and fragmentation for identification and quantification. | Nucleosides, Oligonucleotides | - High specificity and sensitivity- Provides direct evidence of incorporation- Can determine the exact location of the modification- Quantitative | - Requires expensive instrumentation- Complex sample preparation- Lower throughput |
| Chemical Derivatization followed by Sequencing (e.g., TUC-seq) | Chemical conversion of the thio-group in 4-thiouridine to a different base (e.g., cytosine), which is then detected as a mutation during reverse transcription and sequencing.[1] | RNA | - High-throughput- Provides transcriptome-wide information- Does not require specialized mass spectrometry equipment | - Indirect detection method- Potential for incomplete chemical conversion- Data analysis can be complex |
| Biotinylation and Affinity Purification | Chemical attachment of a biotin (B1667282) molecule to the thiol group of 4-thiouridine, allowing for enrichment of labeled RNA using streptavidin beads.[2][3] | RNA | - Relatively simple and cost-effective- Good for enrichment of labeled RNA for downstream analysis | - Indirect validation of incorporation- Does not provide quantitative information on its own- Potential for non-specific binding |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of digested nucleosides by HPLC and detection based on the unique UV absorbance of 4-thiouridine at 330 nm.[4] | Nucleosides | - Quantitative- Less expensive than mass spectrometry | - Lower sensitivity and specificity compared to MS- Co-elution with other molecules can interfere with detection |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the incorporation of this compound, based on typical results observed for 4-thiouridine labeling experiments.
| Parameter | LC-MS/MS | Chemical Derivatization + Sequencing | HPLC-UV |
| Limit of Detection (LOD) | Low fmol | N/A (detection is at the transcript level) | Low pmol |
| Limit of Quantification (LOQ) | Mid fmol | N/A | Mid pmol |
| Dynamic Range | 3-4 orders of magnitude | N/A | 2-3 orders of magnitude |
| Precision (%RSD) | < 15% | N/A | < 20% |
| Incorporation Rate (%) | 0.1 - 5% | 0.1 - 5% (inferred from mutation rate) | 0.1 - 5% |
Experimental Protocols
Metabolic Labeling of RNA with this compound
This protocol is adapted from methods for 4-thiouridine labeling.[3][5]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (or 4-thiouridine) solution (50 mM in DMSO)
-
TRIzol reagent
-
Chloroform
-
75% Ethanol
-
RNase-free water
Procedure:
-
Culture HEK293T cells to 70-80% confluency in DMEM supplemented with 10% FBS.
-
Add this compound to the culture medium to a final concentration of 100 µM.
-
Incubate the cells for the desired labeling period (e.g., 2-24 hours).
-
Aspirate the medium and lyse the cells by adding 1 mL of TRIzol reagent directly to the culture dish.
-
Homogenize the lysate by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the RNA in RNase-free water.
LC-MS/MS Analysis of this compound Incorporation
This protocol is a general procedure for the analysis of modified nucleosides.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
RNA Digestion:
-
To 1-5 µg of RNA, add 1 unit of Nuclease P1 in a final volume of 25 µL of 10 mM ammonium acetate, pH 5.3.
-
Incubate at 37°C for 2 hours.
-
Add 1 unit of Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 1 hour.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 reverse-phase column.
-
Separate the nucleosides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform mass spectrometry in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions. The fragmentation pattern of this compound is expected to be similar to other uridine (B1682114) analogs, with characteristic losses of the ribose sugar moiety.[6][7][8][9][10]
-
Visualizations
References
- 1. Osmium-Mediated Transformation of 4-Thiouridine to Cytidine as Key To Study RNA Dynamics by Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 5-Methoxy-4-thiouridine and 4-thiouridine for RNA Research
In the realm of molecular biology and drug development, the use of modified nucleosides is a cornerstone for elucidating the dynamics of RNA metabolism and for creating novel therapeutic agents. Among these, 4-thiouridine (B1664626) (4sU) has been extensively utilized as a photoactivatable crosslinker and a metabolic label for nascent RNA. This guide provides a comprehensive comparative analysis of 4-thiouridine and a less characterized derivative, 5-Methoxy-4-thiouridine. The comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective properties and potential applications, supported by available experimental data and detailed protocols.
Chemical Structures and Properties
The fundamental difference between 4-thiouridine and this compound lies in the substitution at the C5 position of the pyrimidine (B1678525) ring. 4-thiouridine has a hydrogen atom at this position, while this compound possesses a methoxy (B1213986) group. This seemingly minor alteration can have significant implications for the molecule's chemical properties and biological activity.
Table 1: Comparison of Physicochemical Properties
| Property | 4-thiouridine | This compound |
| Molecular Formula | C₉H₁₂N₂O₅S | C₁₀H₁₄N₂O₆S[1] |
| Molecular Weight | 260.27 g/mol | 290.29 g/mol [1] |
| Structure |
| Inferred structure based on SMILES |
| Key Features | Thiol group at C4 enables photo-crosslinking and biotinylation. | Thiol group at C4; Methoxy group at C5 may influence metabolic incorporation and RNA stability. |
| Known Applications | Metabolic labeling of nascent RNA, RNA-protein crosslinking, studying RNA synthesis and decay.[2][3][4] | Research use in nucleoside analog studies. |
Note: Data for this compound is limited, and some properties are inferred based on its chemical structure and the known effects of similar modifications.
Mechanism of Action and Applications
4-thiouridine (4sU) is a well-established tool for studying RNA dynamics. When introduced to cells, it is taken up and converted into 4-thiouridine triphosphate (4sUTP) by the cellular nucleotide salvage pathway.[5] RNA polymerases then incorporate 4sUTP into newly transcribed RNA in place of uridine (B1682114).[5] The presence of the thiol group at the C4 position allows for two key applications:
-
Photo-crosslinking: Upon exposure to UV light (around 365 nm), the thione group in 4sU becomes highly reactive and can form covalent bonds with adjacent molecules, particularly amino acid residues in proteins that are in close proximity to the RNA. This is invaluable for identifying RNA-binding proteins and mapping RNA-protein interaction sites.
-
Biotinylation and Enrichment: The thiol group can be specifically reacted with biotin-containing reagents, such as biotin-HPDP. This allows for the selective enrichment of newly synthesized, 4sU-labeled RNA from the total RNA pool using streptavidin-coated beads.[6] This technique, often referred to as thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) or TUC-seq, enables the study of RNA synthesis and turnover rates with high temporal resolution.[7]
This compound , while not extensively studied, is expected to follow a similar metabolic pathway and be incorporated into nascent RNA. The key difference lies in the 5-methoxy group. Modifications at the C5 position of uridine are known to influence various biological processes. For instance, 5-methoxyuridine (B57755) itself is known to enhance the stability of RNA molecules.[] Therefore, it can be hypothesized that this compound might offer the dual benefits of a 4-thio modification for labeling and enrichment, coupled with the potential for increased stability of the labeled RNA. This could be particularly advantageous in studies where the degradation of nascent RNA is a concern.
Experimental Data and Performance
Direct comparative experimental data for this compound and 4-thiouridine is scarce in the public domain. However, extensive research on 4-thiouridine provides a solid baseline for its performance and potential side effects.
One critical aspect to consider when using nucleoside analogs is their potential cytotoxicity and impact on normal cellular processes. Studies have shown that high concentrations of 4-thiouridine (>50 µM) can induce a nucleolar stress response, leading to the inhibition of rRNA synthesis and processing.[9] This effect is concentration-dependent, with lower concentrations (≤ 10 µM) showing minimal disruption to rRNA metabolism.[9] The cytotoxicity of this compound has not been reported, but it is a crucial parameter to evaluate before its application in cellular studies.
Table 2: Effect of 4-thiouridine on rRNA Synthesis and Processing in U2OS cells
| 4sU Concentration | Inhibition of 47S rRNA Production | Inhibition of 47S rRNA Processing |
| ≤ 10 µM | Minimal | Minimal |
| ≥ 50 µM | Strong Inhibition | Strong Inhibition |
Data adapted from Burger et al., RNA Biology, 2013.[9]
Experimental Protocols
The following is a detailed protocol for the metabolic labeling of nascent RNA using 4-thiouridine in cultured mammalian cells. This protocol can be adapted for use with this compound, with the caveat that optimal concentrations and incubation times may need to be empirically determined.
Metabolic Labeling of Nascent RNA with 4-thiouridine
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Mammalian cell culture medium
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
TRIzol reagent or other RNA extraction kit
-
Biotin-HPDP (1 mg/mL in DMF)
-
Streptavidin-coated magnetic beads
-
10x Biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Washing buffer (100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20)
-
Elution buffer (100 mM DTT)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare fresh labeling medium by diluting the 4sU stock solution into pre-warmed culture medium to the desired final concentration (e.g., 100 µM).
-
Remove the old medium from the cells and replace it with the 4sU-containing labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
-
RNA Extraction:
-
After incubation, aspirate the labeling medium and lyse the cells directly on the plate using TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend the isolated total RNA in RNase-free water.
-
Add 10x biotinylation buffer to a final concentration of 1x.
-
Add Biotin-HPDP to a final concentration of 20 µg/mL.
-
Incubate the reaction at room temperature for 1.5 hours with gentle rotation.
-
Purify the biotinylated RNA by isopropanol (B130326) precipitation.
-
-
Enrichment of Labeled RNA:
-
Resuspend the biotinylated RNA in a suitable buffer.
-
Wash the streptavidin-coated magnetic beads with washing buffer.
-
Add the biotinylated RNA to the beads and incubate at room temperature for 15 minutes with rotation to allow binding.
-
Separate the beads from the supernatant (which contains the unlabeled, pre-existing RNA) using a magnetic stand.
-
Wash the beads several times with washing buffer to remove any non-specifically bound RNA.
-
-
Elution of Labeled RNA:
-
Resuspend the beads in elution buffer containing 100 mM DTT to cleave the disulfide bond and release the 4sU-labeled RNA.
-
Incubate for 5 minutes at room temperature.
-
Separate the beads with a magnetic stand and collect the supernatant containing the purified newly transcribed RNA.
-
The enriched RNA can then be used for downstream applications such as qRT-PCR or RNA sequencing.
-
Visualizing the Workflow and Cellular Processing
Diagram 1: Experimental Workflow for Nascent RNA Labeling and Enrichment
Caption: Workflow for metabolic labeling, enrichment, and analysis of newly transcribed RNA.
Diagram 2: Cellular Processing of 4-thiouridine and this compound
Caption: Cellular uptake and metabolic conversion of thiouridine analogs for RNA incorporation.
Conclusion
4-thiouridine is a powerful and widely adopted tool for the study of nascent RNA, offering robust methods for photo-crosslinking and metabolic labeling. Its properties, applications, and potential limitations, such as cytotoxicity at high concentrations, are well-documented.
This compound, on the other hand, represents a novel, yet underexplored, alternative. Based on the known effects of a 5-methoxy modification on uridine, it holds the potential to not only act as a metabolic label but also to enhance the stability of the newly synthesized RNA. This could be a significant advantage for certain experimental questions. However, the lack of direct comparative data necessitates a cautious approach. Researchers interested in using this compound should first conduct pilot studies to determine its optimal working concentration, incorporation efficiency, and potential cytotoxic effects in their specific experimental system.
References
- 1. alfacdmo.com [alfacdmo.com]
- 2. 5-Methoxy-4'-thiouridine [chembk.com]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Nascent RNA: 5-Ethynyluridine vs. Thiol-Containing Uridine Analogs
A Comparative Guide for Researchers in Molecular Biology and Drug Development
Introduction
The ability to specifically label and isolate newly transcribed RNA is crucial for understanding the dynamic regulation of gene expression. Metabolic labeling with nucleoside analogs that are incorporated into nascent RNA transcripts has become a cornerstone technique in molecular biology. Among the most prominent of these analogs are 5-ethynyluridine (B57126) (5-EU) and thiol-containing uridine (B1682114) derivatives, primarily 4-thiouridine (B1664626) (4sU). While the user's query specifically mentioned 5-Methoxy-4-thiouridine (5-OMe-4-SU), a comprehensive search of the scientific literature and commercial product databases did not yield significant information on its use for RNA labeling. Therefore, this guide will focus on the well-established and widely used 4-thiouridine (4sU) as the representative thiol-containing analog for a detailed comparison with 5-ethynyluridine (5-EU).
This guide provides a comprehensive, data-supported comparison of these two powerful tools, offering researchers the information needed to select the optimal reagent for their experimental goals. We will delve into their mechanisms of action, detection methods, potential cytotoxicity, and experimental workflows, presenting quantitative data in clear, comparative tables and illustrating key processes with detailed diagrams.
Mechanism of Action and Detection
Both 5-EU and 4sU are analogs of the natural nucleoside uridine and are readily taken up by cells. Once inside, they are phosphorylated to their triphosphate forms and incorporated into newly synthesized RNA by RNA polymerases. The key difference between these analogs lies in the chemical handle they introduce into the RNA, which dictates the subsequent detection and purification strategy.
5-Ethynyluridine (5-EU): 5-EU contains a terminal alkyne group.[1] This alkyne serves as a handle for a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly referred to as "click chemistry".[2][3] The alkyne-modified RNA can be "clicked" to a variety of azide-containing reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[2][4]
4-Thiouridine (4sU): 4sU, on the other hand, possesses a thiol group. This thiol group allows for specific covalent modification through thiol-specific biotinylation reagents, such as biotin-HPDP, which forms a disulfide bond with the 4sU-labeled RNA.[5][6] This biotin tag enables the enrichment of the newly transcribed RNA using streptavidin-coated beads.[5][7]
Comparative Performance and Considerations
The choice between 5-EU and 4sU depends on several factors, including the experimental system, downstream applications, and potential for cellular perturbation.
Data Presentation: Quantitative Comparison
| Parameter | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | References |
| Detection Method | Copper(I)-catalyzed alkyne-azide cycloaddition (Click Chemistry) | Thiol-specific biotinylation (e.g., with Biotin-HPDP) | [2][3][5][6] |
| Reported Cytotoxicity | Can be cytotoxic at higher concentrations and longer incubation times.[8][9] May induce a DNA damage response.[8] | Generally considered to have low cytotoxicity at typical working concentrations.[10] However, high concentrations (>50µM) can inhibit rRNA synthesis and cause nucleolar stress.[4][8] | [4][8][9][10] |
| Incorporation Bias | May be incorporated into DNA in some organisms, leading to off-target labeling.[11] | Can interfere with pre-mRNA splicing, particularly for introns with weaker splice sites.[4][6] High concentrations can lead to quantification bias in RNA-seq.[1][2] | [1][2][4][6][11] |
| Specificity | Highly specific click chemistry reaction.[2] However, potential for DNA incorporation needs to be considered.[11] | Thiol-specific biotinylation is highly specific to the incorporated 4sU. | [5] |
Experimental Protocols
General Workflow for Metabolic RNA Labeling
The following provides a generalized workflow for labeling newly transcribed RNA with either 5-EU or 4sU. Specific concentrations and incubation times should be optimized for each cell type and experimental condition.
Caption: Generalized workflow for metabolic RNA labeling.
Detailed Protocol: 5-EU Labeling and Detection (Click Chemistry)
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add 5-EU to the culture medium at a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a standard method (e.g., TRIzol).
-
-
Click Reaction:
-
Prepare a reaction mix containing the 5-EU labeled RNA, an azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent azide), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification/Detection:
-
For biotin-labeled RNA, purify using streptavidin-coated magnetic beads.
-
For fluorescently labeled RNA, proceed with imaging or other fluorescence-based detection methods.
-
Detailed Protocol: 4sU Labeling and Enrichment (Thiol-Specific Biotinylation)
-
Cell Labeling:
-
RNA Isolation:
-
Harvest cells and isolate total RNA.[10]
-
-
Biotinylation:
-
Dissolve the total RNA in a suitable buffer.
-
Add Biotin-HPDP (or a similar thiol-reactive biotinylation reagent) to the RNA solution.[10]
-
Incubate at room temperature for 1.5-2 hours in the dark.[10]
-
Remove excess biotinylation reagent by chloroform (B151607) extraction or spin column purification.[12]
-
-
Enrichment:
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the metabolic pathway of 5-EU and 4sU incorporation into RNA and the subsequent detection workflows.
Caption: Metabolic pathways and detection of 5-EU and 4sU.
Logical Relationship: Comparison of Key Features
This diagram provides a side-by-side comparison of the key attributes of 5-EU and 4sU for RNA labeling.
Caption: Key feature comparison of 5-EU and 4sU.
Conclusion
Both 5-ethynyluridine and 4-thiouridine are invaluable tools for studying the dynamics of RNA metabolism. The choice between them is not a matter of one being definitively superior, but rather which is better suited for a specific application.
-
5-Ethynyluridine offers the advantage of the highly efficient and versatile click chemistry reaction, making it an excellent choice for both imaging and purification applications. However, researchers should be mindful of its potential for cytotoxicity and off-target DNA labeling, and carefully optimize labeling conditions.
-
4-Thiouridine is generally considered less cytotoxic and the reversible nature of the thiol-biotin linkage is advantageous for eluting captured RNA. Potential effects on RNA processing, such as splicing, should be considered when interpreting results from 4sU-based experiments.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and generate robust, reliable data in their explorations of the dynamic world of the transcriptome.
References
- 1. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. science.rsu.lv [science.rsu.lv]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of RNA Half-Lives: A Comparative Guide to Metabolic Labeling with 4-Thiouridine Analogs
For researchers, scientists, and drug development professionals, the accurate measurement of RNA half-lives is crucial for understanding gene regulation and the efficacy of therapeutic interventions. This guide provides an objective comparison of RNA half-life measurements obtained using thiouridine analogs, with a focus on 4-thiouridine (B1664626) (4sU), a close structural and functional analog of 5-Methoxy-4-thiouridine (5-MeO-4-SU), against the traditional transcriptional inhibition method using Actinomycin (B1170597) D.
Metabolic labeling with nucleoside analogs like 4-thiouridine (4sU) offers a less invasive approach to studying RNA dynamics compared to methods that rely on the global shutdown of transcription.[1] By incorporating into newly synthesized RNA, these analogs allow for the specific tracking and quantification of transcript turnover. This guide presents a cross-validation of this technique with the widely used transcriptional inhibitor, Actinomycin D, highlighting the strengths and limitations of each approach. While direct comparative data for this compound is emerging, the extensive data available for 4sU provides a robust framework for understanding its performance.
Comparative Analysis of Methodologies
The choice of method for determining RNA half-life can significantly impact the results. Metabolic labeling with 4sU and transcriptional inhibition with Actinomycin D represent two distinct approaches with inherent advantages and disadvantages.
| Feature | Metabolic Labeling (4-Thiouridine) | Transcriptional Inhibition (Actinomycin D) |
| Principle of Action | Incorporation of a labeled nucleoside analog into newly transcribed RNA, allowing for their subsequent isolation and quantification. | Global blockade of transcription, followed by measurement of the decay of pre-existing mRNA over time.[2] |
| Cellular Perturbation | Generally considered less perturbative, although high concentrations or prolonged exposure to 4sU can induce a nucleolar stress response and affect rRNA processing.[3] | Highly invasive, as it causes a complete and abrupt halt to transcription, which can trigger cellular stress responses and indirectly affect mRNA stability.[1] |
| Measurement Scope | Allows for the determination of both RNA synthesis and decay rates. | Primarily measures RNA decay. |
| Potential Artifacts | Incorporation of 4sU can potentially alter RNA splicing and decay rates.[1] The efficiency of 4sU uptake and incorporation can vary between cell types.[4] | The transcriptional block itself can alter the stability of certain mRNAs, leading to inaccurate half-life measurements.[2] |
| Suitability | Well-suited for a wide range of RNA half-lives and for studies where minimizing cellular stress is critical. | More effective for short-lived mRNAs, as long-term transcriptional arrest is toxic to cells.[1] |
Quantitative Data Comparison
Direct comparisons between 4sU-based methods and Actinomycin D have revealed both correlations and discrepancies in measured RNA half-lives.
| Comparison Metric | Finding | Reference |
| Correlation between 4sU labeling and TimeLapse-seq | Half-lives determined by TimeLapse-seq (a 4sU-based method) were highly correlated with those obtained by Roadblock-qPCR (another 4sU-based method) with a correlation coefficient (R²) of 0.99. | [5] |
| Correlation between two 4sU labeling studies | A moderate correlation (R = 0.64) was observed between two separate studies using 4sU labeling in the same cell line (NIH3T3).[6] | |
| Comparison of median mRNA half-life | A study using global transcriptional inhibition with actinomycin D reported a median mRNA half-life of 10 hours.[6] In contrast, two studies using 4sU labeling in the same cell line reported median half-lives of 7.6 and 4.6 hours.[6] | |
| Gene-specific half-life variation | For Ig gamma 2b mRNA in 4T001 cells, the half-life was 2.9 hours when measured with actinomycin D, and 3.8 hours with a pulse-chase analysis.[7] | |
| Gene-specific half-life variation | The apparent half-life for Ig kappa light chain mRNA varied from 2.4 hours with actinomycin D to 5.9 hours following treatment with DRB (another transcriptional inhibitor).[7] |
Experimental Workflows
The following diagrams illustrate the general workflows for measuring RNA half-life using 4-thiouridine labeling and Actinomycin D treatment.
Detailed Experimental Protocols
Metabolic Labeling with 4-Thiouridine (4sU)
This protocol is a generalized procedure based on common practices.[8][9]
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare fresh culture medium containing the desired concentration of 4sU (e.g., 100-500 µM).
-
Replace the existing medium with the 4sU-containing medium and incubate for the desired labeling period. For pulse-chase experiments, the 4sU-containing medium is replaced with medium containing a high concentration of uridine (B1682114) to chase the label.
-
-
RNA Extraction:
-
At the end of the labeling period, aspirate the medium and lyse the cells directly on the plate using a lysis buffer such as TRIzol.
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
-
Biotinylation of 4sU-labeled RNA:
-
Resuspend the isolated total RNA in an appropriate buffer.
-
Add a biotinylating agent, such as HPDP-biotin, which specifically reacts with the thiol group on the 4-thiouridine.
-
Incubate the reaction mixture to allow for biotinylation.
-
-
Separation of Labeled and Unlabeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated (newly transcribed) RNA.
-
Wash the beads to remove non-specifically bound (unlabeled) RNA.
-
Elute the labeled RNA from the beads using a reducing agent like DTT.
-
-
Quantification and Half-Life Calculation:
-
Quantify the amount of specific transcripts in the labeled and/or unlabeled fractions at different time points using qRT-PCR or RNA-sequencing.
-
Calculate RNA half-lives by fitting the decay of the labeled transcript over time to an exponential decay model.
-
Transcriptional Inhibition with Actinomycin D
This protocol is a generalized procedure based on common practices.[2]
-
Cell Culture and Treatment:
-
Plate cells to achieve the desired confluency.
-
Add Actinomycin D to the culture medium at a final concentration typically ranging from 1 to 10 µg/mL.
-
-
Time-Course RNA Collection:
-
At various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8 hours), harvest the cells.
-
Isolate total RNA from the cells at each time point using a standard RNA extraction method.
-
-
Quantification and Half-Life Calculation:
-
Quantify the amount of the target mRNA at each time point using qRT-PCR or Northern blotting.
-
Determine the RNA half-life by plotting the remaining mRNA percentage over time and fitting the data to a one-phase exponential decay curve.
-
Conclusion
The measurement of RNA half-lives is a complex process, and the choice of methodology can significantly influence the outcome. Metabolic labeling with thiouridine analogs like 4sU (and by extension, 5-MeO-4-SU) provides a less invasive alternative to transcriptional inhibition with Actinomycin D, allowing for the study of RNA dynamics under more physiologically relevant conditions. However, potential artifacts associated with the labeling agent must be considered. Cross-validation studies highlight that while different methods can yield correlated results, absolute half-life values may vary. Therefore, a thorough understanding of the principles and limitations of each technique is essential for the accurate interpretation of experimental data in gene regulation research and drug development. Researchers should carefully consider their experimental goals and the specific characteristics of their system when selecting a method for measuring RNA half-life.
References
- 1. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of mitochondrial RNA stability by metabolic labeling of transcripts with 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of apparent mRNA half-life using kinetic labeling techniques vs decay following administration of transcriptional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling Reagents: 4-Thiouridine (4sU) and 5-Methoxy-4-thiouridine (5-MeO-4-SU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two key reagents used in metabolic labeling of newly transcribed RNA: the widely-used 4-thiouridine (B1664626) (4sU) and its derivative, 5-Methoxy-4-thiouridine (5-MeO-4-SU). Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. The choice of labeling reagent is critical for the reproducibility and accuracy of these experiments.
Performance Comparison: 4-Thiouridine vs. This compound
The following table summarizes the known performance characteristics of 4sU and the hypothetical characteristics of 5-MeO-4-SU. It is important to note that the information for 5-MeO-4-SU is based on chemical structure and potential effects, and awaits experimental validation.
| Feature | 4-Thiouridine (4sU) | This compound (5-MeO-4-SU) (Theoretical) |
| Labeling Efficiency | Well-established and dose-dependent. Can be influenced by cell type and incubation time.[1] | Potentially altered due to the 5-methoxy group. This could either enhance or hinder uptake and incorporation by RNA polymerases. |
| Reproducibility | Generally reproducible with standardized protocols, but can be affected by labeling conditions. | Not yet established. The reproducibility would need to be determined through rigorous experimental testing. |
| Cytotoxicity | Can exhibit cytotoxicity at high concentrations (>50µM) and with prolonged exposure, potentially leading to inhibition of rRNA synthesis and processing.[1][2] | The methoxy (B1213986) group could potentially modulate cytotoxicity, but this is unknown. It could either increase or decrease cellular stress. |
| Downstream Compatibility | Compatible with various downstream applications like RNA-seq, qRT-PCR, and single-cell analysis.[3][4] The thiol group allows for biotinylation and enrichment. | Expected to be compatible with similar downstream applications. The reactivity of the thiol group for biotinylation might be influenced by the adjacent methoxy group. |
| Perturbation of RNA Biology | At high incorporation rates, it can interfere with pre-mRNA splicing, especially for introns with weak splice sites.[1][2] | The bulkier 5-methoxy group might have a more pronounced effect on RNA structure and interactions with RNA-binding proteins, potentially leading to greater perturbation of splicing or other RNA processing events. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of metabolic labeling experiments. Below are generalized protocols for metabolic labeling using thiouridine analogs.
General Protocol for Metabolic Labeling with Thiouridine Analogs
This protocol outlines the key steps for labeling newly transcribed RNA in cell culture.
-
Cell Culture and Labeling:
-
RNA Isolation:
-
Harvest the cells and lyse them to release the total RNA.
-
Purify the total RNA using standard methods such as TRIzol extraction followed by isopropanol (B130326) precipitation.[3][4]
-
-
Thiol-Specific Biotinylation:
-
Enrichment of Labeled RNA:
-
Elution and Downstream Analysis:
-
Elute the captured RNA from the beads.
-
The enriched, newly transcribed RNA is now ready for downstream analysis, such as RNA sequencing or qRT-PCR.
-
Visualizing the Workflow and Pathways
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for metabolic labeling of RNA.
Caption: Cellular metabolism of thiouridine analogs.
Conclusion and Future Outlook
4-Thiouridine is a well-established and reliable reagent for metabolic labeling of RNA, with a wealth of supporting data and protocols. However, researchers should be mindful of its potential to induce cellular stress and affect RNA processing at higher concentrations.
This compound presents an intriguing alternative, with the potential for altered labeling characteristics due to its 5-methoxy modification. However, the absence of direct comparative studies means that its performance, reproducibility, and potential artifacts remain to be elucidated. Further research is imperative to validate the utility of 5-MeO-4-SU and to determine if it offers advantages over the current standard, 4sU. For researchers considering 5-MeO-4-SU, it is crucial to perform thorough validation experiments to characterize its behavior within their specific experimental system.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
A Comparative Guide to RNA Stability Analysis: 4-Thiouridine-Based Methods vs. BRIC-seq
In the dynamic landscape of post-transcriptional gene regulation, the precise measurement of RNA stability is paramount for researchers, scientists, and drug development professionals. Understanding the half-life of RNA molecules provides critical insights into gene expression, cellular responses to stimuli, and the mechanisms of diseases. This guide offers a detailed comparison of two major approaches for transcriptome-wide RNA stability analysis: methods based on the metabolic labeling agent 4-thiouridine (B1664626) (4sU) and the 5'-bromouridine (BrU) immunoprecipitation chase sequencing (BRIC-seq) technique.
While the inquiry specifically mentioned 5-Methoxy-4-thiouridine, a comprehensive search of scientific literature did not yield established protocols or comparative data for its use in RNA stability analysis. Therefore, this guide will focus on the well-documented and widely used 4-thiouridine (4sU), a close structural analog, and compare its application with the established BRIC-seq method. The principles discussed for 4sU are likely to be informative for any future applications of this compound.
Principle of the Methods
Both 4sU-based methods and BRIC-seq rely on the metabolic incorporation of a modified uridine (B1682114) analog into newly transcribed RNA. This "labeling" allows for the temporal tracking of an RNA cohort, enabling the calculation of its decay rate.
4-Thiouridine (4sU)-Based Methods: In this approach, cells are pulsed with 4sU, which is incorporated into nascent RNA transcripts. The key feature of 4sU is the substitution of the oxygen at the C4 position of the pyrimidine (B1678525) ring with a sulfur atom. This thio-group allows for either the specific chemical modification and subsequent identification of labeled transcripts (e.g., SLAM-seq, TimeLapse-seq, TUC-seq) or for the purification of the labeled RNA population (biochemical enrichment).
BRIC-seq (5'-bromouridine immunoprecipitation chase sequencing): This technique utilizes 5-bromouridine (B41414) (BrU), a uridine analog with a bromine atom at the C5 position.[1][2] After a pulse-labeling period, the BrU-labeled RNA is chased over a time course. At each time point, total RNA is extracted, and the BrU-containing RNA is specifically immunoprecipitated using an anti-BrdU antibody. The amount of remaining BrU-labeled RNA at each time point is then quantified by high-throughput sequencing to determine RNA decay rates.[3]
Quantitative Comparison of Performance
The choice between 4sU-based methods and BRIC-seq often depends on the specific experimental goals, cell type, and desired balance between throughput, sensitivity, and potential biases. The following table summarizes key quantitative parameters.
| Feature | 4sU-Based Methods (e.g., SLAM-seq, TUC-seq) | BRIC-seq | References |
| Labeling Efficiency | High, with nucleotide conversion methods reporting >90% labeling of newly synthesized RNA. | Effective, but may require longer labeling times (e.g., 24 hours) for sufficient incorporation. | [4] |
| Temporal Resolution | High, suitable for short pulse-chase experiments to measure the decay of rapidly turning over transcripts. | Generally lower, as longer labeling times are often employed. | [5] |
| RNA Recovery | High, especially with nucleotide conversion methods that avoid physical enrichment steps. | Can be variable and is dependent on the efficiency of immunoprecipitation. | [6] |
| Potential Biases | High concentrations or long labeling times can lead to cytotoxicity and biases in expression estimates. T-to-C conversions can affect read mapping. | Immunoprecipitation step can introduce bias, potentially favoring more abundant transcripts. | [7][8][9] |
| Cellular Perturbation | Minimal with optimized 4sU concentrations and labeling times. 4sU is reported to have low toxicity at appropriate concentrations. | Generally considered to have low cellular perturbation. BrU is reported to be less toxic than some other uridine analogs. | [4][10] |
| Downstream Analysis | Nucleotide conversion methods allow for the simultaneous analysis of newly synthesized and total RNA from the same sample. | Requires separate sequencing libraries for each time point of the chase. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for a 4sU-based method (SLAM-seq) and BRIC-seq.
SLAM-seq (A 4sU-Based Method) Experimental Protocol
-
Metabolic Labeling: Culture cells to the desired confluency. Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM and incubate for a defined pulse period (e.g., 1-4 hours).
-
Chase: Remove the 4sU-containing medium, wash the cells with pre-warmed medium, and then add fresh medium containing a high concentration of uridine (e.g., 10 mM) to chase the label.
-
Cell Lysis and RNA Isolation: At various time points during the chase (e.g., 0, 1, 2, 4, 8 hours), lyse the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).[11]
-
Thiol-alkylation: Treat the isolated total RNA with iodoacetamide (B48618) (IAA) to alkylate the sulfur atom on the incorporated 4sU. This chemical modification causes the reverse transcriptase to misincorporate a guanine (B1146940) instead of an adenine (B156593) opposite the modified 4sU, resulting in a T-to-C conversion in the sequencing reads.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the IAA-treated RNA. During library preparation, the T-to-C conversions are preserved. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Identify reads containing T-to-C mismatches as originating from newly transcribed RNA. Calculate RNA half-lives by quantifying the decrease in the fraction of T-to-C containing reads for each transcript over the chase time course.
BRIC-seq Experimental Protocol
-
Metabolic Labeling: Culture cells and add 5-bromouridine (BrU) to the medium at a final concentration of 100-200 µM. Incubate for a prolonged period (e.g., 24 hours) to ensure robust labeling of the cellular RNA pool.[12]
-
Chase: Remove the BrU-containing medium, wash the cells thoroughly, and replace it with fresh medium.
-
Cell Harvesting and RNA Extraction: At different time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours), harvest the cells and extract total RNA.
-
Immunoprecipitation of BrU-labeled RNA:
-
Fragment the total RNA to an appropriate size.
-
Incubate the fragmented RNA with an anti-BrdU antibody.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the immunoprecipitated BrU-labeled RNA for each time point. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Quantify the abundance of each transcript at each time point. Calculate RNA half-lives by fitting the decay of transcript abundance over time to an exponential decay model.
Visualization of Experimental Workflows
To further clarify the distinct processes of these two methodologies, the following diagrams illustrate their experimental workflows.
Caption: Workflow of the BRIC-seq method for RNA stability analysis.
Caption: Workflow of 4sU-based methods (e.g., SLAM-seq) for RNA stability analysis.
Concluding Remarks
The selection of an appropriate method for RNA stability analysis is a critical decision in experimental design. 4sU-based methods, particularly those involving nucleotide conversion, offer high temporal resolution and the ability to analyze total and newly synthesized RNA simultaneously, making them well-suited for studying dynamic systems and rapidly decaying transcripts. BRIC-seq, on the other hand, is a robust and well-established technique that avoids the potential bioinformatic challenges associated with base conversions.
While this compound remains an uncharacterized tool for this application, the extensive research and optimization of 4sU-based methodologies provide a strong foundation for its potential future evaluation. Researchers should carefully consider the specific requirements of their study, including the expected range of RNA half-lives, the amount of starting material, and their bioinformatic capabilities, to choose the most suitable approach for unraveling the complexities of RNA decay.
References
- 1. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Characterizing and measuring bias in sequence data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 4-Thiouridine Analogs in RNA Biology
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side comparison of 4-thiouridine (B1664626) (4sU) and its analogs. These powerful tools are instrumental in dissecting the dynamic life of RNA within the cell. This document details their applications in advanced techniques such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) and metabolic RNA labeling followed by sequencing (e.g., SLAM-seq, TUC-seq, TimeLapse-seq). We present a synthesis of available quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decisions in experimental design.
At a Glance: Comparative Performance of 4-Thiouridine Analogs
The selection of a 4-thiouridine analog is critical and depends on the specific application, cell type, and desired experimental outcome. While 4-thiouridine (4sU) remains the most widely used analog due to its efficient incorporation and crosslinking properties, other analogs and derivatives offer unique advantages.
| Analog/Derivative | Primary Applications | Key Advantages | Notable Considerations |
| 4-Thiouridine (4sU) | PAR-CLIP, SLAM-seq, TUC-seq, TimeLapse-seq, Nascent RNA labeling | High crosslinking efficiency in PAR-CLIP[1][2], versatile for various sequencing-based methods.[3][4][5] | Can induce a nucleolar stress response at high concentrations (>50 µM).[6][7] May cause minor splicing alterations.[8][9] |
| 6-Thioguanosine (6SG) | PAR-CLIP, TUC-seq DUAL | Useful for studying guanosine-rich regions where uridine (B1682114) is less abundant.[10] Can be used in dual-labeling experiments with 4sU.[11] | Lower crosslinking efficiency compared to 4sU.[1][2] More toxic than 4sU, leading to lower incorporation rates.[2] |
| 4-Thiouracil (4tU) | SLAM-seq in yeast | Can be metabolized by yeast, which cannot efficiently import 4sU.[12] | Requires expression of a specific transporter (e.g., hENT1) for use in some yeast strains.[12] |
| 4sU Prodrugs | Metabolic RNA labeling | Improved cell permeability and potentially higher labeling efficiency by bypassing the initial phosphorylation step.[13][14] | Performance varies between different prodrug designs; requires careful validation.[13] |
| 5-Bromouridine (BrU) | Nascent RNA labeling and immunoprecipitation | Less toxic than other analogs like 5-ethynyluridine (B57126) (5-EU) and 4sU.[15] | Cell permeability can be a limiting factor in certain cell types.[6] Detection relies on antibody-based methods.[6] |
Visualizing the Workflow: From Labeling to Sequencing
Understanding the experimental workflow is crucial for successful implementation. The following diagrams, generated using the DOT language, illustrate the core processes of PAR-CLIP and the chemical conversion of 4sU in various sequencing methods.
Caption: Workflow of a PAR-CLIP experiment.
Caption: Chemical conversion pathways of 4sU in different sequencing methods.
Detailed Experimental Protocols
Accurate and reproducible results hinge on meticulous experimental execution. Below are summarized protocols for key techniques involving 4-thiouridine.
PAR-CLIP Protocol
This protocol is adapted from established methods for identifying RNA-binding protein interaction sites.[1][16][17]
-
Metabolic Labeling: Culture cells in the presence of 100 µM 4-thiouridine (4sU) for 14-16 hours to allow for incorporation into nascent RNA transcripts.[16][17]
-
UV Crosslinking: Irradiate the cells with 365 nm UV light to induce crosslinking between the incorporated 4sU and interacting RNA-binding proteins (RBPs).[16]
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform partial RNase T1 digestion. Immunoprecipitate the RBP of interest along with the crosslinked RNA fragments.
-
RNA Fragment Isolation: Run the immunoprecipitated complexes on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and excise the region corresponding to the RBP-RNA complex. Digest the protein with Proteinase K to release the RNA fragments.
-
Library Preparation and Sequencing: Ligate 3' and 5' adapters to the isolated RNA fragments. Perform reverse transcription, during which the crosslinked 4sU will be read as a cytidine, introducing a characteristic T-to-C mutation. Amplify the resulting cDNA via PCR and subject it to high-throughput sequencing.[1][2]
SLAM-seq Protocol
This protocol outlines the steps for thiol(SH)-linked alkylation for the metabolic sequencing of RNA.[3][18][19]
-
Metabolic Labeling: Incubate cells with a non-toxic concentration of 4sU (e.g., 100 µM for mESCs) for a desired period to label newly synthesized RNA.
-
RNA Isolation: Extract total RNA from the labeled cells.
-
Alkylation: Treat the isolated RNA with iodoacetamide (B48618) (IAA) to alkylate the thiol group of the incorporated 4sU. This modification causes reverse transcriptase to read the modified base as a cytidine.
-
Library Preparation and Sequencing: Prepare a sequencing library from the alkylated RNA. During reverse transcription, the alkylated 4sU will be converted to a guanine (B1146940) in the cDNA, resulting in a T-to-C transition in the sequencing reads.
-
Data Analysis: Align the sequencing reads to a reference genome and identify T-to-C conversions to distinguish newly transcribed RNA.
TUC-seq Protocol
This method involves the conversion of 4-thiouridine to cytidine for sequencing.[4][20][21]
-
Metabolic Labeling: Label nascent RNA by incubating cells with 4sU. For GM12878 cells, 1mM 4sU for 8 hours has been used.[20]
-
RNA Isolation: Isolate total RNA from the cells.
-
Chemical Conversion: Treat the RNA with osmium tetroxide, which mediates the conversion of 4sU to a native cytidine.[4][21]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the treated RNA. The converted cytidines will be read as such during sequencing.
-
Data Analysis: Compare the sequencing data to a reference to identify T-to-C conversions, which mark the sites of 4sU incorporation.
TimeLapse-seq Protocol
This technique uses oxidative-nucleophilic-aromatic substitution to recode 4sU.[5][22][23]
-
Metabolic Labeling: Treat cells with 4sU to label newly transcribed RNA. For K562 cells, 100 µM for 4 hours is a starting point.[22]
-
RNA Isolation: Extract total RNA from the labeled cells.
-
Chemical Recoding: Treat the RNA with an oxidant and an amine under optimized conditions to convert 4sU into a cytidine analog through oxidative-nucleophilic-aromatic substitution.[5][22]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the recoded RNA. The cytidine analog will be read as a cytidine during reverse transcription.
-
Data Analysis: Identify U-to-C mutations in the sequencing data to mark the newly synthesized transcripts.
References
- 1. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 4. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates | Springer Nature Experiments [experiments.springernature.com]
- 5. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 10. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins [jove.com]
- 18. lexogen.com [lexogen.com]
- 19. lexogen.com [lexogen.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates. | Semantic Scholar [semanticscholar.org]
- 22. Protocol for TimeLapse-seq [protocols.io]
- 23. researchgate.net [researchgate.net]
Quantitative RT-PCR for 5-Methoxy-4-thiouridine Labeled Transcripts: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of newly synthesized RNA is crucial for understanding dynamic cellular processes. Metabolic labeling with nucleoside analogs, such as 5-Methoxy-4-thiouridine (B11747323) (5-methoxy-4-thioU), allows for the specific capture and analysis of these transcripts. Quantitative Real-Time PCR (qRT-PCR) serves as a robust method for the validation and quantification of these labeled RNA molecules. This guide provides a comparative overview of qRT-PCR for this application, supported by experimental data and detailed protocols.
While specific performance data for this compound is limited in publicly available literature, we can infer its performance based on studies of the closely related and widely used analog, 4-thiouridine (B1664626) (4sU). The addition of a methoxy (B1213986) group at the 5-position is not expected to fundamentally alter the mechanism of incorporation into RNA or the subsequent validation by qRT-PCR, although subtle effects on enzyme kinetics during reverse transcription are possible.
Performance Comparison of Transcript Quantification Methods
The choice of quantification method depends on the specific research question, balancing factors like sensitivity, throughput, and cost. Here, we compare qRT-PCR with other common techniques for the analysis of metabolically labeled RNA.
| Feature | Quantitative RT-PCR (qRT-PCR) | RNA Sequencing (RNA-Seq) | Digital PCR (dPCR) |
| Principle | Target-specific reverse transcription followed by PCR amplification and real-time fluorescence detection. | High-throughput sequencing of the entire transcriptome or a selected fraction. | Partitioning of the sample into thousands of individual reactions, followed by endpoint PCR and binary quantification. |
| Primary Use | Validation and quantification of a limited number of specific transcripts. | Transcriptome-wide discovery and quantification of both known and novel transcripts. | Absolute quantification of target molecules without a standard curve; ideal for rare target detection. |
| Sensitivity | High, capable of detecting low-abundance transcripts. | High, with depth of sequencing being a key determinant. | Very high, offering single-molecule detection. |
| Specificity | High, determined by the design of primers and probes. | High, with the ability to distinguish between different isoforms and allele-specific expression. | High, dependent on primer and probe specificity. |
| Linearity | Wide dynamic range, typically spanning 5-7 orders of magnitude. | Good, but can be affected by library preparation biases and sequencing depth. | Excellent, providing absolute quantification. |
| Throughput | Moderate to high, depending on the instrument and plate format. | Very high, allowing for the analysis of many samples and genes simultaneously. | Low to moderate, limited by the number of partitions per sample. |
| Cost per Sample | Low to moderate. | High, though costs are decreasing. | Moderate to high. |
| Data Analysis | Relatively straightforward, based on Cq values and standard curves. | Complex, requiring specialized bioinformatics pipelines for alignment, quantification, and differential expression analysis. | Relatively simple, based on counting positive and negative partitions. |
Experimental Protocols
A generalized workflow for the validation of 5-methoxy-4-thioU labeled transcripts using qRT-PCR involves several key steps, adapted from established protocols for 4sU.
Metabolic Labeling of Cells
-
Culture cells to the desired confluency.
-
Introduce this compound to the cell culture medium at a final concentration typically ranging from 100 µM to 500 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition to balance efficient labeling with minimal cytotoxicity.[1][2]
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
Total RNA Extraction
-
Lyse the cells using a reagent like TRIzol.
-
Extract the total RNA following the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity on an agarose (B213101) gel or using a bioanalyzer.[3]
Enrichment of Labeled RNA (Optional but Recommended)
For enhanced sensitivity in detecting newly synthesized transcripts, it is beneficial to enrich for the labeled RNA population.
-
Biotinylation: React the thiol group of the incorporated 5-methoxy-4-thioU with a thiol-reactive biotinylation reagent, such as HPDP-Biotin.
-
Purification: Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Elution: Elute the captured RNA from the beads.
Reverse Transcription (RT)
-
Set up the reverse transcription reaction using a commercial kit. It is crucial to use a reverse transcriptase that is not significantly inhibited by the modified nucleotide. While specific data for 5-methoxy-4-thioU is scarce, some reverse transcriptases have been shown to be affected by 4sU, which can lead to an underestimation of the labeled transcript amount.[4][5][6]
-
Combine the RNA template (total or enriched), primers (random hexamers, oligo(dT), or gene-specific primers), dNTPs, reverse transcriptase, and reaction buffer.
-
Perform the reverse transcription reaction according to the manufacturer's instructions.
Quantitative PCR (qPCR)
-
Design and validate primers and, if applicable, probes for your target gene(s) and a stable reference gene.
-
Prepare the qPCR reaction mix containing cDNA, primers, DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Perform the qPCR reaction on a real-time PCR instrument.
-
Analyze the data by determining the quantification cycle (Cq) values and calculating the relative expression of the target gene in the labeled fraction compared to the total RNA or an unlabeled control.
Mandatory Visualizations
Caption: Experimental workflow for qRT-PCR validation of labeled transcripts.
Caption: Logical relationship in the quantification of labeled transcripts.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. researchgate.net [researchgate.net]
- 5. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roadblock-qPCR: a simple and inexpensive strategy for targeted measurements of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Transcriptional Perturbation: A Comparative Guide to Nucleoside Analogs
An Objective Comparison of Performance and Methodologies for Studying Cellular Transcription
For researchers, scientists, and drug development professionals, understanding the on-target and off-target effects of small molecules on cellular transcription is paramount. While the specific compound 5-Methoxy-4-thiouridine is not widely documented in scientific literature, a class of structurally related and extensively validated nucleoside analogs serves as the gold standard for assessing transcriptional perturbations. This guide provides a comprehensive comparison of the most commonly used alternatives, detailing their performance, supporting experimental data, and methodologies.
Comparative Analysis of Nucleoside Analogs for Metabolic Labeling
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to capture a snapshot of transcriptional activity. The choice of analog can significantly impact the experimental outcome, with considerations for incorporation efficiency, potential cytotoxicity, and the required downstream detection chemistry. Below is a comparison of three widely used uridine (B1682114) analogs: 4-thiouridine (B1664626) (4sU), 5-ethynyl uridine (5-EU), and 5-bromouridine (B41414) (BrU).
| Feature | 4-thiouridine (4sU) | 5-ethynyl uridine (5-EU) | 5-bromouridine (BrU) |
| Incorporation Efficiency | High, readily incorporated by RNA polymerases.[1] | Efficiently incorporated into nascent RNA.[2] | Can have issues with cell permeability, potentially limiting incorporation in certain cell types.[3] |
| Cytotoxicity | Low at concentrations typically used for labeling (<100 µM), but can inhibit rRNA synthesis and induce a nucleolar stress response at higher concentrations (>50 µM).[3] | Can exhibit toxic effects, and the appropriate concentration needs to be determined empirically for the cell type being studied.[4] | Generally considered to have low toxicity at working concentrations. |
| Detection Method | Thiol-specific biotinylation followed by streptavidin-based affinity purification.[1][5] | Copper-catalyzed "click" chemistry to attach a biotin (B1667282) or fluorescent tag, followed by affinity purification or imaging.[2] | Immunoprecipitation using an anti-BrdU antibody.[6] |
| Primary Applications | Nascent RNA sequencing (e.g., SLAM-seq, TUC-seq), determining RNA half-lives, PAR-CLIP.[7] | Visualization of nascent RNA, in vivo metabolic labeling of plant RNAs, pulse-chase experiments.[2][4] | Global run-on sequencing (GRO-seq), measuring RNA degradation rates (BRIC-seq).[2][6] |
| Advantages | Well-established protocols, high efficiency of biotinylation. | "Click" chemistry is highly specific and efficient; suitable for imaging. | Does not require chemical modification of the RNA after isolation. |
| Disadvantages | Biotinylation step can be harsh on RNA; high concentrations can be cytotoxic.[3] | Requires a copper catalyst which can be toxic to cells and may damage RNA. | Antibody-based detection can have specificity issues and lower recovery. |
Experimental Protocols
Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
This protocol outlines the key steps for metabolically labeling newly transcribed RNA in cell culture using 4sU, followed by isolation of the labeled RNA for downstream analysis such as RNA sequencing.
1. Cell Culture and 4sU Labeling:
-
Culture cells to the desired confluency. The number of cells should be sufficient to yield at least 25-50 µg of total RNA.[8]
-
Prepare a stock solution of 4sU in a suitable solvent (e.g., DMSO or water).
-
Add 4sU to the cell culture medium to a final concentration that has been optimized for the specific cell line (typically 100-500 µM).
-
Incubate the cells for a labeling period appropriate for the experimental question (e.g., 5-60 minutes for nascent transcription analysis).
2. Total RNA Isolation:
-
After the labeling period, harvest the cells and lyse them using a reagent like TRIzol.[5]
-
Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.[5][9]
-
To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.[8]
-
Quantify the RNA concentration and assess its integrity.
3. Biotinylation of 4sU-labeled RNA:
-
In a typical reaction, take 50-100 µg of total RNA.
-
Add biotin-HPDP (or a similar thiol-reactive biotinylation reagent) to the RNA solution.
-
Incubate the reaction at room temperature with rotation for 1.5 to 2 hours to allow for the covalent binding of biotin to the thiol group of the incorporated 4sU.[9]
4. Purification of Biotinylated RNA:
-
Remove excess, unbound biotin-HPDP by performing a chloroform:isoamyl alcohol extraction followed by isopropanol precipitation.[9]
-
Resuspend the RNA pellet in RNase-free water.
5. Affinity Purification of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.[8][9]
-
Wash the beads several times to remove non-biotinylated, pre-existing RNA.
-
Elute the captured nascent RNA from the beads using a reducing agent such as dithiothreitol (B142953) (DTT).[8]
6. Downstream Analysis:
-
The purified nascent RNA is now ready for downstream applications, such as library preparation for RNA sequencing, RT-qPCR, or microarray analysis.
Visualizations
Experimental Workflow for Nascent RNA-Seq
Caption: Workflow for metabolic labeling and sequencing of nascent RNA.
Generic Signaling Pathway Leading to Transcriptional Regulation
Caption: A representative signaling cascade illustrating transcriptional activation.
References
- 1. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 2. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
A Comparative Guide to Transcription Inhibition: Benchmarking 4-Thiouridine Against Traditional Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate transcription inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of the modified nucleoside analog 4-thiouridine (B1664626) against the well-established transcription inhibitors, Actinomycin (B1170597) D and Flavopiridol. While the initial focus of this guide was 5-Methoxy-4-thiouridine, a comprehensive search of available scientific literature yielded insufficient data for a thorough comparison. Therefore, we have pivoted to its closely related and well-documented analog, 4-thiouridine (4sU), which exhibits inhibitory effects on transcription at higher concentrations.
Executive Summary
This guide offers a head-to-head comparison of three distinct transcription inhibitors, detailing their mechanisms of action, performance metrics, and experimental considerations.
-
Actinomycin D is a potent, broad-spectrum transcription inhibitor that intercalates into DNA, physically obstructing RNA polymerase.
-
Flavopiridol is a semi-synthetic flavonoid that primarily inhibits cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for transcriptional elongation.
-
4-Thiouridine (4sU) , primarily used for metabolic labeling of RNA, demonstrates inhibitory effects on ribosomal RNA (rRNA) synthesis at elevated concentrations, offering a different mode of action by being incorporated into nascent RNA transcripts.
Mechanism of Action
The fundamental differences in how these molecules inhibit transcription are crucial for selecting the right tool for a specific research question.
Actinomycin D: This agent functions by intercalating into the minor groove of double-stranded DNA, preferentially at G-C rich regions.[1] This binding forms a stable complex that acts as a roadblock, preventing the progression of RNA polymerase and thereby inhibiting the elongation of RNA transcripts.[2][3]
Flavopiridol: This compound acts as a competitive inhibitor of the ATP-binding pocket of several CDKs.[4] Its primary target in transcription inhibition is CDK9, a component of the positive transcription elongation factor b (P-TEFb).[5][6] By inhibiting CDK9, Flavopiridol prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a step essential for successful transcriptional elongation.[4][5]
4-Thiouridine: When used at high concentrations (typically >50 µM), 4sU is taken up by cells, converted to its triphosphate form, and incorporated into newly synthesized RNA in place of uridine.[7][8] This incorporation, particularly into the highly abundant rRNA, is thought to disrupt the secondary structure of the transcripts, leading to impaired processing and a subsequent nucleolar stress response that inhibits further rRNA synthesis.[7][8][9] At very high levels of incorporation, it can also lead to the generation of abortive transcripts by T7 RNA polymerase in in vitro settings.[8][10]
Performance Comparison
The efficacy and characteristics of each inhibitor are summarized in the table below. It is important to note that direct IC50 values for 4-thiouridine as a transcription inhibitor are not commonly reported, as this is not its primary application. Instead, effective concentrations for observing inhibitory effects are provided.
| Parameter | 4-Thiouridine | Actinomycin D | Flavopiridol |
| Primary Target | Nascent RNA transcripts (incorporation) | DNA (intercalation) | Cyclin-Dependent Kinase 9 (CDK9) |
| Mechanism | Disruption of RNA processing and nucleolar stress | RNA Polymerase elongation block | Inhibition of RNA Pol II CTD phosphorylation |
| Effective Concentration | >50 µM for rRNA synthesis inhibition[7][8] | 0.01-1.25 µg/mL (cell line dependent)[11] | IC50: 20-300 nM (for various CDKs)[4] |
| Specificity | Primarily affects highly transcribed genes like rRNA | Broad-spectrum, G-C rich regions | Targets multiple CDKs |
| Key Advantages | Can be used for pulse-chase experiments to study RNA turnover | Potent and fast-acting | More targeted mechanism than DNA intercalators |
| Limitations | Primarily a metabolic label; inhibition is a secondary effect at high concentrations. Can be toxic to some cell types at high concentrations.[12] | High cytotoxicity[13][14] | Can affect cell cycle progression due to inhibition of other CDKs |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these inhibitors. Below are summarized protocols for inducing transcription inhibition.
Transcription Inhibition with 4-Thiouridine
This protocol is adapted from studies observing the inhibitory effects of high concentrations of 4sU on rRNA synthesis.
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of treatment.
-
Preparation of 4sU: Prepare a stock solution of 4-thiouridine in sterile, RNase-free water (e.g., 50 mM) and store in aliquots at -20°C. Thaw only once before use.[15]
-
Treatment: Add 4sU to the cell culture medium to a final concentration of ≥50 µM. For example, to achieve a concentration of 100 µM, add the appropriate volume of the stock solution to the medium.[7]
-
Incubation: Incubate the cells for the desired duration. Inhibition of rRNA synthesis can be observed within a few hours.[7]
-
Analysis: Harvest cells and extract total RNA. Analyze the levels of specific RNA transcripts (e.g., 47S pre-rRNA) using methods such as Northern blotting or RT-qPCR to assess the extent of inhibition.[7]
Transcription Inhibition with Actinomycin D
This is a standard protocol for measuring mRNA decay rates following transcription inhibition.
-
Cell Culture: Seed cells in multiple plates to allow for harvesting at different time points.
-
Preparation of Actinomycin D: Prepare a stock solution of Actinomycin D in DMSO (e.g., 1 mg/mL) and store in aliquots at -20°C.[3]
-
Treatment: Add Actinomycin D to the culture medium to a final concentration typically ranging from 1-10 µg/mL.[3] Ensure even distribution by diluting the stock in a small volume of medium before adding it to the culture plate.
-
Time Course: Collect cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 6, 8 hours).[3]
-
Analysis: Extract total RNA from each time point and quantify the abundance of the target mRNA using RT-qPCR or other methods. The decay rate can be calculated from the decrease in mRNA levels over time.[3]
Transcription Inhibition with Flavopiridol
This protocol is based on studies investigating the effect of Flavopiridol on transcription in cancer cell lines.
-
Cell Culture: Culture cells to the desired density for the experiment.
-
Preparation of Flavopiridol: Prepare a stock solution of Flavopiridol in an appropriate solvent (e.g., DMSO).
-
Treatment: Treat cells with Flavopiridol at a concentration sufficient to inhibit CDK9 (e.g., 3 µM for CLL cells).[4]
-
Incubation: Incubate the cells for a period sufficient to observe transcriptional changes (e.g., 4 to 48 hours).[4]
-
Analysis: Harvest cells and perform immunoblotting to analyze the phosphorylation status of the RNA Polymerase II CTD at Ser2 and Ser5.[4] Additionally, extract RNA to measure changes in the levels of short-lived transcripts.
Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways and mechanisms of action for each transcription inhibitor.
Caption: Mechanism of Actinomycin D transcription inhibition.
References
- 1. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the differential cytotoxicity of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for 5-Methoxy-4-thiouridine (5-MOTU) Metabolic Labeling
For researchers, scientists, and drug development professionals venturing into the dynamic field of RNA metabolism, 5-Methoxy-4-thiouridine (5-MOTU) presents a novel tool for metabolic labeling of nascent RNA. As with any powerful technique, rigorous controls are paramount to ensure the validity and reproducibility of experimental findings. This guide provides a comparative overview of 5-MOTU and its well-established alternatives, 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU), and details essential control experiments to validate your metabolic labeling studies.
While direct quantitative comparisons for 5-MOTU are not yet widely available in peer-reviewed literature, this guide establishes a framework for its evaluation based on the extensive data available for 4sU and EU. The following sections offer a structured comparison, detailed experimental protocols, and visual workflows to empower your research.
Comparative Analysis of Metabolic Labeling Reagents
The selection of a metabolic labeling reagent is a critical decision that can influence experimental outcomes. The ideal reagent should exhibit high incorporation efficiency, minimal cytotoxicity, and low off-target effects. The following table summarizes key performance metrics for 4sU and EU, providing a benchmark against which 5-MOTU can be evaluated.
| Parameter | This compound (5-MOTU) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Labeling Efficiency | Data not available | High, with incorporation rates of 0.5% to 2.3% reported in mammalian cells.[1][2] | High, readily incorporated into nascent RNA.[3][4] |
| Cytotoxicity | Data not available | Low at optimal concentrations, but can induce nucleolar stress and affect cell proliferation at higher concentrations or with prolonged exposure.[5][6] | Generally considered non-toxic at working concentrations.[4] |
| Off-Target Effects | Data not available | Can interfere with pre-mRNA splicing, especially for introns with weak splice sites, and may alter RNA secondary structure.[1][7][8] | Minimal off-target effects reported. |
| Detection Method | Thiol-specific biotinylation | Thiol-specific biotinylation or chemical conversion (e.g., SLAM-seq, TUC-seq).[9] | Click chemistry with an azide-biotin tag.[3][4] |
Essential Control Experiments for Metabolic Labeling
To ensure the specificity and reliability of metabolic labeling with 5-MOTU or any other nucleoside analog, a series of control experiments are indispensable. These controls are designed to assess background signal, labeling specificity, and potential perturbations to cellular processes.
Negative Control: No Labeling Reagent
This fundamental control is essential to determine the background signal in your downstream analysis. By processing a sample of cells under identical conditions but without the addition of the metabolic labeling reagent (e.g., 5-MOTU), you can quantify the level of non-specific binding or signal that is not dependent on the incorporation of the analog.
Pulse-Chase Experiment
A pulse-chase experiment is crucial for studying RNA stability and decay kinetics. Cells are first "pulsed" with the labeling reagent for a defined period, allowing for the incorporation of the analog into newly synthesized RNA. The labeling medium is then replaced with a medium containing a high concentration of the corresponding natural nucleoside (e.g., uridine (B1682114) for 5-MOTU), which acts as a "chase". This prevents further incorporation of the labeled analog. Samples are collected at various time points during the chase to monitor the degradation of the labeled RNA population over time.
Cytotoxicity Assay
It is critical to assess the potential cytotoxic effects of the metabolic labeling reagent on the cells being studied. A simple method is to perform a dose-response experiment where cells are incubated with increasing concentrations of the labeling reagent. Cell viability can then be assessed using standard methods such as trypan blue exclusion or a commercial cytotoxicity assay (e.g., MTT or LDH assay). This will help determine the optimal, non-toxic concentration for your experiments.
Assessment of Global Transcription
To ensure that the metabolic labeling reagent itself does not significantly alter global transcription rates, total RNA can be quantified from labeled and unlabeled control cells. Furthermore, quantitative PCR (qPCR) for a panel of housekeeping genes can be performed to check for any significant changes in their expression levels upon labeling.
Experimental Protocols
Protocol 1: Negative Control for Metabolic Labeling
Objective: To determine the background signal from non-specific binding in the absence of the metabolic labeling reagent.
Methodology:
-
Culture cells to the desired confluency in two separate dishes.
-
To the "experimental" dish, add the metabolic labeling reagent (e.g., 5-MOTU) at the desired final concentration and incubate for the desired labeling period.
-
To the "negative control" dish, add an equal volume of the vehicle (e.g., DMSO or sterile water) used to dissolve the labeling reagent and incubate for the same duration.
-
Following incubation, harvest the cells from both dishes.
-
Isolate total RNA from both samples using a standard RNA extraction protocol.
-
Proceed with the downstream detection method (e.g., biotinylation and streptavidin pull-down).
-
Analyze the amount of RNA recovered from both the experimental and negative control samples. The signal from the negative control represents the background.
Protocol 2: Pulse-Chase Labeling for RNA Stability
Objective: To measure the decay rate of newly synthesized RNA.
Methodology:
-
Culture cells to the desired confluency.
-
Pulse: Add the metabolic labeling reagent (e.g., 5-MOTU) to the culture medium at the desired concentration and incubate for a defined period (e.g., 1-4 hours) to label newly transcribed RNA.
-
Chase: After the pulse period, remove the labeling medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium containing a high concentration of the corresponding unlabeled nucleoside (e.g., 10 mM uridine). This is the "chase" medium.
-
Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Isolate total RNA from each time point.
-
Enrich for the labeled RNA population using the appropriate method (e.g., biotinylation and streptavidin pull-down).
-
Quantify the amount of a specific transcript of interest at each time point using RT-qPCR or perform RNA-sequencing to analyze global RNA decay.
-
Calculate the half-life of the RNA by fitting the decay data to an exponential decay curve.
Visualizing the Workflow and Key Pathways
To better illustrate the experimental processes and the underlying logic, the following diagrams have been generated using the Graphviz DOT language.
Caption: General workflow for metabolic labeling of nascent RNA using 5-MOTU.
Caption: Workflow for key control experiments in metabolic labeling.
Caption: Simplified diagram of the uridine salvage pathway and incorporation of 5-MOTU into nascent RNA.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Fluorescent labeling of nascent RNA reveals transcription by RNA polymerase II in domains scattered throughout the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 9. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analyzing Differential RNA Stability from Labeling Data
A comparative overview of leading experimental and computational methods for researchers, scientists, and drug development professionals.
The stability of RNA molecules is a critical layer of gene regulation, influencing everything from cellular responses to disease progression. For researchers seeking to unravel the dynamics of RNA turnover, metabolic labeling with nucleotide analogs like 4-thiouridine (B1664626) (4sU) has become a cornerstone technique. This guide provides a comparative analysis of popular experimental protocols and the statistical software used to decipher differential RNA stability from the resulting data.
Unveiling RNA Dynamics: A Tale of Two Methodologies
At the heart of studying RNA stability lies the ability to distinguish newly synthesized transcripts from the pre-existing RNA pool. Two primary experimental approaches have emerged, each with distinct advantages and considerations.
1. Transcriptional Inhibition: This classic method involves halting transcription using drugs like actinomycin (B1170597) D and subsequently measuring the decay of specific RNAs over time. While straightforward, this approach can induce cellular stress and may not accurately reflect physiological RNA decay rates.
2. Metabolic Labeling: A less disruptive alternative involves introducing modified nucleotides, such as 4-thiouridine (4sU), into cell culture.[1][2] These analogs are incorporated into newly transcribed RNA, which can then be isolated and quantified.[1][2] This "pulse-chase" or "approach-to-equilibrium" strategy provides a more dynamic and physiologically relevant snapshot of RNA turnover.
This guide will focus on the analysis of data generated from 4sU-based metabolic labeling, a widely adopted and powerful technique.
Comparing the Tools of the Trade: Software for Differential RNA Stability Analysis
The analysis of 4sU-labeled RNA sequencing (4sU-seq) data requires specialized software that can model the kinetics of RNA synthesis, processing, and degradation. Here, we compare several prominent tools, highlighting their underlying statistical models and key features. A systematic evaluation of four RNA labeling protocols and two statistical frameworks by Boileau et al. (2021) provides a valuable benchmark for this comparison.[3][4]
| Software | Core Approach | Key Features | Considerations |
| pulseR | Kinetic and statistical modeling based on RNA-seq read counts.[3][4] | - Estimates decay rates from various 4sU-tagging methods. - Provides confidence intervals for decay rate estimates.[3][4] | Handles both biochemical enrichment and nucleotide conversion data.[3][4] |
| GRAND-SLAM | Statistical software package for estimating the new-to-total RNA ratio (NTR).[3][4] | - "Out-of-the-box" solution for nucleotide conversion labeling experiments.[3][4] | Primarily designed for nucleotide conversion data.[3][4] |
| INSPEcT | Integrative analysis of RNA- and 4sU-seq data to infer mRNA synthesis, processing, and degradation dynamics.[5][6] | - Provides gene-level quantification of synthesis, processing, and degradation rates. - Modeling framework to identify key regulatory processes.[5][6] | Requires time-course data for full functionality.[5][6] |
| DRAGON | A method for the analysis of RNA-seq time-course data. | - Models the temporal dynamics of gene expression. | Not specifically designed for metabolic labeling but can be adapted. |
| Standard Differential Expression Tools (e.g., DESeq2, edgeR) | Negative binomial generalized linear models. | - Widely used and well-documented for differential expression analysis. - Can be applied to labeled and unlabeled fractions to infer stability changes. | - Do not explicitly model the kinetics of RNA labeling and decay. - May be less powerful for detecting subtle changes in stability. |
Experimental Workflows: From Cell Culture to Sequencing Data
The journey from labeling cells to obtaining data ready for computational analysis involves a series of critical steps. The following diagram illustrates a generalized workflow for a 4sU-labeling experiment.
Detailed Experimental Protocol: 4sU Metabolic Labeling
The following is a representative protocol for metabolic labeling of newly synthesized RNA with 4-thiouridine (4sU), adapted from established methods.[7][8]
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency under standard conditions.
-
Introduce 4sU to the culture medium at a final concentration of 100-500 µM. The optimal concentration and labeling time (typically 1-4 hours) should be determined empirically for each cell type and experimental goal.
2. Total RNA Extraction:
-
Harvest cells and lyse them using a TRIzol-based reagent.
-
Perform RNA extraction according to the manufacturer's protocol to obtain high-quality total RNA.
3. Biotinylation of 4sU-labeled RNA:
-
Biotinylate the thiol group of the incorporated 4sU using a reagent such as Biotin-HPDP. This allows for the subsequent affinity purification of the labeled RNA.
4. Enrichment of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated, newly synthesized RNA.
-
Separate the labeled RNA fraction from the unlabeled, pre-existing RNA fraction.
5. Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the labeled and unlabeled RNA fractions.
-
Perform high-throughput sequencing to quantify the abundance of transcripts in each fraction.
The Logic of Analysis: Modeling RNA Stability
The statistical software packages used to analyze differential RNA stability employ different mathematical models to infer decay rates. The choice of model can influence the results and their interpretation.
Kinetic Models (e.g., pulseR, INSPEcT): These models explicitly account for the time-dependent incorporation of 4sU and the rates of RNA synthesis, processing, and degradation.[3][4][5][6] They use the data from labeled and unlabeled fractions to directly estimate these kinetic parameters for each gene.
Generalized Linear Models (e.g., DESeq2, edgeR): These methods, while not designed specifically for RNA stability, can be adapted for this purpose. By treating the labeled and unlabeled fractions as different conditions, one can test for significant differences in the ratio of labeled to unlabeled RNA between experimental groups. A significant change in this ratio is indicative of a change in RNA stability.
Conclusion: Choosing the Right Path
The selection of an appropriate experimental and computational workflow for studying differential RNA stability depends on the specific research question, the experimental system, and the available resources.
-
For a direct and nuanced measurement of RNA decay rates, metabolic labeling with 4sU coupled with analysis using kinetic modeling software like pulseR or INSPEcT is recommended.
-
If the primary goal is to identify genes with significant changes in stability without necessarily quantifying the precise decay rates, standard differential expression tools like DESeq2 or edgeR can be a viable and simpler alternative.
As the field continues to evolve, new methods and software will undoubtedly emerge. However, the principles of careful experimental design, robust data analysis, and a clear understanding of the underlying biological and statistical models will remain paramount for accurately deciphering the complex world of RNA stability.
References
- 1. [PDF] A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INSPEcT: a computational tool to infer mRNA synthesis, processing and degradation dynamics from RNA- and 4sU-seq time course experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Methoxy-4-thiouridine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 5-Methoxy-4-thiouridine, a modified nucleoside analog used by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety, maintaining a safe laboratory environment, and complying with institutional and regulatory standards.
Immediate Safety and Handling Considerations
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of the closely related compound, 4-thiouridine, and general best practices for handling thiolated chemical compounds. The presence of a thiol group (sulfur-containing functional group) necessitates careful handling to prevent the release of potentially malodorous and hazardous compounds.
Always handle this compound and its waste within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (nitrile is a suitable option).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required.
Step-by-Step Disposal Protocol
This protocol involves a chemical inactivation step to reduce the hazards associated with the thiol group, followed by collection and disposal as hazardous waste.
Step 1: Segregation and Collection of Waste
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or surplus solid this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies such as pipette tips, tubes, and paper towels.
Collect all waste in a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical and should be kept securely sealed when not in use.
Step 2: Chemical Inactivation of Liquid Waste
For liquid waste containing this compound, a chemical inactivation step is strongly recommended to oxidize the thiol group to a less volatile and less odorous sulfonate. This procedure should be performed in a chemical fume hood.
-
Prepare a Bleach Solution: Use a standard commercial bleach solution (typically 5-8% sodium hypochlorite).
-
Neutralization: Slowly and carefully add the liquid waste containing this compound to an excess of the bleach solution with stirring. A general guideline is to use a 1:10 ratio of the thiol-containing waste to bleach solution, but this may need to be adjusted based on the concentration of the waste. The reaction can be exothermic, so slow addition and external cooling (e.g., an ice bath) may be necessary.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours to ensure complete oxidation.
-
Collection: The resulting neutralized solution should be collected in a designated hazardous waste container.
Step 3: Disposal of Solid Waste and Contaminated Materials
-
Solid this compound: Unused solid compound should be disposed of in its original container, if possible, or in a securely sealed and labeled hazardous waste container. Do not attempt to inactivate the dry powder with bleach.
-
Contaminated Labware: Disposable items such as gloves and pipette tips should be placed in a sealed plastic bag and then into the solid hazardous waste container. Non-disposable glassware should be decontaminated by soaking in a bleach solution for at least 2 hours before standard cleaning procedures.
Step 4: Labeling and Storage of Hazardous Waste
Proper labeling of hazardous waste is critical for safety and regulatory compliance. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste" and the names of any other constituents in the waste stream.
-
The approximate percentages of each component.
-
The date the waste was first added to the container.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive - if bleach was used for inactivation).
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Do not dispose of any waste containing this compound down the drain or in the regular trash.
Quantitative Data for Chemical Inactivation
The following table provides general guidelines for the chemical inactivation of thiol-containing compounds using sodium hypochlorite (B82951) (bleach). Note that these are estimates, and the optimal conditions should be determined in consultation with your institution's EHS department.
| Parameter | Guideline |
| Inactivating Agent | Commercial Bleach (Sodium Hypochlorite, ~5-8%) |
| Recommended Ratio | 1 part thiol-containing waste to 10 parts bleach solution (by volume) |
| Reaction Time | Minimum 2 hours |
| Temperature | Room temperature (cool with an ice bath if the reaction is exothermic) |
| Final pH (if applicable) | Neutralize to a pH between 6 and 8 before collection for disposal. |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a guide and is based on the properties of similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures and to ensure compliance with all local, state, and federal regulations.
Personal protective equipment for handling 5-Methoxy-4-thiouridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxy-4-thiouridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required for protection against splashes and vapors. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[1] |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.[1][2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to control inhalation exposure.[2][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure you are familiar with the potential hazards by reviewing available safety information for similar compounds.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[2][3]
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Weighing and Aliquoting:
-
If the compound is in powdered form, handle it carefully to avoid creating dust.
-
Use a dedicated spatula and weighing vessel.
-
Close the container tightly after use.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If using a vortex or sonicator, ensure the vial is securely capped.
4. Experimental Use:
-
Keep all containers with this compound clearly labeled.
-
Avoid skin contact by using appropriate gloves and lab attire.[2][4]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent paper, weighing boats) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour it down the drain.
2. Decontamination:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that came into contact with the compound using an appropriate solvent.
-
Clean the work surface thoroughly after completing your work.
3. Waste Disposal:
-
Follow your institution's guidelines for the disposal of chemical waste.
-
Ensure all waste containers are properly sealed and labeled before being collected for disposal.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
